Product packaging for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate(Cat. No.:CAS No. 23776-85-4)

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Cat. No.: B1356513
CAS No.: 23776-85-4
M. Wt: 233.22 g/mol
InChI Key: GGAVHCUOCBTTDM-UHFFFAOYSA-N
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Description

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is a useful research compound. Its molecular formula is C12H11NO4 and its molecular weight is 233.22 g/mol. The purity is usually 95%.
The exact mass of the compound 2,5-Dioxopyrrolidin-1-YL 2-phenylacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO4 B1356513 (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate CAS No. 23776-85-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO4/c14-10-6-7-11(15)13(10)17-12(16)8-9-4-2-1-3-5-9/h1-5H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGAVHCUOCBTTDM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80537405
Record name 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione
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Molecular Weight

233.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23776-85-4
Record name 1-[(Phenylacetyl)oxy]pyrrolidine-2,5-dione
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Record name 2,5-dioxopyrrolidin-1-yl 2-phenylacetate
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Foundational & Exploratory

An In-depth Technical Guide to (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate: Properties, Synthesis, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This compound, also known as N-succinimidyl phenylacetate, is a valuable reagent in bioconjugation and drug development due to its amine-reactive N-hydroxysuccinimide (NHS) ester functional group.

Core Chemical Properties

This compound is a white solid at room temperature.[1] Its core chemical and physical properties are summarized in the table below. While some data are based on computational predictions, they provide valuable insights into the compound's characteristics.

PropertyValueSource
IUPAC Name This compound[2]
Synonyms N-Succinimidyl phenylacetate, Phenylacetic acid N-hydroxysuccinimide ester[2]
CAS Number 23776-85-4[2]
Molecular Formula C₁₂H₁₁NO₄[2][3]
Molecular Weight 233.22 g/mol [2][3]
Appearance White solid, sometimes described as crystals or viscous yellow oil[1][4]
Melting Point 198.3–199.7 °C (for the related 2-(2,5-dioxopyrrolidin-1-yl)-2-phenylacetic acid)[1]
Boiling Point Data not available
Solubility Soluble in organic solvents like DMF and DMSO
Monoisotopic Mass 233.0688 u[5]
Predicted XlogP 0.8[5]
Stability Should be stored in a cool, dry place. Susceptible to hydrolysis.

Spectroscopic Data

  • ¹H NMR: Protons on the phenyl ring are expected in the aromatic region (δ 7.2-7.5 ppm). The methylene protons of the phenylacetate group would likely appear as a singlet around δ 3.6-4.0 ppm. The succinimide protons would present as a singlet at approximately δ 2.8 ppm.

  • ¹³C NMR: The carbonyl carbons of the ester and the succinimide would be the most downfield signals. Aromatic carbons would appear in the δ 120-140 ppm range. The methylene carbon of the phenylacetate and the succinimide carbons would be found further upfield.

  • Mass Spectrometry: The expected molecular ion peak [M]+ would be at m/z 233. Fragmentation would likely involve the loss of the N-hydroxysuccinimide group.

Experimental Protocols

Synthesis of this compound

A general and effective method for the synthesis of N-hydroxysuccinimide esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).[4]

Materials:

  • Phenylacetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous tetrahydrofuran (THF) or ethyl acetate

  • Dichloromethane

  • Hexane

  • 5% Sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

Procedure:

  • In a round-bottom flask, dissolve phenylacetic acid (1 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous THF or ethyl acetate.

  • Cool the stirred solution to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, ensuring the temperature does not exceed 5 °C.

  • Continue stirring at 0-5 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 8 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude oil.

  • Triturate the oil with hexane to remove any residual DCC and decant the hexane.

  • Dissolve the resulting oil in dichloromethane and cool to 5-8 °C for 24 hours to precipitate any remaining DCU.

  • Filter the solution and wash the organic layer with a 5% NaHCO₃ solution to remove any unreacted acid.

  • Dry the organic layer over anhydrous MgSO₄ or CaCl₂, filter, and evaporate the solvent to yield the final product, which may be a crystalline solid or a viscous oil.[4]

G cluster_reactants Reactants cluster_process Synthesis Steps cluster_product Product phenylacetic_acid Phenylacetic Acid dissolve Dissolve in Anhydrous THF/EtOAc phenylacetic_acid->dissolve nhs N-Hydroxysuccinimide (NHS) nhs->dissolve dcc DCC add_dcc Add DCC Solution dcc->add_dcc cool Cool to 0°C dissolve->cool cool->add_dcc react React at RT for 8h add_dcc->react filter_dcu Filter DCU react->filter_dcu evaporate Evaporate Solvent filter_dcu->evaporate triturate Triturate with Hexane evaporate->triturate dissolve_dcm Dissolve in DCM triturate->dissolve_dcm cool_precipitate Cool to Precipitate more DCU dissolve_dcm->cool_precipitate filter_wash Filter and Wash with NaHCO3 cool_precipitate->filter_wash dry_evaporate Dry and Evaporate filter_wash->dry_evaporate product (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate dry_evaporate->product

Caption: Synthesis workflow for this compound.

Chemical Reactivity and Mechanism

The utility of this compound lies in the reactivity of the N-hydroxysuccinimide ester. This group is an excellent leaving group, facilitating the acylation of primary and secondary amines to form stable amide bonds.

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, expelling the N-hydroxysuccinimide anion as the leaving group and forming the stable amide bond.

A competing reaction is the hydrolysis of the NHS ester in the presence of water, which regenerates the original carboxylic acid (phenylacetic acid) and NHS. This hydrolysis is more pronounced at higher pH values. Therefore, bioconjugation reactions are typically carried out in buffers with a pH range of 7.2-8.5 to balance amine reactivity and ester stability.

G cluster_aminolysis Aminolysis Pathway (Desired) cluster_hydrolysis Hydrolysis Pathway (Competing) reagent (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate amide_product Stable Amide Bond (Bioconjugate) reagent->amide_product Reaction with Amine acid_product Phenylacetic Acid reagent->acid_product Reaction with Water amine Primary Amine (e.g., Protein-NH2) amine->amide_product water Water (H2O) water->acid_product nhs_byproduct N-Hydroxysuccinimide amide_product->nhs_byproduct Byproduct nhs_byproduct2 N-Hydroxysuccinimide acid_product->nhs_byproduct2 Byproduct

Caption: Reaction pathways of this compound.

Applications in Drug Development and Research

This compound is not typically a pharmacologically active compound itself. Instead, it serves as a crucial tool in drug development and biomedical research as a bioconjugation agent. Its primary application is the covalent attachment of the phenylacetyl group to biomolecules containing primary amines, such as proteins, peptides, and antibodies.

This bioconjugation capability is valuable for:

  • Antibody-Drug Conjugates (ADCs): While not containing a drug itself, similar NHS esters are used to link cytotoxic drugs to antibodies, targeting them to cancer cells.

  • Protein Labeling: Attaching the phenylacetyl group can be used for various purposes, including modifying the properties of a protein or as a hapten for immunological studies.

  • Diagnostic Assays: Immobilizing proteins onto surfaces for use in diagnostic kits like ELISAs.

General Experimental Workflow for Protein Labeling
  • Reagent Preparation: Dissolve this compound in an anhydrous organic solvent such as DMF or DMSO to create a stock solution.

  • Protein Preparation: Prepare the protein to be labeled in an amine-free buffer at a pH of 7.2-8.5 (e.g., phosphate-buffered saline, PBS).

  • Conjugation Reaction: Add a calculated molar excess of the reagent stock solution to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours or at 4 °C overnight.

  • Quenching: Stop the reaction by adding a small molecule with a primary amine, such as Tris or glycine.

  • Purification: Remove the unreacted labeling reagent and byproducts (NHS) from the labeled protein using size-exclusion chromatography (e.g., a desalting column) or dialysis.

  • Characterization: Confirm the successful conjugation and determine the degree of labeling using techniques such as mass spectrometry (to observe the mass shift) or UV-Vis spectroscopy if the label has a chromophore.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis reagent_prep Prepare Reagent Stock Solution conjugation Mix Reagent and Protein (Incubate) reagent_prep->conjugation protein_prep Prepare Protein in Buffer (pH 7.2-8.5) protein_prep->conjugation quenching Quench Reaction (e.g., with Tris) conjugation->quenching purification Purify Conjugate (e.g., Desalting Column) quenching->purification characterization Characterize Conjugate (e.g., Mass Spectrometry) purification->characterization

Caption: General workflow for protein bioconjugation.

Biological Activity and Signaling Pathways

Current literature does not indicate that this compound itself is a direct modulator of specific signaling pathways. Its primary role in a biological context is as a chemical tool to modify other biologically active molecules.

It is important to distinguish this compound from structurally related (2,5-dioxopyrrolidin-1-yl)(phenyl)acetamides, which have been investigated for their potential as anticonvulsant and antinociceptive agents.[6][7] These acetamide derivatives, not the phenylacetate ester described here, have been shown to potentially act on targets such as voltage-gated calcium channels.[6] The ester linkage in this compound makes it a reactive acylating agent, a property not shared by the more stable amide linkage in the bioactive compounds.

References

An In-Depth Technical Guide to the Synthesis of N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Succinimidyl 2-phenylacetate, a crucial reagent in bioconjugation and peptide synthesis. The document details the prevalent synthesis pathway, experimental protocols, and relevant quantitative data to facilitate its preparation in a laboratory setting.

Introduction

N-Succinimidyl 2-phenylacetate is an activated ester of 2-phenylacetic acid. The N-hydroxysuccinimide (NHS) moiety is an excellent leaving group, rendering the carbonyl carbon susceptible to nucleophilic attack by primary and secondary amines. This reactivity makes N-Succinimidyl 2-phenylacetate a valuable tool for covalently attaching the phenylacetyl group to proteins, peptides, and other amine-containing molecules. This process is fundamental in various research and development areas, including the creation of antibody-drug conjugates, the labeling of proteins for diagnostic purposes, and the synthesis of modified peptides.

Synthesis Pathway: Carbodiimide-Mediated Esterification

The most common and well-established method for the synthesis of N-Succinimidyl 2-phenylacetate is the carbodiimide-mediated coupling of 2-phenylacetic acid and N-hydroxysuccinimide. N,N'-Dicyclohexylcarbodiimide (DCC) is a widely used coupling agent for this transformation.

The reaction proceeds through the activation of the carboxylic acid group of 2-phenylacetic acid by DCC to form a highly reactive O-acylisourea intermediate. This intermediate is then subjected to nucleophilic attack by the hydroxyl group of N-hydroxysuccinimide, leading to the formation of the desired N-Succinimidyl 2-phenylacetate and N,N'-dicyclohexylurea (DCU) as a byproduct. The insolubility of DCU in many organic solvents facilitates its removal from the reaction mixture by simple filtration.

Synthesis_Pathway cluster_reactants Reactants PA 2-Phenylacetic Acid Intermediate O-Acylisourea Intermediate PA->Intermediate + DCC NHS N-Hydroxysuccinimide NHS->Intermediate DCC DCC Product N-Succinimidyl 2-phenylacetate Intermediate->Product DCU N,N'-Dicyclohexylurea (Byproduct) Intermediate->DCU

Diagram 1: General synthesis pathway for N-Succinimidyl 2-phenylacetate.

Experimental Protocols

This section provides a detailed experimental protocol for the synthesis of N-Succinimidyl 2-phenylacetate using DCC as the coupling agent.

Materials and Reagents
  • 2-Phenylacetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Dichloromethane (DCM), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexane

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

  • Ice bath

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Synthesis Procedure
  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.0 eq) in anhydrous dichloromethane (DCM).

  • Cooling: Place the flask in an ice bath and stir the solution for 15-20 minutes to cool it to 0°C.

  • Addition of DCC: While maintaining the temperature at 0°C, add a solution of N,N'-dicyclohexylcarbodiimide (1.0 eq) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.

  • Reaction: After the addition of DCC is complete, allow the reaction mixture to stir at 0°C for an additional 1-2 hours. Subsequently, remove the ice bath and let the reaction warm to room temperature, stirring overnight (approximately 12-16 hours).

  • Removal of Byproduct: The N,N'-dicyclohexylurea (DCU) byproduct will precipitate out of the solution as a white solid. Remove the DCU by vacuum filtration through a Büchner funnel. Wash the collected solid with a small amount of cold DCM.

  • Work-up: Combine the filtrate and the DCM washings. Concentrate the solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude N-Succinimidyl 2-phenylacetate can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot ethyl acetate and then add hexane until turbidity is observed. Allow the solution to cool to room temperature and then place it in a refrigerator to induce crystallization. Collect the purified crystals by vacuum filtration, wash with cold hexane, and dry under vacuum.

Experimental_Workflow start Start dissolve Dissolve 2-Phenylacetic Acid and NHS in anhydrous DCM start->dissolve cool Cool to 0°C in an ice bath dissolve->cool add_dcc Add DCC solution dropwise at 0°C cool->add_dcc react_cold Stir at 0°C for 1-2 hours add_dcc->react_cold react_rt Warm to room temperature and stir overnight react_cold->react_rt filter Filter to remove precipitated DCU react_rt->filter concentrate Concentrate filtrate under reduced pressure filter->concentrate recrystallize Recrystallize from Ethyl Acetate/Hexane concentrate->recrystallize collect Collect and dry purified product recrystallize->collect end End collect->end

Diagram 2: Experimental workflow for the synthesis and purification.

Quantitative Data

The following tables summarize the typical quantitative data for the synthesis of N-Succinimidyl 2-phenylacetate and its characterization.

Table 1: Reagent Quantities and Reaction Conditions

ParameterValueNotes
Reactants
2-Phenylacetic acid1.0 eq
N-Hydroxysuccinimide (NHS)1.0 eq
N,N'-Dicyclohexylcarbodiimide (DCC)1.0 eqA slight excess (1.05-1.1 eq) can be used to ensure complete reaction.
Solvent
Anhydrous Dichloromethane (DCM)10-20 mL per gram of 2-phenylacetic acidSolvent should be dry to prevent hydrolysis of the activated ester.
Reaction Conditions
Initial Temperature0°C
Final TemperatureRoom Temperature
Reaction Time12-18 hours
Expected Yield 70-90%Yields can vary based on the purity of reagents and reaction scale.

Table 2: Characterization Data for N-Succinimidyl 2-phenylacetate

PropertyValue
Appearance White to off-white crystalline solid
Molecular Formula C₁₂H₁₁NO₄
Molecular Weight 233.22 g/mol
Melting Point Approximately 115-118°C
¹H NMR (CDCl₃, δ ppm) ~7.3 (m, 5H, Ar-H), 3.8 (s, 2H, CH₂), 2.8 (s, 4H, succinimide-CH₂)
¹³C NMR (CDCl₃, δ ppm) ~169.0, 168.5, 132.0, 129.5, 128.9, 127.8, 40.5, 25.6

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and instrument.

Alternative Synthesis Pathways

While the DCC-mediated coupling is the most common, other methods for the synthesis of NHS esters exist.

Carbodiimides other than DCC

Other carbodiimides, such as N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC), can also be used. A key advantage of EDC is that its urea byproduct is water-soluble, simplifying its removal during aqueous work-up procedures.

Iodine/Triphenylphosphine Method

A more recent development involves the use of a combination of iodine (I₂), triphenylphosphine (PPh₃), and a base like triethylamine (Et₃N) to activate the carboxylic acid. This method avoids the use of carbodiimides altogether.

Alternative_Pathways cluster_EDC EDC Pathway cluster_I2PPh3 Iodine/Triphenylphosphine Pathway PA 2-Phenylacetic Acid Product N-Succinimidyl 2-phenylacetate PA->Product + NHS, EDC PA->Product + NHS, I₂/PPh₃/Et₃N NHS N-Hydroxysuccinimide EDC_Urea Water-soluble Urea Byproduct EDC EDC I2_PPh3 I₂ / PPh₃ / Et₃N

Diagram 3: Alternative synthesis pathways for N-Succinimidyl 2-phenylacetate.

Safety Precautions

  • DCC is a potent skin sensitizer and allergen. Always handle DCC in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Handle it in a fume hood.

  • Standard laboratory safety procedures should be followed at all times.

Conclusion

The synthesis of N-Succinimidyl 2-phenylacetate via DCC-mediated coupling of 2-phenylacetic acid and N-hydroxysuccinimide is a robust and high-yielding method. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining a high-purity product. This guide provides the necessary technical details for researchers and professionals to successfully synthesize this important bioconjugation reagent.

An In-depth Technical Guide to the Mechanism of Action of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, also known as succinimidyl phenylacetate, is a chemical compound for which the specific biological mechanism of action has not been extensively characterized in dedicated studies. However, its chemical structure as an N-hydroxysuccinimide (NHS) ester of phenylacetic acid provides a strong basis for predicting its primary mechanism. This guide posits that the principal mode of action for this compound is the covalent modification of proteins and other biomolecules through the acylation of primary amines. A secondary effect may arise from the biological activity of phenylacetic acid, which is released upon hydrolysis or reaction. This document will provide a detailed exploration of these proposed mechanisms, supported by data on analogous compounds and general principles of biochemical reactivity.

Core Mechanism: Protein Acylation via N-hydroxysuccinimide Ester Reactivity

The defining feature of this compound is the N-hydroxysuccinimide ester group. NHS esters are widely utilized in biochemistry as amine-reactive chemical tools for crosslinking, labeling, and modifying proteins, peptides, and other molecules.[1][2][3][4]

The Acylation Reaction

The primary mechanism of action is a nucleophilic acyl substitution reaction. The ester is reactive towards primary amines, such as the ε-amine of lysine residues and the α-amine at the N-terminus of proteins.[2][3] In this reaction, the nitrogen atom of the amine acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a stable amide bond, covalently attaching the phenylacetyl group to the target molecule, and the release of N-hydroxysuccinimide as a byproduct.

cluster_reactants Reactants cluster_products Products Compound (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate ModifiedProtein Phenylacetylated Protein Compound->ModifiedProtein Acylation NHS N-hydroxysuccinimide (byproduct) Compound->NHS Protein Protein with primary amine (e.g., Lysine) Protein->ModifiedProtein

Figure 1: Reaction of this compound with a protein.

Consequences of Protein Phenylacetylation

The addition of a phenylacetyl group to a protein can have several significant consequences:

  • Alteration of Charge: The reaction consumes a positively charged primary amine and replaces it with a neutral amide linkage, thereby altering the local and overall charge of the protein.

  • Steric Hindrance: The introduction of the bulky phenylacetyl group can physically block or alter protein-protein interaction sites, substrate binding clefts, or sites for other post-translational modifications.

  • Disruption of Hydrogen Bonding: The native amine group may have been involved in critical hydrogen bonds for maintaining protein structure or function; its replacement with an amide can disrupt these interactions.

Secondary Mechanism: Biological Activity of Phenylacetic Acid

Upon reaction or hydrolysis, this compound will release phenylacetic acid (PAA). PAA is not an inert molecule and has been documented to have a range of biological activities across different kingdoms of life.

  • In Plants: PAA is recognized as a natural auxin, a class of plant hormones that regulate growth and development, particularly root formation.[5][6]

  • In Mammals: PAA is a metabolite of phenethylamine and is known to act as a neuromodulator in the dopaminergic system.[7] It is also used therapeutically to treat hyperammonemia by conjugating with glutamine to facilitate its excretion.[8]

  • Antimicrobial Properties: PAA exhibits antifungal and antibacterial activity.[5][6]

The release of PAA in a biological system could, therefore, lead to secondary effects consistent with these known activities, independent of the initial protein acylation event.

Compound (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Acylation Protein Acylation Compound->Acylation PAA_Release Release of Phenylacetic Acid (PAA) Compound->PAA_Release Protein_Function Altered Protein Function Acylation->Protein_Function PAA_Effects Biological Effects of PAA (e.g., Neuromodulation) PAA_Release->PAA_Effects Downstream_Effects Downstream Signaling Changes Protein_Function->Downstream_Effects

Figure 2: Dual proposed mechanisms of action for the subject compound.

Quantitative Data

As there is no specific quantitative data for the interaction of this compound with biological targets, the following table summarizes typical reaction parameters for protein modification using NHS esters, which would be applicable for designing experiments with this compound.

ParameterTypical Value/RangeRationale
pH 7.0 - 8.5The primary amine nucleophile must be deprotonated to be reactive. Reaction rate increases with pH, but ester hydrolysis also increases at higher pH.
Temperature 4°C to 25°CLower temperatures can be used to slow the reaction and minimize protein degradation, while room temperature allows for faster reaction times.
Molar Ratio 10:1 to 50:1 (Reagent:Protein)A molar excess of the NHS ester is typically used to drive the reaction to completion. The optimal ratio must be determined empirically.
Reaction Time 30 minutes to 2 hoursDependent on temperature, pH, and reagent concentration.
Buffer Phosphate, Bicarbonate/Carbonate, HEPESBuffers should be free of primary amines (e.g., Tris) which would compete with the target protein for reaction with the ester.

Experimental Protocols

Protocol for General Protein Phenylacetylation

This protocol provides a general method for labeling a purified protein with this compound.

  • Protein Preparation: Dissolve the target protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5) to a final concentration of 1-10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in a dry, water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to a concentration of 10-100 mM.

  • Labeling Reaction: Add a calculated molar excess of the dissolved reagent to the protein solution while gently vortexing. For example, for a 20:1 molar ratio, add the appropriate volume of the 10-100 mM stock solution.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or 2 hours at 4°C with gentle stirring or rotation.

  • Quenching: Quench the reaction by adding an amine-containing buffer, such as Tris-HCl, to a final concentration of 50-100 mM. This will react with and consume any excess NHS ester. Incubate for an additional 15 minutes.

  • Purification: Remove excess reagent and byproducts by dialysis, size-exclusion chromatography (desalting column), or tangential flow filtration against a suitable buffer (e.g., PBS).

  • Analysis: Confirm the modification using techniques such as mass spectrometry (to observe the mass shift corresponding to the addition of a phenylacetyl group), SDS-PAGE (to check for protein integrity), and functional assays (to determine the effect of the modification on protein activity).

Workflow for Target Identification

If the compound is used to probe a complex biological system (e.g., cell lysate), the following workflow can be used to identify which proteins are targeted.

Lysate Cell Lysate (or biological sample) Incubate Incubate with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Lysate->Incubate Separate Separate Proteins (e.g., SDS-PAGE) Incubate->Separate Analyze Analyze for Modification (e.g., Western Blot with anti-phenylacetyl-lysine antibody or Mass Spectrometry) Separate->Analyze Identify Identify Modified Proteins (Mass Spectrometry) Analyze->Identify

Figure 3: Experimental workflow for identifying protein targets.

Conclusion

The mechanism of action of this compound is most plausibly defined by its chemical reactivity as an amine-reactive acylating agent. Its primary effect in a biological system is expected to be the covalent modification of proteins, leading to altered function. Secondary effects may be mediated by the release of biologically active phenylacetic acid. This compound is best understood not as a traditional drug that binds non-covalently to a specific receptor, but as a chemical probe or tool for modifying proteins. Future research should focus on using this reagent in proteomic studies to identify its specific protein targets in various biological contexts, which will, in turn, elucidate its functional consequences.

References

In-Depth Technical Guide: Physicochemical Properties of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate (CAS Number: 23776-85-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of the compound with CAS number 23776-85-4, identified as (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This document is intended to be a valuable resource for researchers and professionals involved in drug development and chemical synthesis, offering structured data, detailed experimental methodologies, and relevant biological context.

Chemical Identity and Structure

This compound is a chemical compound that belongs to the class of N-hydroxysuccinimide (NHS) esters. These esters are widely recognized in organic synthesis for their role as activating groups for carboxylic acids, facilitating the formation of amide and ester bonds.

Table 1: Compound Identification

IdentifierValueSource
CAS Number 23776-85-4[1]
IUPAC Name This compound[1]
Synonyms Phenyl-acetic acid 2,5-dioxo-pyrrolidin-1-yl ester, N-Succinimidyl phenylacetate[1][2]
Molecular Formula C₁₂H₁₁NO₄[1][2]
Molecular Weight 233.22 g/mol [1][2]
Chemical Structure Chemical Structure of this compoundPubChem

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following table summarizes the available quantitative data for this compound. It is important to note that while some properties are computationally predicted, they provide valuable estimations in the absence of experimentally determined values. A closely related precursor, 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetic Acid, has a reported experimental melting point of 198.3–199.7 °C, suggesting that the ester derivative would also be a solid at room temperature[3].

Table 2: Physicochemical Data

PropertyValueMethodSource
Physical State Crystals or viscous yellow oilExperimental[2]
Melting Point Not available--
Boiling Point Not available--
Solubility Soluble in organic solvents like THF and ethyl acetate. Washed with 5% NaHCO₃ and dried over anhydrous MgSO₄ or CaCl₂.Experimental (Qualitative)[2]
XlogP 0.8Predicted[1][4]
Monoisotopic Mass 233.0688 g/mol Predicted[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. This section outlines the general experimental protocols relevant to the synthesis and characterization of this compound.

Synthesis of this compound

A general and widely used method for the preparation of N-hydroxysuccinimide esters involves the coupling of a carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC)[2].

Protocol:

  • To a solution of phenylacetic acid (17 mmol) in tetrahydrofuran (THF) or ethyl acetate (50 ml), add N-hydroxysuccinimide (18 mmol).

  • Cool the stirred solution to 0°C.

  • Add dicyclohexylcarbodiimide (DCC) (18 mmol) to the solution, ensuring the temperature does not exceed 5°C.

  • Continue stirring at 5°C for 30 minutes, and then for 8 hours at room temperature.

  • Filter off the dicyclohexylurea (DCU) precipitate.

  • Evaporate the solvent from the filtrate.

  • Triturate the resulting oil with hexane to remove any excess DCC and then decant the hexane.

  • Dissolve the oil in dichloromethane (30 ml).

  • Keep the solution at a cool temperature (5 - 8°C) for 24 hours to allow for further precipitation of DCU.

  • Filter the solution and wash the organic layer with a 5% sodium bicarbonate solution.

  • Dry the organic layer using anhydrous magnesium sulfate or calcium chloride, filter, and evaporate the solvent to obtain the product.

Synthesis_Workflow Reactants Phenylacetic Acid + N-Hydroxysuccinimide + DCC Reaction Coupling Reaction (THF/Ethyl Acetate, 0°C to RT) Reactants->Reaction Filtration1 Filter DCU Reaction->Filtration1 Evaporation1 Evaporate Solvent Filtration1->Evaporation1 Trituration Triturate with Hexane Evaporation1->Trituration Dissolution Dissolve in Dichloromethane Trituration->Dissolution Precipitation Cool to Precipitate DCU Dissolution->Precipitation Filtration2 Filter DCU Precipitation->Filtration2 Washing Wash with 5% NaHCO3 Filtration2->Washing Drying Dry with MgSO4/CaCl2 Washing->Drying Evaporation2 Evaporate Solvent Drying->Evaporation2 Product This compound Evaporation2->Product

Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of this compound are limited, the broader class of succinimide derivatives has been extensively investigated for various pharmacological properties. Research has shown that some succinimide derivatives possess anticonvulsant, anti-inflammatory, antitumor, and antimicrobial activities[5].

A notable study on a series of (2,5-Dioxopyrrolidin-1-yl)(phenyl)acetamides, which are structurally related to the compound of interest, demonstrated potent anticonvulsant and antinociceptive properties. The proposed mechanism of action for the lead compound in that study involved the inhibition of calcium currents mediated by Cav1.2 (L-type) channels[3][5]. This suggests a potential area of investigation for this compound.

Potential Signaling Pathway Involvement

Based on the activity of structurally similar compounds, a plausible hypothesis is that this compound could modulate neuronal excitability by interacting with voltage-gated calcium channels. The inhibition of L-type calcium channels can lead to a reduction in calcium influx into neurons, thereby decreasing neurotransmitter release and dampening excessive neuronal firing, which is a hallmark of seizure activity.

Signaling_Pathway cluster_neuron Presynaptic Neuron cluster_effect Potential Effect Depolarization Neuronal Depolarization CaV1_2 L-type Ca²⁺ Channel (Cav1.2) Depolarization->CaV1_2 opens Ca_Influx Ca²⁺ Influx CaV1_2->Ca_Influx Reduced_Excitability Reduced Neuronal Excitability (Anticonvulsant Effect) CaV1_2->Reduced_Excitability inhibition leads to Vesicle_Fusion Vesicle Fusion & Neurotransmitter Release Ca_Influx->Vesicle_Fusion Compound (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Compound->Inhibition

Hypothesized signaling pathway for anticonvulsant activity.

Conclusion

This compound is a compound with significant potential in synthetic chemistry, particularly as an activated ester for bioconjugation and other coupling reactions. While specific experimental data on its physicochemical properties are not extensively documented in publicly available literature, this guide provides a solid foundation based on existing knowledge of related compounds and general chemical principles. The potential for this compound and its derivatives to modulate neuronal signaling pathways, as suggested by studies on structurally similar molecules, warrants further investigation and opens up avenues for its application in drug discovery and development. This technical guide serves as a starting point for researchers, providing the necessary information to handle, synthesize, and potentially explore the biological activities of this versatile chemical entity.

References

Lack of Publicly Available Data on the Solubility of (2,5-Dioxopyrrolidin-1-yl) 2-Phenylacetate in Organic Solvents

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth review of available scientific literature and chemical databases did not yield specific quantitative data on the solubility of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in various organic solvents. This technical guide, therefore, outlines a comprehensive experimental protocol for determining the solubility of this compound, addressing the needs of researchers, scientists, and drug development professionals.

This compound, also known as N-succinimidyl 2-phenylacetate, is an N-hydroxysuccinimide (NHS) ester.[1][2] These compounds are widely utilized as amine-reactive crosslinkers in bioconjugation, such as protein labeling and peptide synthesis.[2][3] While general information on the properties and applications of NHS esters is available, specific solubility data for this particular derivative in common organic solvents remains largely unreported in public sources.

Given the absence of quantitative data, this document provides a detailed methodology for researchers to determine the solubility of this compound in their laboratories.

Experimental Protocol: Determination of Solubility

The following protocol describes the widely accepted shake-flask method for determining the thermodynamic solubility of a compound.[4][5]

Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (e.g., acetonitrile, dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), tetrahydrofuran (THF), ethyl acetate, dichloromethane) of analytical grade

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique for quantification.

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the dissolved and undissolved solute.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a syringe filter to remove any undissolved microparticles.

  • Quantification:

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC) to determine the concentration of this compound.

    • Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the compound in the experimental samples.

  • Data Analysis:

    • Calculate the solubility of this compound in each solvent, typically expressed in mg/mL or mol/L.

Data Presentation

While specific data could not be retrieved, the results from the proposed experimental protocol should be summarized in a clear and structured table for easy comparison.

Table 1: Hypothetical Solubility Data for this compound at 25 °C

Organic SolventSolubility (mg/mL)Solubility (mol/L)
AcetonitrileExperimental ValueCalculated Value
Dimethyl Sulfoxide (DMSO)Experimental ValueCalculated Value
N,N-Dimethylformamide (DMF)Experimental ValueCalculated Value
Tetrahydrofuran (THF)Experimental ValueCalculated Value
Ethyl AcetateExperimental ValueCalculated Value
DichloromethaneExperimental ValueCalculated Value

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to solvent B Agitate at constant temperature (24-48h) A->B Establish Equilibrium C Collect supernatant B->C D Filter (0.22 µm) C->D E Dilute sample D->E F Quantify (e.g., HPLC) E->F G Calculate Solubility F->G

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to the Stability and Storage of N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and storage conditions for N-Succinimidyl 2-phenylacetate, a critical reagent in bioconjugation and drug development. Understanding the factors that influence its stability is paramount for ensuring reproducible and effective conjugation outcomes. This document outlines the primary degradation pathway, recommended handling and storage protocols, and methods for assessing the reagent's activity.

Introduction to N-Succinimidyl 2-phenylacetate

N-Succinimidyl 2-phenylacetate is an amine-reactive chemical crosslinker. It belongs to the class of N-hydroxysuccinimide (NHS) esters, which are widely used to covalently attach molecules to proteins, peptides, and other biomolecules containing primary amines. The reaction proceeds via nucleophilic acyl substitution, where a primary amine attacks the carbonyl group of the NHS ester, forming a stable amide bond and releasing N-hydroxysuccinimide (NHS) as a byproduct. This chemistry is favored for its rapid reaction rates under mild, aqueous conditions (pH 7.2-8.5).

Chemical Stability and Degradation Pathways

The primary factor affecting the stability of N-Succinimidyl 2-phenylacetate, like other NHS esters, is its susceptibility to hydrolysis. This degradation pathway competes with the desired aminolysis reaction and is a critical consideration in experimental design and reagent handling.

Hydrolysis: The Main Degradation Pathway

In the presence of water, the ester bond of N-Succinimidyl 2-phenylacetate is cleaved, yielding 2-phenylacetic acid and N-hydroxysuccinimide. This reaction is irreversible and renders the compound inactive for amine conjugation. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under basic conditions.

Caption: Hydrolysis of N-Succinimidyl 2-phenylacetate.

Recommended Storage and Handling Conditions

Proper storage and handling are crucial to maintain the reactivity of N-Succinimidyl 2-phenylacetate. The primary goal is to minimize exposure to moisture.

Solid Form
  • Temperature: Store the solid reagent at -20°C for long-term stability.

  • Environment: Keep the container tightly sealed in a dry environment. A desiccator is highly recommended.

  • Handling: Before opening the container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold powder. After use, it is advisable to purge the container with an inert gas like nitrogen or argon before resealing.

In Solution
  • Solvents: For immediate use, N-Succinimidyl 2-phenylacetate can be dissolved in anhydrous (water-free) organic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Stability in Solution: Solutions of NHS esters are significantly less stable than the solid form. It is strongly recommended to prepare solutions immediately before use. If storage is unavoidable, store aliquots in a tightly sealed container at -20°C.

  • Aqueous Solutions: Avoid preparing aqueous stock solutions, as hydrolysis will occur rapidly. The reagent should be added to the aqueous reaction buffer containing the amine-functionalized molecule at the final step.

Quantitative Stability Data of Analogous NHS Esters

The following table summarizes the hydrolysis half-lives of various NHS esters at different pH values and temperatures. This data illustrates the significant impact of pH on stability.

NHS Ester TypepHTemperature (°C)Half-life
General NHS Esters7.004 - 5 hours
General NHS Esters8.6410 minutes
Dithiobis(succinimidyl propionate) (DSP) in buffer8.5Room Temperature~8 minutes (for >50% hydrolysis)

Note: The data presented is for analogous compounds and should be used as a general guide. Specific stability testing for N-Succinimidyl 2-phenylacetate under experimental conditions is recommended.

The following table shows a comparison of hydrolysis half-lives for various PEG-NHS esters at pH 8 and 25°C, demonstrating the influence of the linker structure on stability.

PEG NHS Ester LinkageSymbolHalf-life (minutes)
Succinimidyl ValerateSVA33.6
Succinimidyl ButanoateSBA23.3
Succinimidyl CarbonateSC20.4
Succinimidyl GlutarateSG17.6
Succinimidyl PropionateSPA16.5
Succinimidyl SuccinateSS9.8
mPEG2-NHS-4.9
Succinimidyl SuccinamideSSA3.2
Succinimidyl CarboxymethylatedSCM0.75

This data highlights that the chemical environment of the ester bond can significantly affect its stability.

Experimental Protocols for Stability Assessment

The stability and reactivity of N-Succinimidyl 2-phenylacetate can be assessed by monitoring its hydrolysis. A common method involves spectrophotometrically measuring the release of N-hydroxysuccinimide (NHS), which absorbs light at approximately 260 nm.

Protocol: Determination of NHS Ester Reactivity by Hydrolysis

This protocol provides a method to assess the activity of an NHS ester reagent by measuring the increase in absorbance at 260 nm upon complete hydrolysis.

Materials:

  • N-Succinimidyl 2-phenylacetate

  • Anhydrous DMSO or DMF (if the ester is not water-soluble)

  • Phosphate buffer (or other non-amine containing buffer), pH 7-8

  • 0.5-1.0 N NaOH

  • UV-Vis Spectrophotometer and cuvettes

Procedure:

  • Prepare Reagent Solution:

    • Weigh 1-2 mg of N-Succinimidyl 2-phenylacetate into a tube.

    • If soluble, dissolve the reagent in 2 ml of buffer.

    • If not directly water-soluble, first dissolve in a small volume (e.g., 250 µL) of anhydrous DMSO or DMF, and then add 2 ml of buffer.

  • Prepare Control:

    • Prepare a control tube containing the same buffer and organic solvent (if used) without the NHS ester.

  • Initial Absorbance Measurement:

    • Set the spectrophotometer to 260 nm.

    • Zero the instrument with the control solution.

    • Measure the absorbance of the reagent solution. If the absorbance is greater than 1.0, dilute the solution with buffer until it is within the linear range of the spectrophotometer and record the value.

  • Induce Complete Hydrolysis:

    • To 1 ml of the reagent solution (for which the absorbance was just measured), add 100 µL of 0.5-1.0 N NaOH.

    • Vortex the tube for 30 seconds to mix thoroughly.

  • Final Absorbance Measurement:

    • Promptly (within 1 minute) measure the absorbance of the base-hydrolyzed solution at 260 nm. A significant increase in absorbance indicates that the NHS ester was active and has been hydrolyzed.

G cluster_workflow Experimental Workflow for NHS Ester Reactivity Assay start Start prep_reagent Prepare Reagent Solution (1-2 mg in 2 mL buffer) start->prep_reagent prep_control Prepare Control Solution (buffer only) start->prep_control measure_initial_abs Measure Initial Absorbance (A_initial) at 260 nm prep_reagent->measure_initial_abs prep_control->measure_initial_abs induce_hydrolysis Induce Hydrolysis (add NaOH, vortex) measure_initial_abs->induce_hydrolysis measure_final_abs Measure Final Absorbance (A_final) at 260 nm induce_hydrolysis->measure_final_abs compare_abs Compare Absorbances (A_final > A_initial?) measure_final_abs->compare_abs active Reagent is Active compare_abs->active Yes inactive Reagent is Inactive compare_abs->inactive No end End active->end inactive->end

Caption: Workflow for assessing NHS ester reactivity.

Conclusion

The stability of N-Succinimidyl 2-phenylacetate is primarily dictated by its susceptibility to hydrolysis. To ensure its efficacy as a labeling reagent, it is imperative to store it under anhydrous conditions at low temperatures and to handle it in a manner that minimizes exposure to moisture. For applications requiring the highest degree of reproducibility, it is recommended to use freshly opened reagent or to perform a reactivity assay on stored material prior to use. The information and protocols provided in this guide serve as a valuable resource for researchers and professionals working with this important bioconjugation reagent.

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate molecular weight and formula

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties and a representative synthesis protocol for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, an activated ester commonly utilized in bioconjugation and peptide synthesis.

Compound Data

The key quantitative data for this compound are summarized below.

ParameterValueReference
Molecular Formula C₁₂H₁₁NO₄[1][2][3]
Molecular Weight 233.22 g/mol [1][2]
Monoisotopic Mass 233.06880783 Da[2][3]
CAS Number 23776-85-4[1][2]

Synthesis Protocol: N-hydroxysuccinimide Esterification

This section details a standard laboratory procedure for the synthesis of this compound from 2-phenylacetic acid and N-hydroxysuccinimide (NHS) using dicyclohexylcarbodiimide (DCC) as a coupling agent. This method is widely employed for the preparation of activated NHS-esters.[4]

2.1. Materials and Reagents

  • 2-Phenylacetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Ethyl acetate (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hexanes

  • Magnesium sulfate (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard laboratory glassware (round-bottom flasks, separatory funnel, etc.)

  • Magnetic stirrer and stir bars

  • Ice bath

  • Rotary evaporator

  • Filtration apparatus (e.g., Büchner funnel)

2.2. Experimental Procedure

  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous ethyl acetate (approximately 50 mL).

  • Cooling: Place the flask in an ice bath and stir the solution under an inert atmosphere (argon or nitrogen) for 15 minutes to cool it to 0°C.

  • Addition of Coupling Agent: In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous dichloromethane (approx. 10 mL). Add this solution dropwise to the cooled reaction mixture over 15-20 minutes using a dropping funnel.

  • Reaction: Upon addition of DCC, a white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the reaction to stir at 0°C for one hour, and then let it warm to room temperature and continue stirring overnight (approximately 16-18 hours).

  • Work-up and Purification:

    • Filter off the dicyclohexylurea precipitate using a Büchner funnel and wash the solid with a small amount of cold ethyl acetate.

    • Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 5% sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Recrystallization: Recrystallize the resulting crude solid from an ethyl acetate/hexanes solvent system to yield pure this compound as a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of the synthesis and the general reaction pathway.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Dissolve Dissolve Reactants (2-Phenylacetic Acid, NHS) Cool Cool to 0°C Dissolve->Cool Add_DCC Add DCC Solution Cool->Add_DCC Stir Stir Overnight Add_DCC->Stir Filter Filter DCU Precipitate Stir->Filter Wash Aqueous Wash Filter->Wash Dry Dry Organic Layer Wash->Dry Concentrate Concentrate in Vacuo Dry->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize Final_Product Final Product Recrystallize->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

Reaction_Pathway Reactants 2-Phenylacetic Acid + N-Hydroxysuccinimide Coupling DCC (Coupling Agent) --------> Reactants->Coupling Products This compound + Dicyclohexylurea Coupling->Products

Caption: General reaction scheme for DCC-mediated esterification.

References

literature review of N-Succinimidyl 2-phenylacetate applications

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Applications of N-Succinimidyl 2-phenylacetate and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Succinimidyl 2-phenylacetate belongs to the class of N-hydroxysuccinimide (NHS) esters, which are pivotal reagents in bioconjugation and chemical biology. These compounds are highly valued for their ability to efficiently and selectively react with primary amino groups in biomolecules, such as the lysine residues and N-termini of proteins, to form stable amide bonds. This technical guide provides a comprehensive overview of the synthesis, reaction mechanisms, and diverse applications of N-succinimidyl esters of phenylacetic acid and its derivatives. While specific literature on N-Succinimidyl 2-phenylacetate is limited, this document extrapolates from the extensive knowledge of other NHS esters to present detailed experimental protocols, quantitative data, and workflow visualizations. The guide is intended to be a valuable resource for researchers in drug development, proteomics, and materials science, enabling them to effectively utilize this class of reagents in their work.

Introduction

N-Succinimidyl esters are among the most common amine-reactive functional groups used in bioconjugation.[1][2][3] The phenylacetate moiety, in particular, offers a hydrophobic spacer arm that can be advantageous in certain applications, potentially influencing the solubility and interaction of the resulting conjugate. Phenylacetic acid itself is a naturally occurring compound found in fruits and honey and serves as a precursor in the synthesis of various pharmaceuticals, including penicillin G.[4][5] Its derivatives, especially those with substitutions on the phenyl ring, are of significant interest in medicinal chemistry for developing kinase inhibitors and other bioactive molecules.[6] The N-succinimidyl ester of phenylacetic acid and its analogs, such as p-nitrophenylacetic acid N-hydroxysuccinimide ester, are versatile linkers for attaching biomolecules to surfaces, developing prodrugs, and creating diagnostic assays.[7]

Synthesis of N-Succinimidyl Esters

The synthesis of N-succinimidyl esters, including those of phenylacetic acid, generally involves the activation of the corresponding carboxylic acid. A common method is the reaction of the carboxylic acid with N-hydroxysuccinimide (NHS) in the presence of a coupling agent, such as a carbodiimide like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[8] An alternative method involves the use of triphenylphosphine and iodine.[9]

A general procedure for the synthesis of N-succinimidyl esters of carboxylic acids is also patented, involving the reaction of N-hydroxysuccinimide with a carboxylic acid and a halophosphoric acid ester in the presence of a base.[10]

General Synthesis Workflow

G cluster_0 Synthesis of N-Succinimidyl Phenylacetate phenylacetic_acid Phenylacetic Acid reaction Reaction Mixture phenylacetic_acid->reaction nhs N-Hydroxysuccinimide (NHS) nhs->reaction coupling_agent Coupling Agent (e.g., EDC/DCC) coupling_agent->reaction solvent Anhydrous Solvent (e.g., DMF, Dichloromethane) solvent->reaction purification Purification (e.g., Crystallization, Chromatography) reaction->purification product N-Succinimidyl 2-phenylacetate purification->product

Caption: General workflow for the synthesis of N-Succinimidyl 2-phenylacetate.

Reaction Mechanism and Kinetics

N-Succinimidyl esters react with primary amines via nucleophilic acyl substitution. The amino group acts as a nucleophile, attacking the carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release N-hydroxysuccinimide as a byproduct.

Reaction with Primary Amines

G cluster_0 Reaction of N-Succinimidyl Ester with a Primary Amine nhs_ester N-Succinimidyl 2-phenylacetate nucleophilic_attack Nucleophilic Attack nhs_ester->nucleophilic_attack primary_amine Primary Amine (e.g., Protein N-terminus, Lysine) primary_amine->nucleophilic_attack tetrahedral_intermediate Tetrahedral Intermediate nucleophilic_attack->tetrahedral_intermediate amide_bond Stable Amide Bond tetrahedral_intermediate->amide_bond nhs_byproduct N-Hydroxysuccinimide (Byproduct) tetrahedral_intermediate->nhs_byproduct

Caption: Reaction mechanism of an N-Succinimidyl ester with a primary amine.

Factors Affecting Reactivity

The efficiency of the labeling reaction is influenced by several factors:

  • pH: The reaction is highly pH-dependent. The amino group must be in its unprotonated, nucleophilic state. Therefore, the reaction is typically carried out at a pH between 7 and 9. At lower pH, the amine is protonated and non-reactive, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[1][3]

  • Concentration: Higher concentrations of both the protein and the NHS ester lead to a higher labeling efficiency.[1]

  • Solvent: While the bioconjugation reaction is typically performed in an aqueous buffer, the NHS ester is often first dissolved in a water-miscible organic solvent like DMSO or DMF due to its limited aqueous solubility.[1]

  • Temperature and Time: The reaction is usually carried out at room temperature for 1-4 hours or overnight at 4°C.[1]

Hydrolysis

The primary competing reaction is the hydrolysis of the NHS ester, which yields the corresponding carboxylic acid and NHS. The rate of hydrolysis increases with pH.[1][3]

Experimental Protocols

The following are generalized protocols for the labeling of proteins with N-succinimidyl esters. Optimization is often necessary for specific proteins and applications.

Protein Preparation
  • Dissolve the protein in a suitable buffer at a concentration of 1-10 mg/mL.

  • The buffer should be free of primary amines (e.g., Tris or glycine). Phosphate-buffered saline (PBS) or bicarbonate buffer at pH 7.2-8.5 are commonly used.[1]

  • If the protein solution contains amine-containing stabilizers (e.g., BSA), they must be removed by dialysis or desalting.

NHS Ester Solution Preparation
  • Allow the vial of the N-succinimidyl ester to equilibrate to room temperature before opening to prevent moisture condensation.[1][3]

  • Prepare a stock solution of the NHS ester (e.g., 10 mg/mL) in an anhydrous, water-miscible organic solvent such as DMSO or DMF.[1] This solution should be prepared fresh.

Labeling Reaction
  • Add the calculated amount of the NHS ester stock solution to the protein solution while gently vortexing. The molar ratio of NHS ester to protein typically ranges from 5:1 to 20:1.

  • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight, protected from light if the label is fluorescent.[1]

Purification of the Labeled Protein
  • Remove the unreacted NHS ester and the NHS byproduct by gel filtration (e.g., Sephadex G-25), dialysis, or spin desalting columns.[1]

  • Collect the protein-containing fractions.

Characterization of the Conjugate

The degree of labeling (DOL), which is the average number of label molecules per protein molecule, can be determined spectrophotometrically if the label has a distinct absorbance spectrum.

Experimental Workflow for Protein Labeling

G cluster_0 Protein Labeling Workflow protein_prep Protein Preparation (Amine-free buffer, pH 7.2-8.5) reaction Labeling Reaction (Room temp, 1-4h or 4°C overnight) protein_prep->reaction nhs_prep NHS Ester Stock Solution (in DMSO or DMF) nhs_prep->reaction purification Purification (Gel filtration, Dialysis) reaction->purification characterization Characterization (e.g., Degree of Labeling) purification->characterization storage Storage of Labeled Protein characterization->storage

Caption: A typical experimental workflow for labeling proteins with N-Succinimidyl esters.

Applications

N-succinimidyl esters of phenylacetic acid and its derivatives have a wide range of potential applications in research and drug development.

Bioconjugation and Protein Labeling

The primary application is the covalent attachment of various moieties to proteins. This includes:

  • Fluorescent Labeling: Attaching fluorescent dyes for use in immunoassays, microscopy, and flow cytometry.

  • Biotinylation: Introducing biotin for affinity purification or detection using streptavidin-based systems.

  • PEGylation: Conjugating polyethylene glycol (PEG) to proteins to increase their solubility, stability, and circulation half-life.

  • Immobilization: Attaching proteins to solid supports, such as beads or microarrays, for various analytical and preparative purposes.

Drug Delivery

These reagents can be used as linkers to conjugate drugs to carrier molecules, such as antibodies or polymers, to create targeted drug delivery systems. The phenylacetate linker can influence the pharmacokinetic properties of the resulting conjugate.

Proteomics and Chemical Biology

In proteomics, N-succinimidyl esters can be used to introduce affinity tags or isotopic labels for protein identification and quantification. They are also valuable tools for probing protein structure and function by modifying specific lysine residues.

Quantitative Data Summary

Due to the limited availability of specific quantitative data for N-Succinimidyl 2-phenylacetate, the following tables provide general parameters and typical values for reactions involving NHS esters, which can serve as a starting point for experimental design.

Table 1: Typical Reaction Conditions for Protein Labeling with NHS Esters

ParameterTypical Value/RangeReference
pH 7.2 - 8.5[1]
Buffer Phosphate, Bicarbonate[1]
Protein Concentration 1 - 10 mg/mL[1]
NHS Ester:Protein Molar Ratio 5:1 to 20:1
Reaction Temperature Room Temperature or 4°C[1]
Reaction Time 1 - 4 hours (RT) or overnight (4°C)[1]
Solvent for NHS Ester Stock DMSO or DMF[1]

Table 2: Hydrolysis Half-life of NHS Esters in Aqueous Solution

pHApproximate Half-lifeReference
7.0 4 - 5 hours[8]
8.0 1 hour[8]
8.6 10 minutes[8]
9.0 Minutes[1][3]

Conclusion

N-Succinimidyl 2-phenylacetate and its analogs are valuable chemical tools for the modification of proteins and other biomolecules. Their ability to form stable amide bonds with primary amines under mild conditions makes them suitable for a wide array of applications in bioconjugation, drug delivery, and proteomics. While specific data for N-Succinimidyl 2-phenylacetate is scarce, the extensive knowledge base for the broader class of N-hydroxysuccinimide esters provides a solid foundation for its effective use. The protocols and data presented in this guide are intended to empower researchers to design and execute experiments with this versatile class of reagents, paving the way for new discoveries and therapeutic innovations.

References

A Technical Guide to the Theoretical Properties and Applications of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, also known as N-succinimidyl 2-phenylacetate, is a reactive chemical compound of significant interest in biomedical research and drug development. This technical guide provides a comprehensive overview of its theoretical properties, synthesis, and primary application as a bioconjugation agent. Detailed experimental protocols, data summaries, and visual diagrams of its utilization workflow and the metabolic fate of the phenylacetyl moiety are presented to facilitate its practical application in the laboratory.

Core Theoretical Properties

This compound is an active ester that combines the reactivity of N-hydroxysuccinimide (NHS) with the structural motif of phenylacetic acid. The NHS ester group is highly susceptible to nucleophilic attack by primary and secondary amines, leading to the formation of stable amide bonds. This property is the cornerstone of its utility in bioconjugation.

Physicochemical Data

The key computed and experimental properties of this compound are summarized in the table below. These properties are essential for understanding its behavior in different solvent systems and for analytical characterization.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₄PubChem[1]
Molecular Weight 233.22 g/mol PubChem[1]
Exact Mass 233.06880783 DaPubChem[1]
XLogP3-AA (Predicted) 0.8PubChem[1]
Polar Surface Area 63.7 ŲPubChem[1]
CAS Number 23776-85-4PubChem[1]
IUPAC Name This compoundPubChem[1]
Synonyms N-succinimidyl 2-phenylacetate, Phenylacetic acid NHS esterPubChem[1]

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the activation of phenylacetic acid with N-hydroxysuccinimide in the presence of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC).

General Synthesis Protocol

This protocol outlines the general steps for the synthesis of this compound.

Materials:

  • Phenylacetic acid

  • N-Hydroxysuccinimide (HOSu)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Tetrahydrofuran (THF) or Ethyl Acetate (anhydrous)

  • Dichloromethane (anhydrous)

  • Hexane

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Calcium Chloride (CaCl₂)

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenylacetic acid (1 equivalent) and N-hydroxysuccinimide (1.05 equivalents) in anhydrous THF or ethyl acetate under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the stirred solution to 0°C in an ice bath.

  • Slowly add a solution of DCC (1.05 equivalents) in the same anhydrous solvent to the reaction mixture, ensuring the temperature does not exceed 5°C.

  • Continue stirring the reaction mixture at 0-5°C for 30 minutes.

  • Remove the ice bath and allow the reaction to proceed at room temperature for 8 hours. A white precipitate of N,N'-dicyclohexylurea (DCU) will form.

  • Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain a crude product, which may be an oil or a semi-solid.

  • Triturate the crude product with hexane to remove any unreacted DCC. Decant the hexane.

  • Dissolve the resulting oil or solid in dichloromethane.

  • Keep the solution at a cool temperature (5-8°C) for 24 hours to allow for further precipitation of DCU.

  • Filter off the re-precipitated DCU.

  • Wash the organic solution with a 5% sodium bicarbonate solution to remove unreacted phenylacetic acid.

  • Dry the organic layer over anhydrous magnesium sulfate or calcium chloride, filter, and evaporate the solvent to yield the final product, which may be crystalline or a viscous yellow oil.[2]

Applications in Bioconjugation

The primary utility of this compound is in bioconjugation, where it serves as a reagent to introduce a phenylacetyl group onto biological molecules, most commonly proteins.

Mechanism of Action in Bioconjugation

The NHS ester of this compound is a highly efficient acylating agent for primary amines, such as the ε-amino group of lysine residues in proteins. The reaction proceeds via a nucleophilic acyl substitution, forming a stable amide bond and releasing N-hydroxysuccinimide as a byproduct. This reaction is typically carried out in an aqueous buffer at a slightly alkaline pH (7.5-8.5) to ensure the deprotonation of the amine nucleophile.

Experimental Workflow for Protein Labeling

The following diagram illustrates a typical experimental workflow for labeling a protein with this compound.

G Protein Labeling Workflow A Protein Preparation (Buffer Exchange) C Labeling Reaction (Protein + NHS Ester) A->C B Reagent Preparation (Dissolve NHS Ester in DMSO) B->C D Quenching (Add Tris or Glycine) C->D E Purification (Size-Exclusion Chromatography) D->E F Characterization (Mass Spectrometry, SDS-PAGE) E->F G Labeled Protein F->G G Phenylacetate Metabolic Pathway cluster_0 Mitochondrion PA Phenylacetate PACoA Phenylacetyl-CoA PA->PACoA Acyl-CoA Synthetase (ATP, CoA) PAG Phenylacetylglutamine PACoA->PAG Glycine N-Acyltransferase (Glutamine) Excretion Urinary Excretion PAG->Excretion

References

Methodological & Application

protocol for protein labeling with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide to the principles, applications, and methodologies for the covalent modification of proteins using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This document is intended for researchers, scientists, and professionals in the field of drug development and protein engineering.

Introduction

Protein labeling is a fundamental technique in biochemical research and drug development, enabling the study of protein function, localization, and interactions. Covalent modification of proteins with specific chemical entities can confer new functionalities, facilitate detection, or aid in therapeutic applications. This compound, also known as N-succinimidyl phenylacetate or NHS-phenylacetate, is an amine-reactive chemical crosslinker. It utilizes N-hydroxysuccinimide (NHS) ester chemistry to covalently attach a phenylacetyl group to proteins.

The NHS ester functional group reacts efficiently with primary amines (-NH2), which are predominantly found at the N-terminus of polypeptide chains and on the side chain of lysine (Lys, K) residues.[1] Under appropriate pH conditions (typically pH 7-9), the NHS ester reacts with a nucleophilic primary amine to form a stable, covalent amide bond, releasing N-hydroxysuccinimide as a byproduct.[1][2] The phenylacetyl moiety introduced onto the protein can serve as a small, hydrophobic tag. This modification can be used to study protein-protein interactions, investigate the effects of small molecule acylation on protein function, or serve as a unique structural probe. In a biological context, phenylacetate itself is metabolized, and its conjugation to proteins may influence metabolic pathways or cellular signaling.[3][4][5]

Applications

The covalent attachment of a phenylacetyl group to proteins can be leveraged for several applications:

  • Probing Protein Structure and Function: The introduction of a small, hydrophobic phenylacetyl group can be used to probe active sites or allosteric sites of enzymes, or to investigate the role of specific lysine residues in protein function.

  • Studying Post-Translational Modifications: Phenylacetylation is analogous to other naturally occurring acylations, such as acetylation and succinylation, which are critical post-translational modifications (PTMs) that regulate protein activity, stability, and localization.[6][7][8][9] Using NHS-phenylacetate allows for the site-specific or non-specific introduction of a similar modification to study its functional consequences.

  • Drug Development and Delivery: Modifying therapeutic proteins with small molecules can alter their pharmacokinetic properties. While not as common as PEGylation, the addition of small hydrophobic groups could influence protein stability or membrane interactions.[10]

  • Biophysical Characterization: The phenylacetyl group can serve as a spectroscopic probe, for example, in nuclear magnetic resonance (NMR) studies, to report on the local environment of the labeled site.

Experimental Workflow Overview

The general workflow for labeling a protein with this compound involves several key steps: preparation of the protein and reagent, the conjugation reaction, and finally, the purification and characterization of the labeled protein.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange) Reaction Labeling Reaction (Protein + Reagent) Protein_Prep->Reaction Reagent_Prep Reagent Preparation (Dissolve NHS-Phenylacetate) Reagent_Prep->Reaction Quench Quench Reaction (Optional) Reaction->Quench Purification Purification (Remove Excess Reagent) Reaction->Purification If not quenching Quench->Purification Characterization Characterization (Confirm Labeling) Purification->Characterization

Caption: A generalized workflow for protein labeling.

This protocol provides a general method for labeling a target protein with this compound. The optimal conditions, particularly the molar ratio of the labeling reagent to the protein, may need to be determined empirically for each specific protein.

Materials and Reagents

  • Target protein

  • This compound (NHS-phenylacetate)

  • Reaction Buffer: Phosphate-buffered saline (PBS) pH 7.4, or 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-8.0. Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the labeling reaction.[2][11]

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine.

  • Purification column (e.g., Sephadex G-25 size-exclusion column) or dialysis cassettes.

  • Spectrophotometer

  • SDS-PAGE materials

  • Mass spectrometer (optional, for detailed characterization)

Experimental Procedure

Step 1: Protein Preparation

  • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • If the protein solution contains any primary amines (e.g., from a Tris buffer), it must be exchanged into an amine-free buffer. This can be achieved by dialysis against the Reaction Buffer or by using a desalting column.

Step 2: Reagent Preparation

N-hydroxysuccinimide esters are moisture-sensitive and can hydrolyze in aqueous solutions.[1][2] Therefore, the reagent solution should be prepared immediately before use.

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.[2]

  • Prepare a 10 mM stock solution of the NHS-phenylacetate in anhydrous DMSO or DMF.[12]

Step 3: Conjugation Reaction

The efficiency of the labeling reaction is dependent on the concentration of the protein, the pH of the reaction, and the molar excess of the NHS-phenylacetate. A 10- to 50-fold molar excess of the reagent over the protein is a common starting point.

  • Slowly add the calculated volume of the 10 mM NHS-phenylacetate stock solution to the stirred protein solution. The volume of the organic solvent (DMSO or DMF) should not exceed 10% of the total reaction volume to avoid protein denaturation.[2]

  • Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours.[2] Longer incubation times can be explored but may increase the risk of protein aggregation or degradation.

Step 4: Quenching the Reaction (Optional)

To stop the labeling reaction, a quenching buffer containing primary amines can be added. This will react with any remaining NHS-phenylacetate.

  • Add the Quenching Buffer to a final concentration of 50-100 mM (e.g., add 50-100 µL of 1 M Tris-HCl, pH 8.0 to 1 mL of the reaction mixture).

  • Incubate for an additional 10-15 minutes at room temperature.[12]

Step 5: Purification of the Labeled Protein

It is crucial to remove the unreacted NHS-phenylacetate and the N-hydroxysuccinimide byproduct from the labeled protein.

  • Size-Exclusion Chromatography: Pass the reaction mixture through a desalting column (e.g., Sephadex G-25) equilibrated with the desired storage buffer (e.g., PBS). The labeled protein will elute in the void volume, while the smaller, unreacted components will be retained and elute later.[11]

  • Dialysis: Alternatively, dialyze the reaction mixture against a large volume of the desired storage buffer. Multiple buffer changes are recommended to ensure complete removal of the small molecules.

Step 6: Characterization of the Labeled Protein

Several methods can be used to confirm the successful labeling of the protein.

  • SDS-PAGE Analysis: Compare the labeled protein to the unlabeled protein on an SDS-PAGE gel. While the addition of a small phenylacetyl group is unlikely to cause a significant shift in the protein's migration, this analysis is useful for assessing the purity and integrity of the protein after the labeling procedure.

  • Mass Spectrometry: This is the most accurate method to determine the degree of labeling. By comparing the mass of the labeled protein to the unlabeled protein, the number of phenylacetyl groups attached per protein molecule can be calculated.

  • Spectrophotometry (for proteins with known extinction coefficients): Although the phenylacetyl group has some UV absorbance, its contribution is often minor compared to that of the protein. The primary use of spectrophotometry here is to determine the concentration of the purified, labeled protein.

Quantitative Data Summary

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Reaction pH7.2 - 8.5NHS esters react with unprotonated primary amines.[12]
Molar Excess of Reagent10x - 50xThis should be optimized for the specific protein.
Reaction Temperature4°C - 25°C (Room Temp)Lower temperatures can reduce non-specific reactions.
Reaction Time30 - 120 minutesLonger times may not significantly increase labeling.[2]
Quenching Agent50-100 mM Tris or GlycineOptional step to terminate the reaction.[12]

Reaction Mechanism

The underlying chemistry of the labeling reaction is a nucleophilic acyl substitution. The primary amine of a lysine residue on the protein acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This leads to the formation of a tetrahedral intermediate, which then collapses to form a stable amide bond and release the N-hydroxysuccinimide leaving group.

G cluster_reactants Reactants cluster_product Products Protein Protein-NH₂ Labeled_Protein Protein-NH-CO-Phenylacetyl Protein->Labeled_Protein Forms Amide Bond NHS_Ester Phenylacetyl-NHS NHS_Ester->Labeled_Protein NHS N-Hydroxysuccinimide NHS_Ester->NHS Releases

References

Application Notes and Protocols: Peptide Modification with N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl 2-phenylacetate is an amine-reactive reagent used for the covalent modification of peptides and proteins. This reagent enables the introduction of a phenylacetyl group to the primary amino groups of peptides, such as the N-terminal α-amine or the ε-amine of lysine residues. The phenylacetyl moiety can be utilized to alter the physicochemical properties of a peptide, such as its hydrophobicity and enzymatic stability, which can be advantageous in drug development and biological studies.[1][2][3][4] This document provides detailed protocols and application notes for the use of N-Succinimidyl 2-phenylacetate in peptide modification.

Principle of Reaction

The modification of peptides with N-Succinimidyl 2-phenylacetate is based on the reaction of the N-hydroxysuccinimide (NHS) ester with a primary amine. The NHS ester is an activated form of phenylacetic acid that readily reacts with the nucleophilic amino group to form a stable amide bond. The reaction releases N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (7-9), where the primary amines are deprotonated and thus more nucleophilic.

Diagram of Reaction Mechanism

G reagent N-Succinimidyl 2-phenylacetate intermediate Tetrahedral Intermediate reagent->intermediate + R-NH2 peptide Peptide with primary amine (R-NH2) peptide->intermediate product Phenylacetylated Peptide intermediate->product Amide bond formation byproduct N-Hydroxysuccinimide intermediate->byproduct Leaving group

Caption: Reaction of N-Succinimidyl 2-phenylacetate with a primary amine on a peptide.

Experimental Protocols

Materials
  • Peptide of interest with at least one primary amine

  • N-Succinimidyl 2-phenylacetate

  • Anhydrous Dimethylformamide (DMF) or Dimethylsulfoxide (DMSO)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., Sephadex G-25, RP-HPLC)

  • Lyophilizer

Protocol for Peptide Modification in Solution
  • Peptide Solution Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Reagent Solution Preparation: Immediately before use, prepare a 10 mM stock solution of N-Succinimidyl 2-phenylacetate in anhydrous DMF or DMSO.

  • Reaction:

    • Add a 5- to 20-fold molar excess of the N-Succinimidyl 2-phenylacetate solution to the peptide solution. The optimal molar ratio should be determined empirically for each peptide.

    • Gently mix the reaction mixture and incubate at room temperature for 1-2 hours or at 4°C overnight. Protect from light if the peptide is light-sensitive.

  • Quenching: Add the Quenching Solution to a final concentration of 50 mM to stop the reaction by consuming any unreacted N-Succinimidyl 2-phenylacetate. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove the excess reagent and byproducts by size-exclusion chromatography (e.g., Sephadex G-25) or reverse-phase high-performance liquid chromatography (RP-HPLC).

    • Monitor the elution profile by absorbance at a wavelength appropriate for the peptide.

  • Characterization: Confirm the modification by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to determine the mass of the modified peptide.

  • Lyophilization: Lyophilize the purified, modified peptide for long-term storage.

Experimental Workflow

Caption: General workflow for the modification of peptides with N-Succinimidyl 2-phenylacetate.

Data Presentation: Optimization of Reaction Conditions

As the optimal reaction conditions can vary depending on the peptide sequence and its solubility, a systematic optimization is recommended. The following table provides a template for recording experimental data to determine the ideal parameters for your specific peptide.

TrialPeptide Conc. (mg/mL)Reagent:Peptide (Molar Ratio)Reaction Time (hours)Reaction Temperature (°C)% Modification (determined by MS or HPLC)
115:1125
2110:1125
3120:1125
4510:1125
5510:1225
6510:1124

Troubleshooting

  • Low Modification Efficiency:

    • Increase the molar excess of N-Succinimidyl 2-phenylacetate.

    • Increase the reaction time or temperature.

    • Ensure the pH of the reaction buffer is between 7 and 8.5.

    • Confirm the purity and reactivity of the N-Succinimidyl 2-phenylacetate, as it can hydrolyze in the presence of moisture.

  • Multiple Modifications:

    • Reduce the molar excess of the reagent.

    • Decrease the reaction time.

    • If N-terminal specificity is desired, consider lowering the pH to 6.5-7.0 to favor the more nucleophilic α-amine over the ε-amines of lysine.[5]

  • Peptide Precipitation:

    • Decrease the peptide concentration.

    • Add a small amount of an organic co-solvent (e.g., DMF or DMSO), ensuring it is compatible with the peptide's stability.

Applications

The introduction of a phenylacetyl group can be beneficial in various research and development areas:

  • Improving Peptide Stability: The modification can protect the N-terminus from degradation by aminopeptidases, potentially increasing the peptide's half-life in biological systems.[2][3][4]

  • Modulating Bioactivity: The addition of the hydrophobic phenylacetyl group can alter the peptide's interaction with its biological target.

  • Drug Delivery: Phenylacetylation can influence the pharmacokinetic properties of a peptide, such as its absorption and distribution.

Conclusion

N-Succinimidyl 2-phenylacetate is a valuable tool for the modification of peptides. The protocols and guidelines presented here provide a solid foundation for researchers to successfully incorporate phenylacetyl groups into their peptides of interest. Empirical optimization of the reaction conditions is crucial to achieve the desired level of modification for each specific peptide.

References

Application Notes & Protocols: Bioconjugation Using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of bioconjugation techniques utilizing N-hydroxysuccinimide (NHS) esters, with a focus on the principles applicable to (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate. This document offers detailed protocols for the conjugation of biomolecules, summarizes key quantitative data, and illustrates reaction mechanisms and workflows.

Introduction to this compound

This compound is a member of the N-hydroxysuccinimide (NHS) ester family of reagents, which are widely used for bioconjugation.[1] NHS esters are highly reactive towards primary aliphatic amines, such as those found on the N-terminus of proteins and the side chain of lysine residues.[2][] The reaction results in the formation of a stable and effectively irreversible amide bond under physiological conditions.[] This high reactivity, chemoselectivity, and the stability of the resulting conjugate make NHS esters, including this compound, invaluable tools in drug discovery and life sciences research.[2][]

The core reaction mechanism involves the nucleophilic attack of a primary amine on the carbonyl group of the NHS ester. This displaces the N-hydroxysuccinimide group, which is a good leaving group, and forms a robust amide linkage.[1] The efficiency of this reaction is highly dependent on pH, with optimal conditions typically between pH 8.3 and 8.5.[4][5] At lower pH, the amine group is protonated and non-reactive, while at higher pH, the NHS ester is prone to rapid hydrolysis.[4]

cluster_reaction Reaction reagent (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate (NHS Ester) intermediate {Tetrahedral Intermediate} reagent->intermediate + Biomolecule-NH₂ amine Biomolecule-NH₂ (Primary Amine) amine->intermediate conjugate Biomolecule-NH-CO-Phenylacetate (Stable Amide Bond) intermediate->conjugate Forms leaving_group N-Hydroxysuccinimide (Leaving Group) intermediate->leaving_group Releases

Caption: Reaction mechanism of an NHS ester with a primary amine.

Applications in Research and Drug Development

NHS esters are versatile tools with broad applications in creating advanced therapeutics and diagnostics.[2][6]

  • Antibody-Drug Conjugates (ADCs): NHS esters are fundamental in linking potent cytotoxic drugs to monoclonal antibodies. This strategy directs the therapeutic payload specifically to target cells, such as cancer cells, minimizing off-target toxicity.[2][]

  • PROTACs (Proteolysis-Targeting Chimeras): In the development of PROTACs, bifunctional linkers often incorporate NHS ester chemistry to connect a target protein-binding molecule to an E3 ligase-recruiting molecule. This facilitates the targeted degradation of specific proteins.[2]

  • Fluorescent Labeling: A common application is the attachment of fluorescent dyes to proteins, peptides, and amine-modified nucleic acids for use in various assays, including microscale thermophoresis (MST) for studying protein-protein interactions.[6][7][8]

  • Surface Functionalization: NHS esters are used to modify surfaces of biomaterials, nanoparticles, and biochips to immobilize proteins or other biomolecules for diagnostic and proteomic applications.[2][6]

  • Click Chemistry Adaptation: Biomolecules can be functionalized with alkyne or azide groups using NHS esters, preparing them for subsequent "click chemistry" reactions.[4][5]

Quantitative Data Summary

The success of a bioconjugation reaction depends on several key parameters. The following tables summarize critical factors and their impact on labeling efficiency.

Table 1: Key Reaction Parameters for NHS Ester Bioconjugation

ParameterRecommended Value/ConditionNotesCitation(s)
pH 8.3 - 8.5Crucial for reaction efficiency. Low pH leads to amine protonation (no reaction); high pH causes rapid NHS ester hydrolysis.[4][5]
Buffer 0.1 M Sodium Bicarbonate or Phosphate BufferAmine-free buffers are essential. Tris buffers are generally not recommended as they contain a primary amine.[4][8]
Solvent DMSO or DMF (amine-free)Used to dissolve NHS esters that have poor aqueous solubility before adding to the aqueous reaction mixture.[4][5]
Molar Excess of NHS Ester 8-10x for mono-labelingThis is an empirical value and may require optimization depending on the protein and reagent.[4][5]
Protein Concentration 5-10 mg/mLLower concentrations (<2 mg/mL) can significantly decrease reaction efficiency.[8]
Reaction Time 4 hours (Room Temp) to Overnight (4°C)Longer incubation may be needed for less stable proteins at lower temperatures.[][5]

Table 2: Influence of Co-solvent on Labeling Efficiency

Co-solvent (DMSO) ConcentrationEffect on Labeling EfficiencyNotesCitation(s)
10% - 70% (v/v)Concentration-dependentA study on RNA labeling showed that increasing DMSO concentration up to 55% (v/v) significantly improved labeling efficiency.[9]
Optimal RangeVaries by systemThe optimal concentration should be determined empirically. For an aminoallyl-RNA system, 55% DMSO was found to be optimal.[9]

Experimental Protocols

The following are generalized protocols for bioconjugation using NHS esters. These can be adapted for specific applications involving this compound.

cluster_prep Preparation cluster_reaction Conjugation cluster_purify Purification & Analysis calc 1. Calculate Reagent Amounts (Biomolecule & NHS Ester) diss_nhs 2. Dissolve NHS Ester (in DMSO or DMF) calc->diss_nhs diss_bio 3. Dissolve Biomolecule (in Reaction Buffer pH 8.3-8.5) calc->diss_bio mix 4. Mix Solutions (Add NHS Ester to Biomolecule) diss_nhs->mix diss_bio->mix incubate 5. Incubate (e.g., 4h at RT or overnight at 4°C) mix->incubate purify 6. Purify Conjugate (e.g., Gel Filtration, Dialysis) incubate->purify analyze 7. Analyze Conjugate (e.g., Spectroscopy, SDS-PAGE) purify->analyze

Caption: General experimental workflow for NHS ester bioconjugation.

Protocol 1: General Protein Labeling

This protocol is optimized for labeling proteins with primary amines.

Materials:

  • Protein of interest

  • This compound (or other NHS ester)

  • Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3

  • Anhydrous DMSO or DMF

  • Purification column (e.g., Sephadex G-25)

  • Quenching Buffer (optional): 1 M Tris-HCl, pH 8.0

Procedure:

  • Prepare Protein Solution: Dissolve the protein in the reaction buffer to a final concentration of 5-10 mg/mL.[8] Ensure the buffer is free of extraneous amines (e.g., from Tris or glycine).[8]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a small volume of DMSO or DMF to create a concentrated stock solution (e.g., 10 mg/mL).[8] NHS esters are susceptible to hydrolysis, so fresh preparation is critical.[10]

  • Calculate Reagent Amounts: Determine the amount of NHS ester needed based on the desired molar excess. For mono-labeling, an 8-fold molar excess is a good starting point.[4]

    • Formula:mg of NHS ester = 8 × (mg of protein / MW of protein) × MW of NHS ester

  • Reaction: While gently vortexing the protein solution, slowly add the calculated volume of the dissolved NHS ester.

  • Incubation: Incubate the reaction mixture for 1 hour at room temperature or overnight at 4°C with continuous stirring.[8]

  • Quenching (Optional): To stop the reaction, a quenching buffer containing a high concentration of primary amines (like Tris) can be added.

  • Purification: Separate the labeled protein conjugate from unreacted NHS ester and the N-hydroxysuccinimide by-product. Gel filtration is the most common method for macromolecules.[4][5] Other methods include dialysis or chromatography.[5]

  • Characterization: Determine the degree of labeling by measuring the absorbance of the conjugate at relevant wavelengths for the protein (e.g., 280 nm) and the attached molecule.

Protocol 2: Site-Specific N-terminal Labeling

This advanced protocol achieves site-specific labeling at an N-terminal cysteine residue by converting the NHS ester into a more selective thioester in situ.[11]

cluster_step1 Step 1: Transesterification cluster_step2 Step 2: Native Chemical Ligation (NCL) step1_desc Incubate NHS Ester with MESNa to form a thioester intermediate. nhs R-NHS Ester thioester R-MESNa Thioester (in situ) nhs->thioester mesna MESNa mesna->thioester protein Protein-Cys-NH₂ thioester->protein Add to reaction step2_desc Add protein with N-terminal Cysteine. The thioester reacts specifically at this site. labeled_protein N-terminally Labeled Protein protein->labeled_protein

Caption: Workflow for site-specific N-terminal protein labeling.

Materials:

  • Protein with an exposed N-terminal cysteine

  • This compound (or other NHS ester)

  • Labeling Buffer: 100 mM HEPES, 500 mM MESNa, 0.5-1 mM TCEP, pH 6.8–7.0

  • Purification supplies

Procedure:

  • Prepare Thioester Intermediate: In a "one-pot" reaction, first prepare the labeling buffer. Add the solid NHS ester to the buffer to a final concentration of 2.5–5 mM. Vortex vigorously to dissolve.[11]

  • Incubation (Step 1): Incubate this mixture at room temperature for 3-5 hours. During this time, the NHS ester undergoes a transesterification reaction with MESNa to form a thioester.[7][11]

  • Protein Labeling (Step 2): Add the protein of interest (with its N-terminal cysteine) to the thioester mixture. The recommended final concentration of the thioester reagent in the reaction is ~1 mM.[7]

  • Incubation (Step 2): Incubate the reaction at room temperature for 24 hours or at 4°C for 48 hours, protecting it from light.[7] The thioester will react with the N-terminal cysteine via native chemical ligation to form a stable amide bond.[7]

  • Purification: Purify the N-terminally labeled protein from the reaction components using an appropriate method like gel filtration or chromatography.

These protocols provide a robust starting point for bioconjugation experiments. Optimization of molar ratios, reaction times, and purification strategies may be necessary to achieve the desired outcome for specific biomolecules and applications.

References

Applications of N-Succinimidyl Esters in Drug Delivery Systems: A Focus on N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Succinimidyl esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to proteins, peptides, and other amine-containing substrates. This class of reagents is instrumental in the development of sophisticated drug delivery systems, where precise control over the linkage of drugs, targeting ligands, and carrier molecules is paramount. N-Succinimidyl 2-phenylacetate, as a member of this family, offers a reactive ester of phenylacetic acid. While specific, widespread applications of N-Succinimidyl 2-phenylacetate in complex drug delivery systems are not extensively documented in publicly available literature, its chemical properties allow for its theoretical application in several key areas of drug delivery research and development.

This document provides a detailed overview of the potential applications, experimental protocols, and underlying principles for utilizing N-Succinimidyl 2-phenylacetate and similar N-succinimidyl esters in the construction of drug delivery platforms. The protocols and discussions are based on the well-established reactivity of N-hydroxysuccinimide (NHS) esters with primary amines.

Principle of Action: Amine-Reactive Conjugation

The utility of N-Succinimidyl 2-phenylacetate in drug delivery is predicated on its ability to react with primary amines (-NH2) to form stable amide bonds. Primary amines are readily available on the surface of proteins (e.g., the side chain of lysine residues) and can be incorporated into other drug delivery components like polymers and nanoparticles.[1] The reaction proceeds via nucleophilic acyl substitution, where the amine nitrogen attacks the carbonyl carbon of the NHS ester, leading to the formation of an amide bond and the release of N-hydroxysuccinimide as a byproduct.[1] This reaction is typically carried out in a slightly alkaline pH range (pH 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic.[1]

Potential Applications in Drug Delivery

Based on the general functionality of NHS esters, N-Succinimidyl 2-phenylacetate could be employed in the following drug delivery applications:

  • Surface Modification of Nanoparticles: Amine-functionalized nanoparticles (e.g., liposomes, polymeric nanoparticles, or inorganic nanoparticles) can be reacted with N-Succinimidyl 2-phenylacetate to introduce phenylacetate moieties on their surface. This could be explored for altering the physicochemical properties of the nanoparticles, such as hydrophobicity, or for investigating interactions with specific biological targets.

  • Protein and Peptide Conjugation: Therapeutic proteins or targeting peptides containing lysine residues can be conjugated with phenylacetic acid using this reagent. This could be a strategy to modify the pharmacokinetic profile of a protein therapeutic or to attach a small molecule "payload" if the phenylacetate group itself is considered a bioactive component.

  • Linker Chemistry for Prodrugs: N-Succinimidyl 2-phenylacetate can be used to attach phenylacetic acid to a drug molecule that has a primary amine. This would create a prodrug with an amide linkage. The release of the active drug would then depend on the enzymatic or hydrolytic cleavage of this amide bond in the target biological environment.

  • Synthesis of Polymer-Drug Conjugates: Polymers with pendant primary amine groups can be functionalized with phenylacetic acid using N-Succinimidyl 2-phenylacetate. This allows for the creation of polymer-drug conjugates where the phenylacetate group could influence the overall properties of the conjugate, such as its solubility or interaction with transport proteins.[2]

Experimental Protocols

The following are generalized protocols for the use of N-Succinimidyl 2-phenylacetate in bioconjugation. Optimization of reaction conditions (e.g., stoichiometry, pH, reaction time, and temperature) is crucial for each specific application.

Protocol 1: General Procedure for Protein Conjugation

This protocol describes the conjugation of N-Succinimidyl 2-phenylacetate to a protein containing accessible primary amines (lysine residues).

Materials:

  • Protein of interest

  • N-Succinimidyl 2-phenylacetate

  • Conjugation Buffer: Phosphate-buffered saline (PBS) pH 7.4 or borate buffer pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Quenching solution: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Desalting column or dialysis cassette for purification

Procedure:

  • Protein Preparation: Dissolve the protein in the conjugation buffer to a final concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris).

  • Reagent Preparation: Immediately before use, dissolve N-Succinimidyl 2-phenylacetate in anhydrous DMF or DMSO to a concentration of 10-100 mM.

  • Conjugation Reaction: Add a 5- to 20-fold molar excess of the dissolved N-Succinimidyl 2-phenylacetate to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • Quenching: Add the quenching solution to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the excess reagent and byproducts (N-hydroxysuccinimide) by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer (e.g., PBS).

  • Characterization: Characterize the resulting conjugate to determine the degree of labeling using techniques such as UV-Vis spectroscopy, mass spectrometry (MALDI-TOF or ESI-MS), or HPLC.

Protocol 2: Surface Functionalization of Amine-Modified Nanoparticles

This protocol outlines the general steps for modifying the surface of nanoparticles that have been pre-functionalized with primary amines.

Materials:

  • Amine-functionalized nanoparticles (e.g., silica nanoparticles, liposomes with amine-PEG lipids)

  • N-Succinimidyl 2-phenylacetate

  • Reaction Buffer: PBS pH 7.4 or similar amine-free buffer

  • Anhydrous DMF or DMSO

  • Centrifuge and/or tangential flow filtration system for purification

Procedure:

  • Nanoparticle Suspension: Disperse the amine-functionalized nanoparticles in the reaction buffer to a known concentration.

  • Reagent Preparation: Prepare a fresh solution of N-Succinimidyl 2-phenylacetate in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a defined molar excess of the N-Succinimidyl 2-phenylacetate solution to the nanoparticle suspension. The amount will depend on the density of amine groups on the nanoparticle surface.

  • Incubation: React for 2-4 hours at room temperature with continuous mixing (e.g., on a rotator or shaker).

  • Purification: Purify the functionalized nanoparticles from excess reagent and byproducts. This can be achieved by repeated centrifugation and resuspension in fresh buffer or by using tangential flow filtration.

  • Characterization: Confirm the surface modification using techniques such as Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), or by quantifying the change in surface charge using zeta potential measurements.

Quantitative Data Summary

ParameterMethod of AnalysisExample Desired Outcome
Degree of Labeling (DOL) UV-Vis Spectroscopy, Mass Spectrometry3-5 molecules of phenylacetate per protein
Conjugation Efficiency HPLC, Gel Electrophoresis (SDS-PAGE)> 90% conversion of the starting material
Nanoparticle Size & PDI Dynamic Light Scattering (DLS)Size < 200 nm, PDI < 0.2
Zeta Potential Electrophoretic Light Scattering (ELS)Shift in zeta potential confirming surface charge modification
Drug Loading Capacity (%) UV-Vis Spectroscopy, HPLC (for prodrugs)5-10% (w/w)
In Vitro Drug Release Dialysis method with HPLC quantificationpH-dependent or enzyme-triggered release profile

Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow Experimental Workflow for Protein Conjugation cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis protein_prep Prepare Protein Solution conjugation Mix Protein and NHS Ester protein_prep->conjugation reagent_prep Prepare NHS Ester Solution reagent_prep->conjugation incubation Incubate conjugation->incubation quenching Quench Reaction incubation->quenching purification Purify Conjugate quenching->purification characterization Characterize Conjugate purification->characterization

Caption: Workflow for protein modification using an NHS ester.

logical_relationship Logical Relationship of NHS Ester Conjugation reagent N-Succinimidyl 2-phenylacetate product Stable Amide Bond (Conjugate) reagent->product reacts with amine Amine-containing Substrate (Protein, Nanoparticle) amine->product byproduct N-Hydroxysuccinimide (Byproduct) product->byproduct releases

Caption: Reaction scheme of an NHS ester with an amine.

Conclusion

N-Succinimidyl 2-phenylacetate, as a reactive NHS ester of phenylacetic acid, holds potential for various applications in the design and synthesis of drug delivery systems. While its direct use is not widely reported, the principles of NHS ester chemistry provide a solid foundation for its application in modifying proteins, functionalizing nanoparticles, and creating novel prodrugs and polymer-drug conjugates. The provided general protocols and considerations for characterization serve as a starting point for researchers interested in exploring the utility of this and other N-succinimidyl esters in their drug delivery research. As with any bioconjugation strategy, careful optimization and thorough characterization are essential to achieve the desired outcomes and ensure the efficacy and safety of the final drug delivery system.

References

Application Notes and Protocols for Antibody-Drug Conjugates using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic small-molecule drug. The linker, which connects the antibody to the payload, is a critical component that influences the stability, efficacy, and safety of the ADC. This document provides detailed application notes and protocols for the use of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, an N-hydroxysuccinimide (NHS) ester functionalized linker, in the creation of ADCs.

The this compound linker facilitates the conjugation of a phenylacetate-bearing payload to the primary amines of lysine residues on a monoclonal antibody. The phenylacetate ester moiety is susceptible to hydrolysis, potentially enabling a pH-sensitive or esterase-mediated drug release mechanism within the target cell's endosomal or lysosomal compartments. This controlled release minimizes systemic toxicity while maximizing the cytotoxic effect at the tumor site.

These notes will cover the physicochemical properties of the linker, detailed protocols for antibody conjugation and characterization, as well as methodologies for evaluating the in vitro and in vivo efficacy of the resulting ADC.

Physicochemical Properties of this compound

A thorough understanding of the linker's properties is essential for successful conjugation and ADC development.

PropertyValueReference
Molecular Formula C₁₂H₁₁NO₄[1]
Molecular Weight 233.22 g/mol [1]
Appearance White to off-white solid
Solubility Soluble in organic solvents (e.g., DMSO, DMF)
Reactive Group N-Hydroxysuccinimide (NHS) ester[1]
Target Functional Group Primary amines (e.g., lysine residues)

Experimental Protocols

Antibody-Payload Conjugation

This protocol outlines the steps for conjugating a drug payload, activated with the this compound linker, to a monoclonal antibody.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS), free of amine-containing substances.

  • This compound-drug conjugate (Linker-Payload).

  • Anhydrous Dimethyl Sulfoxide (DMSO).

  • Conjugation Buffer: 0.1 M sodium bicarbonate, pH 8.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification column (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.

  • Phosphate-Buffered Saline (PBS), pH 7.4.

Procedure:

  • Antibody Preparation:

    • If the antibody solution contains amine-containing buffers (e.g., Tris), exchange the buffer to the Conjugation Buffer using a desalting column or dialysis.

    • Adjust the antibody concentration to 5-10 mg/mL in the Conjugation Buffer.

  • Linker-Payload Preparation:

    • Dissolve the this compound-drug conjugate in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction:

    • Add the Linker-Payload solution to the antibody solution at a molar excess of 5-10 fold. The optimal ratio should be determined empirically.

    • Incubate the reaction mixture at room temperature for 1-2 hours with gentle agitation.

  • Quenching:

    • Add the Quenching Solution to the reaction mixture to a final concentration of 50 mM to stop the reaction by consuming any unreacted NHS ester.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Remove unconjugated Linker-Payload and other small molecules by size-exclusion chromatography (e.g., Sephadex G-25 column) or TFF, exchanging the buffer to PBS, pH 7.4.

    • Collect the fractions containing the purified ADC.

  • Characterization:

    • Determine the protein concentration of the purified ADC using a BCA assay or by measuring absorbance at 280 nm.

    • Determine the Drug-to-Antibody Ratio (DAR) using UV-Vis spectroscopy or mass spectrometry.[2][3]

G cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing Antibody_Prep Antibody Preparation (Buffer Exchange & Concentration) Conjugation Conjugation Reaction (Antibody + Linker-Payload) Antibody_Prep->Conjugation Linker_Payload_Prep Linker-Payload Preparation (Dissolve in DMSO) Linker_Payload_Prep->Conjugation Quenching Quenching (Add Tris Buffer) Conjugation->Quenching Purification Purification (SEC or TFF) Quenching->Purification Characterization Characterization (Concentration, DAR) Purification->Characterization

Figure 1. Experimental workflow for antibody-drug conjugation.

Determination of Drug-to-Antibody Ratio (DAR) by UV-Vis Spectroscopy

The average number of drug molecules conjugated to each antibody (DAR) is a critical quality attribute of an ADC.[2]

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm (A₂₈₀) and at the wavelength of maximum absorbance for the payload (Aₘₐₓ).

  • Calculate the concentration of the antibody and the payload using the Beer-Lambert law and the extinction coefficients of the antibody and the payload at both wavelengths.[2][3][][5][6]

  • The DAR is calculated as the molar ratio of the drug to the antibody.

Hypothetical DAR Calculation Data:

ParameterAntibodyPayloadADC
Extinction Coefficient at 280 nm (ε₂₈₀) 210,000 M⁻¹cm⁻¹5,000 M⁻¹cm⁻¹-
Extinction Coefficient at λₘₐₓ (εₘₐₓ) 10,000 M⁻¹cm⁻¹25,000 M⁻¹cm⁻¹-
Measured A₂₈₀ --1.5
Measured Aₘₐₓ --0.4
Calculated Concentration (µM) --Antibody: 6.8 µM, Payload: 13.6 µM
Calculated DAR --4.0
In Vitro Cytotoxicity Assay

This protocol describes how to assess the potency of the ADC on cancer cell lines.[7][8][9][10]

Materials:

  • Target antigen-positive and antigen-negative cancer cell lines.

  • Cell culture medium and supplements.

  • 96-well cell culture plates.

  • ADC and control antibodies.

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®).

  • Plate reader.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[7]

  • Prepare serial dilutions of the ADC, unconjugated antibody, and free drug.

  • Treat the cells with the different concentrations of the test articles and incubate for 72-120 hours.

  • Assess cell viability using a suitable reagent according to the manufacturer's instructions.

  • Measure the signal (e.g., absorbance or luminescence) using a plate reader.

  • Calculate the half-maximal inhibitory concentration (IC₅₀) by fitting the data to a dose-response curve.

Hypothetical In Vitro Cytotoxicity Data:

Cell LineTarget AntigenCompoundIC₅₀ (nM)
Cell Line A PositiveADC5.2
Unconjugated Antibody> 1000
Free Drug150
Cell Line B NegativeADC> 1000
Unconjugated Antibody> 1000
Free Drug165
In Vivo Efficacy Study in Xenograft Model

This protocol outlines a typical in vivo study to evaluate the anti-tumor activity of the ADC.[11][12][13][14][15]

Materials:

  • Immunodeficient mice (e.g., NOD-SCID).

  • Antigen-positive tumor cells.

  • ADC, vehicle control, and other control articles.

  • Calipers for tumor measurement.

Procedure:

  • Implant tumor cells subcutaneously into the flank of the mice.

  • When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • Administer the ADC, vehicle, or control antibodies intravenously at the specified dose and schedule.

  • Monitor tumor growth by measuring tumor volume with calipers twice weekly.

  • Monitor animal body weight and overall health as indicators of toxicity.

  • The study is typically terminated when tumors in the control group reach a predetermined size.

Hypothetical In Vivo Efficacy Data:

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)
Vehicle Control -1500 ± 2500
Unconjugated Antibody 101450 ± 2003.3
ADC 5450 ± 10070
ADC 10150 ± 5090

Mechanism of Action and Signaling Pathway

The ADC exerts its effect through a multi-step process.

G cluster_extracellular Extracellular cluster_intracellular Intracellular ADC_Circulation ADC in Circulation Binding Binding to Target Antigen on Tumor Cell ADC_Circulation->Binding Internalization Internalization (Endocytosis) Binding->Internalization Trafficking Trafficking to Lysosome Internalization->Trafficking Release Drug Release (Ester Hydrolysis) Trafficking->Release Action Payload Binds to Intracellular Target Release->Action Apoptosis Apoptosis Action->Apoptosis

Figure 2. General mechanism of action for an ADC.

Upon administration, the ADC circulates in the bloodstream and binds to the target antigen on the surface of tumor cells. The ADC-antigen complex is then internalized, typically via endocytosis.[16] Inside the cell, the complex is trafficked to the lysosome, where the acidic environment and/or the presence of esterases can lead to the hydrolysis of the phenylacetate ester linker, releasing the cytotoxic payload.[17] The released drug can then bind to its intracellular target, such as microtubules or DNA, leading to cell cycle arrest and apoptosis.[18][19]

The specific signaling pathway affected depends on the nature of the payload. For example, if the payload is a tubulin inhibitor, it will disrupt microtubule dynamics, leading to G2/M phase cell cycle arrest and activation of the apoptotic cascade. If the payload is a DNA-damaging agent, it will trigger the DNA damage response pathway, ultimately also leading to apoptosis.[18]

G cluster_payload Payload Action cluster_pathway Cellular Response Tubulin_Inhibitor Tubulin Inhibitor Payload Microtubule_Disruption Microtubule Disruption Tubulin_Inhibitor->Microtubule_Disruption DNA_Damaging_Agent DNA Damaging Agent Payload DNA_Damage DNA Damage DNA_Damaging_Agent->DNA_Damage G2M_Arrest G2/M Cell Cycle Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis DDR_Activation DNA Damage Response Activation DNA_Damage->DDR_Activation DDR_Activation->Apoptosis

Figure 3. Signaling pathways affected by common ADC payloads.

Stability and Drug Release

The stability of the linker is crucial for the therapeutic index of an ADC. An ideal linker is stable in circulation to prevent premature drug release and systemic toxicity, but efficiently releases the payload within the target cell. The phenylacetate ester linker is expected to be cleaved by hydrolysis.[20] The rate of hydrolysis can be influenced by pH and the presence of esterase enzymes.[17]

Hypothetical Stability Data:

ConditionIncubation Time (days)% Intact ADC Remaining
Human Plasma (pH 7.4) 198
392
785
Lysosomal Lysate (pH 5.0) 145
315
7< 5

Conclusion

The this compound linker provides a straightforward method for conjugating payloads to antibodies via stable amide bond formation. The resulting phenylacetate ester linkage to the drug offers a potential mechanism for intracellular drug release through hydrolysis. The protocols and data presented here provide a framework for the development and evaluation of ADCs using this linker technology. Further optimization of conjugation conditions, payload selection, and in-depth characterization are essential for the successful development of a safe and effective ADC therapeutic.

References

Application Notes and Protocols for Surface Functionalization with N-Succinimidyl 2-phenylacetate in Biosensors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Application Notes

N-Succinimidyl 2-phenylacetate is an amine-reactive compound that can be employed for the covalent immobilization of biomolecules onto biosensor surfaces. This reagent belongs to the well-established class of N-hydroxysuccinimide (NHS) esters, which are widely used to form stable amide bonds with primary amines present on proteins, peptides, and other ligands.[1][2] The phenylacetate moiety of this particular NHS ester introduces a hydrophobic phenyl group onto the sensor surface, which can be advantageous in specific biosensor applications.

The functionalization of biosensor surfaces is a critical step in the development of reliable and sensitive diagnostic tools.[3][4] Covalent attachment of biorecognition molecules, such as antibodies or enzymes, ensures their stable immobilization and proper orientation, which is essential for optimal performance.[5] The use of N-Succinimidyl 2-phenylacetate provides a straightforward method for achieving this, particularly on surfaces that have been pre-functionalized with primary amines.

Key considerations for using N-Succinimidyl 2-phenylacetate:

  • Reaction Specificity: N-Succinimidyl 2-phenylacetate reacts specifically with primary amines (-NH2) to form covalent amide bonds. Buffers containing primary amines, such as Tris or glycine, must be avoided during the coupling step as they will compete for the NHS ester.[6][7]

  • Hydrolysis: A significant competing reaction is the hydrolysis of the NHS ester in aqueous solutions, which inactivates the reagent. The rate of hydrolysis increases with increasing pH.[2] Therefore, it is crucial to perform the coupling reaction promptly after the activation step.

  • pH Dependence: The reaction between the NHS ester and primary amines is highly pH-dependent. The optimal pH range for the coupling reaction is typically between 7.0 and 9.0.[2][8]

  • Surface Properties: The introduction of the phenylacetate group will increase the hydrophobicity of the biosensor surface. This can be beneficial for studying interactions involving hydrophobic molecules or for influencing the conformation of immobilized proteins. Phenylacetic acid, the parent molecule, is a white solid with a honey-like odor.[9]

Experimental Protocols

The following are representative protocols for the functionalization of common biosensor surfaces (gold and silica) using N-Succinimidyl 2-phenylacetate.

Protocol 1: Functionalization of Gold Surfaces

This protocol describes a two-step process: first, the creation of an amine-terminated self-assembled monolayer (SAM) on a gold surface, followed by the reaction with N-Succinimidyl 2-phenylacetate and subsequent protein immobilization.

Materials:

  • Gold-coated biosensor substrate

  • Cysteamine or 11-amino-1-undecanethiol hydrochloride

  • Ethanol (absolute)

  • N-Succinimidyl 2-phenylacetate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Coupling Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Biomolecule (e.g., antibody) solution in Coupling Buffer

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin in PBS)

  • Deionized (DI) water

Procedure:

  • Surface Cleaning:

    • Thoroughly clean the gold substrate by immersing it in a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 5-10 minutes. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.

    • Rinse the substrate extensively with DI water and then with ethanol.

    • Dry the substrate under a gentle stream of nitrogen gas.

  • Amine Functionalization:

    • Prepare a 1-10 mM solution of cysteamine or 11-amino-1-undecanethiol in absolute ethanol.

    • Immerse the clean, dry gold substrate in the thiol solution and incubate for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer (SAM).

    • After incubation, rinse the substrate thoroughly with ethanol to remove non-specifically bound thiols.

    • Dry the amine-functionalized substrate under a gentle stream of nitrogen.

  • Activation with N-Succinimidyl 2-phenylacetate:

    • Prepare a 10-50 mM solution of N-Succinimidyl 2-phenylacetate in anhydrous DMF or DMSO immediately before use.

    • Immerse the amine-functionalized substrate in the N-Succinimidyl 2-phenylacetate solution for 1-2 hours at room temperature in a low-humidity environment.

    • Rinse the activated substrate with anhydrous DMF or DMSO to remove excess reagent, followed by a quick rinse with the Coupling Buffer.

  • Biomolecule Immobilization:

    • Immediately immerse the activated substrate in the biomolecule solution (typically 0.1-1 mg/mL in Coupling Buffer).

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Blocking:

    • To deactivate any unreacted NHS-ester groups, immerse the substrate in the blocking solution for 30-60 minutes at room temperature.

    • Rinse the substrate thoroughly with PBS and then DI water.

    • Dry the functionalized biosensor surface under a gentle stream of nitrogen. The sensor is now ready for use or storage.

Protocol 2: Functionalization of Silica Surfaces

This protocol outlines the amination of a silica surface using an aminosilane, followed by activation with N-Succinimidyl 2-phenylacetate for biomolecule immobilization.[10]

Materials:

  • Silica-based biosensor substrate (e.g., glass, silicon dioxide)

  • (3-Aminopropyl)triethoxysilane (APTES)

  • Anhydrous toluene or ethanol

  • N-Succinimidyl 2-phenylacetate

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Coupling Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

  • Biomolecule (e.g., antibody) solution in Coupling Buffer

  • Blocking solution (e.g., 1 M ethanolamine, pH 8.5 or 1% Bovine Serum Albumin in PBS)

  • Deionized (DI) water

Procedure:

  • Surface Activation:

    • Clean the silica substrate by sonicating in acetone and then isopropanol for 15 minutes each.

    • Rinse with DI water and dry under a stream of nitrogen.

    • Activate the surface by treating with an oxygen plasma or by immersing in a piranha solution for 15-30 minutes. (See safety warning in Protocol 1) . This generates hydroxyl (-OH) groups on the surface.

    • Rinse thoroughly with DI water and dry at 110°C for 30 minutes.

  • Amine Functionalization:

    • Prepare a 2-5% (v/v) solution of APTES in anhydrous toluene or ethanol.

    • Immerse the activated, dry silica substrate in the APTES solution for 1-2 hours at room temperature.

    • After incubation, rinse the substrate with toluene or ethanol to remove excess silane.

    • Cure the silane layer by baking the substrate at 110°C for 30-60 minutes.

  • Activation with N-Succinimidyl 2-phenylacetate:

    • Follow step 3 as described in Protocol 1.

  • Biomolecule Immobilization:

    • Follow step 4 as described in Protocol 1.

  • Blocking:

    • Follow step 5 as described in Protocol 1.

Data Presentation

The following tables present illustrative quantitative data that could be expected from the successful functionalization of a biosensor surface. The actual values will vary depending on the specific substrate, biomolecule, and analytical technique used.

Table 1: Surface Characterization at Each Functionalization Step

Functionalization StepWater Contact Angle (°)Surface Roughness (nm, AFM)
Bare Gold/Silica10 - 200.2 - 0.5
Amine-Functionalized40 - 600.3 - 0.7
Phenylacetate-Activated65 - 850.4 - 0.8
Protein Immobilized50 - 701.5 - 3.0

Table 2: Quantitative Analysis of Immobilized Protein

Analytical TechniqueMeasured ParameterTypical Value
Quartz Crystal Microbalance (QCM)Mass Loading200 - 1000 ng/cm²
Surface Plasmon Resonance (SPR)Response Units (RU)1000 - 5000 RU
X-ray Photoelectron Spectroscopy (XPS)N 1s Atomic %2 - 5%

Visualizations

Surface_Functionalization_Pathway cluster_0 Surface Preparation cluster_1 Activation cluster_2 Immobilization Amine_Surface Amine-Terminated Surface (-NH2) Activated_Surface Phenylacetate-Activated Surface Amine_Surface->Activated_Surface + N-Succinimidyl 2-phenylacetate NHS_Ester N-Succinimidyl 2-phenylacetate Immobilized_Biomolecule Immobilized Biomolecule on Surface Activated_Surface->Immobilized_Biomolecule + Biomolecule (-NH2) Biomolecule Biomolecule (e.g., Antibody)

Caption: Chemical pathway for surface functionalization.

Experimental_Workflow start Start clean 1. Clean Substrate (Gold or Silica) start->clean amine_func 2. Amine Functionalization (e.g., with Cysteamine or APTES) clean->amine_func activate 3. Activate with N-Succinimidyl 2-phenylacetate amine_func->activate immobilize 4. Immobilize Biomolecule activate->immobilize block 5. Block Unreacted Sites immobilize->block characterize 6. Characterize Surface (AFM, XPS, Contact Angle) block->characterize end Functionalized Biosensor Ready characterize->end

Caption: Experimental workflow for biosensor functionalization.

References

Application Note and Protocols for Amine Modification with (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modification of primary amines is a cornerstone of bioconjugation chemistry, enabling the attachment of various moieties to proteins, peptides, and other biomolecules. (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate is an N-hydroxysuccinimide (NHS) ester-functionalized reagent that allows for the covalent attachment of a phenylacetyl group to primary amines. NHS esters are widely used due to their reactivity and selectivity towards aliphatic primary amines under physiological or slightly basic conditions, forming stable amide bonds.[1] This modification can be employed to introduce a hydrophobic phenylacetyl group, which can be useful in drug development for altering the pharmacokinetic properties of a biopharmaceutical or for introducing a specific recognition motif.

The reaction proceeds via nucleophilic attack of the primary amine on the carbonyl group of the NHS ester, leading to the formation of a stable amide linkage and the release of N-hydroxysuccinimide as a byproduct.[2] The efficiency of the reaction is pH-dependent, with optimal conditions typically between pH 7.2 and 9.[2]

Key Reaction Parameters

A summary of the crucial parameters for the successful amine modification using NHS esters is provided in the table below. These are general guidelines, and optimization for specific applications is recommended.

ParameterRecommended ConditionsNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)Low pH protonates the amine, inhibiting the reaction. High pH increases the rate of NHS ester hydrolysis.[2][3]
Temperature 4°C to Room Temperature (20-25°C)Lower temperatures can be used to slow down hydrolysis of the NHS ester, especially for long incubation times.[2]
Reaction Time 30 minutes to 4 hours, or overnight at 4°CThe optimal time depends on the reactivity of the amine and the concentration of reactants.
Solvent for NHS Ester Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)The NHS ester is typically dissolved in a small amount of organic solvent before being added to the aqueous reaction buffer.[1]
Reaction Buffer Phosphate, Borate, or Bicarbonate buffersAvoid buffers containing primary amines, such as Tris, as they will compete in the reaction.[3]
Molar Excess of NHS Ester 5- to 20-fold molar excess over the amineThe optimal ratio depends on the desired degree of labeling and should be determined empirically.

Experimental Workflow

The general workflow for the modification of an amine-containing biomolecule with this compound is depicted in the following diagram.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis prep_amine Prepare Amine Solution in Reaction Buffer mix Add NHS Ester Solution to Amine Solution prep_amine->mix prep_nhs Dissolve (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in DMF/DMSO prep_nhs->mix incubate Incubate at RT or 4°C mix->incubate purify Purify Conjugate (e.g., Gel Filtration) incubate->purify analyze Analyze Product (e.g., MS, HPLC) purify->analyze

General workflow for amine modification.

Detailed Protocol

This protocol provides a general procedure for the modification of a primary amine-containing protein with this compound.

Materials:

  • Amine-containing protein

  • This compound

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., desalting or size-exclusion chromatography column)

  • All reagents should be of high purity.

Procedure:

  • Preparation of Protein Solution:

    • Dissolve the amine-containing protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into the Reaction Buffer using dialysis or a desalting column.

  • Preparation of NHS Ester Solution:

    • Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-50 mM. The volume of the organic solvent should be kept to a minimum, ideally less than 10% of the final reaction volume, to avoid protein denaturation.[2]

  • Reaction:

    • Slowly add the desired molar excess of the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The optimal reaction time should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction, a quenching buffer containing a primary amine can be added. Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by passing the reaction mixture through a desalting column or a size-exclusion chromatography column equilibrated with the desired storage buffer (e.g., PBS).

  • Analysis and Storage:

    • Analyze the purified conjugate using appropriate techniques such as mass spectrometry to confirm the modification and HPLC to assess purity.

    • Store the purified conjugate under appropriate conditions, typically at -20°C or -80°C.

Reaction Scheme

The chemical reaction for the modification of a primary amine with this compound is illustrated below.

Amine modification reaction scheme.

Disclaimer: This document provides a general guideline. The optimal conditions for the modification of a specific amine-containing molecule with this compound may vary and should be determined experimentally.

References

Application Notes and Protocols for Amino Acid Derivatization using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino acid analysis is a critical technique in various scientific disciplines, including biomedical research, drug discovery, and quality control of protein-based therapeutics. The inherent properties of amino acids, such as low volatility and lack of a strong chromophore, often necessitate a derivatization step prior to chromatographic analysis. This chemical modification enhances their detectability and improves chromatographic separation.

This document provides detailed application notes and protocols for the derivatization of amino acids using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, also known as N-succinimidyl phenylacetate. This reagent reacts with the primary and secondary amino groups of amino acids to form stable, UV-active derivatives, making them amenable to analysis by reverse-phase high-performance liquid chromatography (RP-HPLC). The phenylacetyl group introduced by the reagent increases the hydrophobicity of the amino acids, facilitating their separation on C8 or C18 columns.

Reaction Mechanism

The derivatization reaction involves the nucleophilic attack of the amino group of the amino acid on the carbonyl carbon of the N-hydroxysuccinimide (NHS) ester of phenylacetic acid. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is typically carried out in a slightly alkaline buffer to ensure the amino group is in its deprotonated, nucleophilic state.

Experimental Protocols

Materials and Reagents
  • Amino acid standards or sample hydrolysate

  • This compound (NHS-phenylacetate)

  • Borate buffer (0.1 M, pH 8.5-9.0)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA)

  • Sample vials

  • HPLC system with a UV detector and a C18 reverse-phase column

Protocol for Amino Acid Derivatization
  • Sample Preparation:

    • For protein or peptide samples, perform acid hydrolysis to release the constituent amino acids. A common method is hydrolysis with 6 M HCl at 110°C for 24 hours.

    • After hydrolysis, evaporate the acid under vacuum.

    • Reconstitute the dried amino acid sample in a known volume of borate buffer (0.1 M, pH 8.5-9.0) or 0.1 N HCl.

  • Derivatizing Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in acetonitrile. This solution should be prepared fresh daily to avoid hydrolysis of the NHS ester.

  • Derivatization Reaction:

    • In a sample vial, mix 10 µL of the amino acid sample (or standard) with 70 µL of borate buffer (0.1 M, pH 8.5-9.0).

    • Add 20 µL of the freshly prepared NHS-phenylacetate solution.

    • Vortex the mixture for 10-15 seconds.

    • Allow the reaction to proceed at room temperature for 15-30 minutes. Some optimization of the reaction time may be necessary depending on the specific amino acid and sample matrix.

  • Reaction Quenching (Optional but Recommended):

    • To consume any excess derivatizing reagent, add 10 µL of a primary amine-containing solution, such as 1 M glycine or 1 M tris(hydroxymethyl)aminomethane (Tris) buffer at pH 8.0.

    • Vortex and let it stand for an additional 10 minutes at room temperature.

  • Sample Dilution and Analysis:

    • Dilute the derivatized sample with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to an appropriate concentration for HPLC analysis.

    • Inject the sample into the HPLC system.

HPLC Conditions (Example)
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 60% B (linear gradient)

    • 25-30 min: 60% to 95% B (linear gradient)

    • 30-35 min: Hold at 95% B

    • 35-40 min: 95% to 5% B (linear gradient)

    • 40-45 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30-40°C

  • Detection: UV at 254 nm

  • Injection Volume: 10-20 µL

Note: These HPLC conditions are a starting point and may require optimization for specific applications and amino acid mixtures.

Data Presentation

Quantitative analysis of amino acids is achieved by comparing the peak areas of the derivatized amino acids in the sample to those of known standards. A calibration curve should be generated for each amino acid using a series of standard concentrations.

Table 1: Example Quantitative Data for Phenylacetyl-Derivatized Amino Acids

Amino AcidRetention Time (min)Limit of Detection (LOD) (pmol)Limit of Quantification (LOQ) (pmol)Linearity (R²)
Aspartic AcidUser DataUser DataUser DataUser Data
Glutamic AcidUser DataUser DataUser DataUser Data
SerineUser DataUser DataUser DataUser Data
GlycineUser DataUser DataUser DataUser Data
HistidineUser DataUser DataUser DataUser Data
ArginineUser DataUser DataUser DataUser Data
ThreonineUser DataUser DataUser DataUser Data
AlanineUser DataUser DataUser DataUser Data
ProlineUser DataUser DataUser DataUser Data
TyrosineUser DataUser DataUser DataUser Data
ValineUser DataUser DataUser DataUser Data
MethionineUser DataUser DataUser DataUser Data
IsoleucineUser DataUser DataUser DataUser Data
LeucineUser DataUser DataUser DataUser Data
PhenylalanineUser DataUser DataUser DataUser Data
LysineUser DataUser DataUser DataUser Data

This table should be populated with experimental data obtained using the described protocol.

Visualization of Workflow and Reaction

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Protein_Sample Protein/Peptide Sample Hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) Protein_Sample->Hydrolysis Drying Evaporation of Acid Hydrolysis->Drying Reconstitution Reconstitution in Buffer Drying->Reconstitution Mixing Mix Sample, Buffer, and NHS-Phenylacetate Reconstitution->Mixing Reaction Incubate at Room Temp (15-30 min) Mixing->Reaction Quenching Quench with Primary Amine (Optional) Reaction->Quenching Dilution Dilute Derivatized Sample Quenching->Dilution HPLC RP-HPLC-UV Analysis Dilution->HPLC Data_Analysis Data Analysis and Quantification HPLC->Data_Analysis

Caption: Workflow for amino acid analysis using pre-column derivatization.

Derivatization_Reaction Amino_Acid Amino Acid (R-NH2) Plus1 + Arrow Slightly Alkaline pH Amino_Acid->Arrow NHS_Phenylacetate (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate NHS_Phenylacetate->Arrow Derivatized_AA Phenylacetyl-Amino Acid Derivative Plus2 + NHS N-Hydroxysuccinimide Arrow->Derivatized_AA Arrow->NHS

Caption: Chemical reaction of amino acid derivatization.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no derivatization Inactive derivatizing reagentPrepare fresh NHS-phenylacetate solution.
Incorrect reaction pHEnsure the borate buffer is at the correct pH (8.5-9.0).
Presence of primary amines in the buffer (e.g., Tris)Use a non-amine-containing buffer like borate or phosphate.
Poor peak shape Column degradationUse a guard column and ensure proper mobile phase filtration.
Sample overloadDilute the sample further before injection.
Inappropriate mobile phaseOptimize the mobile phase composition and gradient.
Ghost peaks Carryover from previous injectionsImplement a thorough needle wash protocol in the autosampler.
Contamination of reagents or vialsUse high-purity reagents and clean vials.

Conclusion

Derivatization of amino acids with this compound is a viable method for their quantitative analysis by RP-HPLC. The protocol provided herein offers a solid foundation for developing a robust and reliable analytical method. Optimization of reaction conditions and HPLC parameters is recommended to achieve the best performance for specific applications in research and drug development.

Application Notes and Protocols for Covalent Enzyme Immobilization using N-Succinimidyl Ester Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the covalent immobilization of enzymes utilizing N-hydroxysuccinimide (NHS) ester chemistry. While the specific reagent N-Succinimidyl 2-phenylacetate is noted, the principles and protocols outlined here are broadly applicable to the class of NHS esters, which are widely used for creating stable amide bonds with primary amino groups on enzyme surfaces.

Principle of the Method

Covalent enzyme immobilization is a powerful technique to enhance enzyme stability, facilitate reuse, and simplify downstream processing.[1][2][3] The method involving N-hydroxysuccinimide (NHS) esters is one of the most common and reliable strategies for covalent attachment.[4]

The core principle involves a two-step reaction:

  • Activation: A support material containing carboxylic acid groups is activated with N-hydroxysuccinimide and a carbodiimide, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form a reactive NHS ester. Alternatively, pre-activated supports are commercially available.

  • Coupling: The NHS ester-activated support readily reacts with primary amino groups (-NH₂) on the surface of the enzyme, primarily from lysine residues, to form a stable and covalent amide bond.[4][5]

This reaction is typically performed in a slightly alkaline buffer (pH 7.0-8.5) to ensure the primary amines on the enzyme are deprotonated and thus nucleophilic. A critical consideration is the competition between the desired aminolysis (reaction with the enzyme) and hydrolysis of the NHS ester, which is favored in aqueous environments.[6][7] Therefore, the coupling reaction should be performed promptly after the enzyme is introduced to the activated support.

Visualization of the Immobilization Chemistry and Workflow

The following diagrams illustrate the chemical reaction and the general experimental workflow for enzyme immobilization using NHS ester chemistry.

cluster_0 NHS Ester Activated Support cluster_1 Enzyme cluster_2 Immobilized Enzyme cluster_3 Byproduct Support Support-Matrix-COO-N(CO)₂CH₂CH₂(CO) Immobilized Support-Matrix-CO-NH-Enzyme Support->Immobilized + Enzyme-NH₂ Enzyme Enzyme-NH₂ Byproduct N-hydroxysuccinimide

Caption: Chemical reaction for covalent immobilization of an enzyme onto an NHS ester-activated support.

A Equilibrate NHS-activated support in coupling buffer C Combine support and enzyme solution Incubate to allow coupling A->C B Prepare enzyme solution in coupling buffer B->C D Separate immobilized enzyme from supernatant (centrifuge/magnetic) C->D E Wash the immobilized enzyme to remove unbound protein D->E F Block remaining active sites (e.g., with Tris or ethanolamine) E->F G Wash again to remove blocking agent F->G H Store immobilized enzyme in appropriate buffer G->H

Caption: General experimental workflow for enzyme immobilization on a pre-activated NHS ester support.

Experimental Protocols

This section provides detailed protocols for the immobilization of an enzyme onto a pre-activated NHS support and for the subsequent characterization of the immobilized biocatalyst.

Protocol 1: Covalent Immobilization on a Pre-activated NHS Ester Support

This protocol describes a general procedure. Optimal conditions (e.g., enzyme concentration, pH, incubation time) should be determined empirically for each specific enzyme and support.

Materials:

  • Support: Pre-activated NHS ester support (e.g., NHS-activated agarose or magnetic beads).

  • Enzyme: Purified enzyme of interest.

  • Coupling Buffer: Amine-free buffer, pH 7.0-8.5 (e.g., 100 mM MES or 100 mM HEPES with 150 mM NaCl, pH 7.5).

  • Wash Buffer: Coupling buffer or a similar buffer (e.g., PBS).

  • Blocking Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5.

  • Storage Buffer: Buffer suitable for long-term stability of the enzyme (e.g., PBS with a cryoprotectant if needed).

  • Reaction tubes and a rotator or shaker.

  • Centrifuge or magnetic separator (depending on the support).

Procedure:

  • Support Preparation:

    • Dispense the required amount of pre-activated support slurry into a reaction tube.

    • Wash the support twice with ice-cold 1 mM HCl to remove preservatives and hydrolyze loosely bound NHS groups.

    • Immediately wash the support three times with the Coupling Buffer to equilibrate the pH. Use centrifugation or a magnetic stand to separate the support between washes.

  • Enzyme Preparation:

    • Dissolve the enzyme in the Coupling Buffer to a final concentration typically ranging from 1-10 mg/mL. Ensure the enzyme solution is free of other primary amine-containing substances.

  • Coupling Reaction:

    • Add the prepared enzyme solution to the washed support.

    • Incubate the mixture for 1-4 hours at room temperature or 4°C with gentle end-over-end mixing. Longer incubation times may be required for some enzymes.

  • Washing:

    • Separate the support from the supernatant. Important: Retain the supernatant for determining immobilization efficiency.

    • Wash the support three times with Wash Buffer to remove any non-covalently bound enzyme.

  • Blocking:

    • Add the Blocking Buffer to the support to quench any unreacted NHS ester groups.

    • Incubate for 1-2 hours at room temperature with gentle mixing.

  • Final Wash and Storage:

    • Wash the support three to five times with Wash Buffer or Storage Buffer to remove excess blocking agent.

    • Resuspend the immobilized enzyme in the desired volume of Storage Buffer. Store at 4°C or as recommended for the specific enzyme.

Protocol 2: Characterization of the Immobilized Enzyme

A. Determination of Immobilization Yield

The immobilization yield is the percentage of the initial amount of protein that has been successfully coupled to the support.

  • Measure the protein concentration of the initial enzyme solution before adding it to the support (C_initial).

  • Measure the protein concentration of the supernatant collected after the coupling reaction (C_final), including the first wash if desired.

  • Use a standard protein assay (e.g., Bradford or BCA). A standard curve using the free enzyme should be prepared in the same buffer.

  • Calculate the Immobilization Yield (%) using the following formula:

    • Yield (%) = [(C_initial - C_final) / C_initial] x 100

B. Determination of Activity Recovery

Activity recovery compares the catalytic activity of the immobilized enzyme to the activity of the same amount of free enzyme.

  • Assay the enzymatic activity of a known amount of the immobilized enzyme under optimal conditions.

  • Assay the enzymatic activity of the equivalent amount of free enzyme that was successfully immobilized (calculated from the immobilization yield).

  • Ensure the assay conditions are identical and that substrate diffusion limitations for the immobilized enzyme are minimized (e.g., by vigorous shaking).

  • Calculate the Activity Recovery (%) using the following formula:

    • Activity Recovery (%) = [Activity of Immobilized Enzyme / Activity of an equivalent amount of Free Enzyme] x 100

Representative Data

The efficiency of immobilization and the retention of enzymatic activity are key parameters for evaluating the success of the procedure.[8] The table below summarizes representative data from studies using NHS ester chemistry for enzyme immobilization.

EnzymeSupport MaterialImmobilization Yield (%)Activity Recovery (%)Reference
Lipase BCarbon-coated nanoparticles>95%~100%The enzyme-particle conjugates retained their activity and stability after immobilization and were efficiently recycled.[9]
β-GlucosidaseCarbon-coated nanoparticles>95%~95%The enzyme-particle conjugates retained their activity and stability after immobilization and were efficiently recycled.[9]
α-ChymotrypsinCarbon-coated nanoparticles>95%~90%The enzyme-particle conjugates retained their activity and stability after immobilization and were efficiently recycled.[9]
Penicillin G AcylaseVarious solid supportsNot specifiedHigh retentionThe commercial viability of Penicillin G Acylase depends on its operational stability and reusability, which is achieved through immobilization.[3]
TrypsinLignocellulosic wasteNot specifiedHigh retentionImmobilization resulted in the retention of catalytic activity and a thermally stable enzyme at 65 °C, a value 1090-fold higher than the free enzyme.[9]

Note: The values presented are illustrative and can vary significantly depending on the enzyme, support, and specific immobilization conditions.

Concluding Remarks

Covalent immobilization using NHS ester chemistry is a robust and versatile method for preparing highly stable and reusable biocatalysts.[4][10] The protocols and data provided herein serve as a comprehensive guide for researchers in academia and industry. Successful immobilization requires careful optimization of reaction parameters to maximize both protein coupling and the retention of catalytic function. The resulting immobilized enzymes are well-suited for a wide range of applications, including bioprocessing, diagnostics, and pharmaceutical development.[11][12]

References

Troubleshooting & Optimization

troubleshooting low yield in N-Succinimidyl 2-phenylacetate reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the synthesis of N-Succinimidyl 2-phenylacetate and related NHS esters, with a focus on addressing low reaction yields.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am getting a very low or no yield of my N-Succinimidyl 2-phenylacetate. What are the most common causes?

A1: Low or no yield in this reaction is typically attributed to one or more of the following factors:

  • Presence of Moisture: N-hydroxysuccinimide (NHS) esters are highly susceptible to hydrolysis. Any moisture in the reaction solvent or on the glassware will lead to the hydrolysis of the activated ester back to phenylacetic acid, significantly reducing the yield.[1][2]

  • Suboptimal Coupling Agent: The choice and quality of the coupling agent (e.g., DCC, EDC) are critical. Inefficient activation of the carboxylic acid will result in low conversion to the NHS ester.

  • Inadequate Reaction Conditions: Factors such as reaction time, temperature, and solvent can significantly impact the yield. These reactions often require specific conditions to proceed efficiently.

  • Poor Quality Starting Materials: Degradation of phenylacetic acid, NHS, or the coupling agent can lead to poor reaction outcomes.

  • Side Reactions: Besides hydrolysis, other side reactions can consume the starting materials or the product. For instance, when using DCC, the formation of N-acylurea byproduct can be a competing pathway.

Q2: My reaction seems to work, but I am having trouble with purification. My final product is contaminated with a white precipitate.

A2: If you are using N,N'-Dicyclohexylcarbodiimide (DCC) as a coupling agent, the white precipitate is very likely dicyclohexylurea (DCU), a byproduct of the reaction. DCU is notoriously insoluble in many common organic solvents, making its removal challenging.

Troubleshooting Steps for DCU Removal:

  • Filtration: The majority of DCU can be removed by filtration of the reaction mixture. It is often advantageous to cool the reaction mixture (e.g., in an ice bath) to further decrease the solubility of DCU before filtration.

  • Solvent Selection for Recrystallization: Recrystallization of the crude product can be effective. A solvent system where N-Succinimidyl 2-phenylacetate is soluble at elevated temperatures but DCU is not, is ideal. Ethyl acetate or a mixture of dichloromethane and hexane can be suitable.

  • Use of a Water-Soluble Carbodiimide: To avoid the issue of DCU precipitation altogether, consider using a water-soluble carbodiimide like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The corresponding urea byproduct is water-soluble and can be easily removed with an aqueous workup.

Q3: What are the optimal reaction conditions (solvent, temperature, time) for synthesizing N-Succinimidyl 2-phenylacetate?

A3: The optimal conditions can vary, but here are some general guidelines:

  • Solvent: Anhydrous (dry) aprotic polar solvents are generally preferred.[3] Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), and Dimethylformamide (DMF) are commonly used. DMF can be particularly effective due to its high polarity, which can help to dissolve the reactants.[3]

  • Temperature: The reaction is typically started at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the coupling agent, and then allowed to warm to room temperature.

  • Reaction Time: The reaction is usually stirred for several hours to overnight to ensure completion. Reaction progress can be monitored by thin-layer chromatography (TLC).

Q4: Can I use a base in my reaction to improve the yield?

A4: The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is not typically required for the formation of the NHS ester itself. However, in subsequent reactions where the NHS ester is used to acylate an amine, a base is often used to deprotonate the amine, increasing its nucleophilicity. For the synthesis of the NHS ester, the focus should be on anhydrous conditions and an efficient coupling agent.

Data Presentation: Representative Yields for NHS Ester Synthesis

Carboxylic AcidCoupling AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Aliphatic AcidDCCDichloromethane0 to RT1285-95General Literature
Aromatic AcidDCCTetrahydrofuran0 to RT1680-90General Literature
Aliphatic AcidEDCDichloromethaneRT1280-90General Literature
Aromatic AcidEDCDMFRT1285-95General Literature
Aliphatic AcidTBTUAcetonitrileRT290-99General Literature

Note: Yields are highly dependent on the specific substrate, purity of reagents, and reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Succinimidyl 2-phenylacetate using DCC

Materials:

  • Phenylacetic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate

  • Hexane

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (approx. 0.1 M concentration of the acid).

  • Cool the solution to 0 °C in an ice bath.

  • In a separate flask, dissolve N,N'-dicyclohexylcarbodiimide (1.1 eq) in a small amount of anhydrous dichloromethane.

  • Add the DCC solution dropwise to the stirred solution of phenylacetic acid and NHS at 0 °C over 15-20 minutes.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • A white precipitate of dicyclohexylurea (DCU) will form. Cool the flask in an ice bath for 30 minutes to maximize precipitation.

  • Filter the mixture through a sintered glass funnel to remove the DCU precipitate. Wash the precipitate with a small amount of cold, anhydrous dichloromethane.

  • Combine the filtrates and wash with saturated sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield pure N-Succinimidyl 2-phenylacetate.

Protocol 2: Synthesis of N-Succinimidyl 2-phenylacetate using EDC

Materials:

  • Phenylacetic acid

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or DMF

  • Hydrochloric acid (1 M)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a clean, dry round-bottom flask, dissolve phenylacetic acid (1.0 eq) and N-hydroxysuccinimide (1.1 eq) in anhydrous dichloromethane (approx. 0.1 M).

  • Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) to the solution in one portion.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford the pure N-Succinimidyl 2-phenylacetate.

Visualizations

experimental_workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Workup & Purification reactants Dissolve Phenylacetic Acid & NHS in Anhydrous Solvent cool Cool to 0°C reactants->cool add_coupling Add Coupling Agent (DCC or EDC) cool->add_coupling react Stir at Room Temperature (12-16h) add_coupling->react filter_dcu Filter DCU (if DCC used) react->filter_dcu DCC Path wash Aqueous Washes react->wash EDC Path filter_dcu->wash dry Dry Organic Layer wash->dry concentrate Concentrate dry->concentrate purify Purify (Recrystallization/ Chromatography) concentrate->purify product Pure N-Succinimidyl 2-phenylacetate purify->product

Caption: General experimental workflow for the synthesis of N-Succinimidyl 2-phenylacetate.

troubleshooting_low_yield start Low Yield Observed check_moisture Anhydrous Conditions Used? start->check_moisture check_reagents Reagents High Purity & Fresh? check_moisture->check_reagents Yes improve_anhydrous Use freshly dried solvents. Dry glassware thoroughly. check_moisture->improve_anhydrous No check_conditions Optimal Reaction Conditions? check_reagents->check_conditions Yes use_fresh_reagents Use new/freshly opened reagents. Store properly. check_reagents->use_fresh_reagents No check_purification Purification Issues? check_conditions->check_purification Yes optimize_conditions Vary solvent, temperature, and reaction time. Consider a different coupling agent. check_conditions->optimize_conditions No improve_purification Optimize recrystallization solvent. Use water-soluble EDC to avoid DCU. check_purification->improve_purification Yes success Improved Yield check_purification->success No improve_anhydrous->start use_fresh_reagents->start optimize_conditions->start improve_purification->start

Caption: Troubleshooting decision tree for low yield in N-Succinimidyl 2-phenylacetate reactions.

References

Technical Support Center: Optimizing (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for optimizing conjugation reactions using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, a type of N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is an amine-reactive chemical crosslinker. It belongs to the N-hydroxysuccinimide (NHS) ester class of reagents, which are widely used to label biomolecules.[1] The NHS ester selectively reacts with primary aliphatic amines (–NH₂), such as the side chain of lysine residues or the N-terminus of proteins, to form a stable and irreversible amide bond.[1][] This reaction releases N-hydroxysuccinimide as a byproduct.[1][3]

Q2: What is the primary competing reaction I should be aware of?

The primary competing reaction is the hydrolysis of the NHS ester. In the presence of water, the NHS ester can hydrolyze, rendering it inactive and unable to react with the target amine.[3][4] The rate of this hydrolysis is significantly influenced by pH, increasing as the pH rises.[3][4][5] Therefore, balancing the reaction pH is critical to favor the amine reaction over hydrolysis.

Q3: What are the most critical parameters for a successful conjugation reaction?

Three parameters are paramount for successful NHS ester conjugation:

  • pH: The reaction is strongly pH-dependent.[6][7] The optimal pH range is typically 8.3-8.5, which is a compromise between ensuring the primary amine is deprotonated and reactive, while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH values.[6][7][8]

  • Buffer Choice: It is crucial to use a buffer that does not contain primary amines.[8] Buffers like Tris (TBS) or glycine are incompatible because they will compete with the target molecule for reaction with the NHS ester.[3][9]

  • Reagent Stability: NHS esters are moisture-sensitive.[10] They should be stored in a desiccated environment and warmed to room temperature before opening to prevent condensation and premature hydrolysis.[10][11] Solutions of NHS esters, especially in aqueous buffers, should be prepared immediately before use.[6]

Q4: How should I prepare and store the this compound reagent?

The reagent should be stored at -20°C in a desiccated, light-protected container.[] To use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[10] Since the NHS ester has limited solubility in aqueous solutions, it is often first dissolved in a small amount of a water-miscible organic solvent like dimethyl sulfoxide (DMSO) or amine-free dimethylformamide (DMF) before being added to the reaction mixture.[6][7][8] Do not prepare stock solutions in aqueous buffers for storage.[10] A solution in high-quality, amine-free DMF can be stored for 1-2 months at -20°C.[6][7]

Troubleshooting Guide

Problem: I am observing low or no conjugation yield.

  • Possible Cause 1: Incorrect pH.

    • Explanation: If the pH is too low (<7.2), the target primary amines will be protonated and non-nucleophilic, preventing the reaction.[6][7] If the pH is too high (>9.0), the NHS ester will hydrolyze rapidly, becoming inactive before it can react with the target.[4][6]

    • Solution: Ensure your reaction buffer is within the optimal pH range of 8.3-8.5.[6][8] Use a reliable pH meter to verify. For large-scale reactions, monitor the pH during the reaction, as the release of NHS can cause it to drop.[6][8]

  • Possible Cause 2: Incompatible Buffer.

    • Explanation: Your buffer may contain competing nucleophiles. Buffers containing primary amines, such as Tris or glycine, will react with the NHS ester.[9] High concentrations of sodium azide (>0.02%) can also interfere.[4]

    • Solution: Perform a buffer exchange into a non-amine buffer like phosphate-buffered saline (PBS), bicarbonate, borate, or HEPES buffer prior to the reaction.[3][4][10]

  • Possible Cause 3: Inactive NHS Ester Reagent.

    • Explanation: The NHS ester is sensitive to moisture and may have hydrolyzed during storage or handling.[11] Repeated freeze-thaw cycles or improper storage can lead to reagent degradation.[]

    • Solution: Use a fresh vial of the reagent. Always allow the container to warm to room temperature before opening.[10] You can test the reactivity of your NHS ester by observing the release of NHS at 260-280 nm in an amine-free buffer.[3][5]

  • Possible Cause 4: Insufficient Molar Excess.

    • Explanation: Due to the competing hydrolysis reaction, a molar excess of the NHS ester is required to drive the conjugation to completion.[1]

    • Solution: Increase the molar excess of the NHS ester relative to the target biomolecule. A 5- to 20-fold molar excess is a common starting point.[10][12] For dilute protein solutions, a greater molar excess may be required.[10]

Problem: My protein or biomolecule precipitates after adding the NHS ester.

  • Possible Cause 1: High Concentration of Organic Solvent.

    • Explanation: While DMSO or DMF is used to dissolve the NHS ester, adding too much to the aqueous protein solution can cause the protein to denature and precipitate.

    • Solution: Ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume.[10] Add the NHS ester solution slowly to the protein solution while gently vortexing.

  • Possible Cause 2: Modification of Critical Residues.

    • Explanation: The conjugation reaction modifies lysine residues. If these residues are critical for maintaining the protein's tertiary structure and solubility, extensive labeling can lead to precipitation.

    • Solution: Reduce the molar excess of the NHS ester to decrease the degree of labeling. You can also shorten the reaction time or lower the temperature (e.g., react at 4°C instead of room temperature).[3]

Problem: My experimental results are inconsistent between batches.

  • Possible Cause 1: Reagent Handling.

    • Explanation: Inconsistent handling of the moisture-sensitive NHS ester can lead to varying degrees of hydrolysis before the reaction begins.

    • Solution: Standardize your reagent handling protocol. Always allow the reagent to warm to room temperature before opening and weigh it out quickly. Discard any unused reconstituted reagent.[10]

  • Possible Cause 2: pH Drift.

    • Explanation: The hydrolysis of the NHS ester releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH of a poorly buffered solution, slowing down the reaction over time.[6][8]

    • Solution: Use a more concentrated buffer (e.g., 0.1 M) to maintain a stable pH throughout the reaction.[8]

Data Presentation

Table 1: Recommended Reaction Parameters for NHS Ester Conjugation

ParameterRecommended RangeNotes
pH 7.2 - 9.0 (Optimal: 8.3 - 8.5)[3][6][8]Balances amine reactivity and NHS ester stability.
Temperature 4°C to Room Temperature (20-25°C)[3]Lower temperature can reduce hydrolysis and side reactions.
Reaction Time 30 minutes - 4 hours (at RT)[3][4] or Overnight (at 4°C)[7][8]Longer times may be needed for less reactive amines.
Molar Excess of NHS Ester 5x - 20x[10][12]Higher excess may be needed for dilute solutions.
Biomolecule Concentration 1 - 10 mg/mL[6][7]Higher concentrations can improve reaction efficiency.

Table 2: Half-life of NHS Ester Hydrolysis at Different Conditions

pHTemperatureHalf-lifeReference
7.00°C4 - 5 hours[3][4][5]
8.64°C10 minutes[3][4][5]

Table 3: Buffer Compatibility for NHS Ester Reactions

Compatible Buffers (Amine-Free)Incompatible Buffers (Contain Primary Amines)
Phosphate (PBS)[3]Tris (TBS)[3][8]
Bicarbonate / Carbonate[3]Glycine[9]
Borate[3]
HEPES[3]

Experimental Protocols

General Protocol for Protein Conjugation

This protocol provides a general guideline for conjugating this compound to a protein containing primary amines.

1. Preparation of Protein a. Prepare a solution of your protein at a concentration of 1-10 mg/mL.[7] b. If the protein is in an incompatible buffer (e.g., Tris), perform a buffer exchange into an amine-free reaction buffer (e.g., 0.1 M phosphate buffer, 0.15 M NaCl, pH 8.3). This can be done using a desalting column or dialysis.[10]

2. Preparation of NHS Ester Solution a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, dissolve the required amount of the NHS ester in a small volume of high-quality, anhydrous DMSO or DMF.[6][8]

3. Conjugation Reaction a. Add the calculated molar excess of the dissolved NHS ester solution to the protein solution. Add the organic solution dropwise while gently vortexing to mix.[8] b. Ensure the final concentration of the organic solvent is less than 10% of the total reaction volume. c. Incubate the reaction. Common conditions are 1-4 hours at room temperature or overnight at 4°C.[3][7][8]

4. (Optional) Quenching the Reaction a. To stop the reaction, you can add a small molecule with a primary amine, such as Tris or glycine, to a final concentration of ~50 mM. This will consume any unreacted NHS ester.[3]

5. Purification of the Conjugate a. Remove excess, unreacted NHS ester and the NHS byproduct from the conjugated protein. b. The most common method is gel filtration using a desalting column (e.g., G-25).[6][8] Dialysis is also an effective alternative.[10]

Visualizations

experimental_workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_purification 3. Purification & Analysis prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3) prep_nhs Dissolve NHS Ester in DMSO/DMF react Add NHS Ester to Protein (5-20x Molar Excess) prep_protein->react prep_nhs->react incubate Incubate: RT for 1-4h or 4°C Overnight react->incubate purify Purify Conjugate via Desalting Column / Dialysis incubate->purify analyze Analyze Final Product purify->analyze

Caption: Experimental workflow for NHS ester conjugation.

reaction_pathways Reagents NHS Ester + Protein-NH2 Desired_Product Stable Amide Bond (Protein Conjugate) + NHS Reagents->Desired_Product Desired Reaction (pH 8.3-8.5) Hydrolysis NHS Ester + H2O Side_Product Inactive Carboxylic Acid + NHS Hydrolysis->Side_Product Competing Hydrolysis (Increases with pH)

Caption: Desired reaction vs. competing hydrolysis pathway.

troubleshooting_guide start Start: Low or No Conjugation Yield q_buffer Is buffer amine-free (e.g., PBS, Borate)? start->q_buffer q_ph Is pH optimal (8.3 - 8.5)? q_buffer->q_ph Yes s_buffer Solution: Use compatible buffer. Perform buffer exchange. q_buffer->s_buffer No q_reagent Is NHS ester fresh and handled correctly? q_ph->q_reagent Yes s_ph Solution: Adjust pH. Use stronger buffer. q_ph->s_ph No s_reagent Solution: Use fresh reagent. Store desiccated at -20°C. q_reagent->s_reagent No s_excess Solution: Increase molar excess of NHS ester. q_reagent->s_excess Yes end Yield should improve s_buffer->end s_ph->end s_reagent->end s_excess->end

Caption: Troubleshooting logic for low conjugation yield.

References

hydrolysis rate of N-Succinimidyl 2-phenylacetate in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of N-Succinimidyl 2-phenylacetate in aqueous buffers. Find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary competing reaction when using N-Succinimidyl 2-phenylacetate for conjugation?

A1: The primary competing reaction is the hydrolysis of the N-hydroxysuccinimide (NHS) ester by water.[1] This reaction is highly dependent on the pH of the aqueous buffer and can significantly reduce the efficiency of your conjugation to the target primary amine.

Q2: What is the optimal pH range for performing conjugation reactions with N-Succinimidyl 2-phenylacetate?

A2: The optimal pH for the reaction of NHS esters with primary amines is between 7.2 and 8.5.[2][3] A slightly basic pH ensures that the primary amine is deprotonated and thus nucleophilic, while minimizing the rate of hydrolysis of the NHS ester. At a pH above 8.5 to 9.0, the rate of hydrolysis increases significantly.[2][4]

Q3: Which buffers should I avoid when working with N-Succinimidyl 2-phenylacetate?

A3: Avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester.[1][5] Commonly used buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Buffers containing other nucleophiles should also be used with caution.[1][6] Recommended buffers include phosphate-buffered saline (PBS), borate, or carbonate/bicarbonate buffers.[2][3]

Q4: How should I prepare and store N-Succinimidyl 2-phenylacetate?

A4: N-Succinimidyl 2-phenylacetate is sensitive to moisture and should be stored in a desiccated environment at -20°C.[7] Before use, allow the vial to warm to room temperature before opening to prevent condensation. For experiments, dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before adding it to your aqueous reaction mixture.[1][2]

Q5: How can I quench the reaction after my conjugation is complete?

A5: To stop the reaction, you can add a small molecule containing a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[6] Alternatively, hydroxylamine can be used. These quenching agents will react with any remaining N-Succinimidyl 2-phenylacetate.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low Conjugation Yield Hydrolysis of N-Succinimidyl 2-phenylacetate: The reagent may have degraded due to improper storage or prolonged exposure to aqueous buffer before reacting with the target molecule.Ensure the reagent is stored under desiccated conditions. Prepare the solution in anhydrous DMSO or DMF immediately before use. Minimize the reaction time in the aqueous buffer.[1]
Incorrect pH of the reaction buffer: If the pH is too low (<7), the primary amines on the target molecule will be protonated and less reactive. If the pH is too high (>9), the hydrolysis of the NHS ester will be very rapid.[2][4]Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[2][3]
Presence of competing nucleophiles: The buffer or other components in the reaction mixture may contain primary amines (e.g., Tris, glycine) or other nucleophiles that react with the NHS ester.[1][5][6]Perform a buffer exchange of your sample into a non-nucleophilic buffer like PBS, borate, or carbonate.[5]
Low concentration of reactants: At low concentrations of the target molecule, the competing hydrolysis reaction can be more significant.[3]Increase the concentration of your target molecule if possible. Alternatively, reduce the reaction volume to increase the effective concentration.[1]
Lack of Site-Specificity Reaction with other nucleophilic residues: While NHS esters are highly reactive towards primary amines, side reactions can occur with other nucleophilic residues like serines, threonines, and tyrosines, especially at higher pH.[8][9]Optimize the reaction pH to be as low as possible while still allowing for efficient amine labeling (around pH 7.2-7.5).
Precipitation During Reaction Low aqueous solubility of N-Succinimidyl 2-phenylacetate: As a non-sulfonated NHS ester, it has limited solubility in aqueous buffers.[3]Ensure the amount of organic solvent (DMSO or DMF) used to dissolve the reagent is kept to a minimum, typically 0.5-10% of the final reaction volume.[3]

Quantitative Data

pH Temperature (°C) Approximate Half-life of NHS Ester
7.004 - 5 hours[3]
8.04~1 hour
8.6410 minutes[3]

Note: The actual hydrolysis rate of N-Succinimidyl 2-phenylacetate may vary depending on the specific buffer composition and other experimental factors.

Experimental Protocols

Protocol 1: General Procedure for Protein Labeling with N-Succinimidyl 2-phenylacetate
  • Prepare the Protein Solution:

    • Dissolve the protein to be labeled in a suitable amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5) at a concentration of 1-10 mg/mL.

    • If the protein is in a buffer containing primary amines (e.g., Tris), perform a buffer exchange using dialysis or a desalting column.

  • Prepare the N-Succinimidyl 2-phenylacetate Solution:

    • Allow the vial of N-Succinimidyl 2-phenylacetate to warm to room temperature before opening.

    • Immediately before use, dissolve the required amount of the reagent in anhydrous DMSO or DMF to create a 10-20 mM stock solution.

  • Perform the Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved N-Succinimidyl 2-phenylacetate to the protein solution.

    • Gently mix the reaction and incubate for 30 minutes to 2 hours at room temperature, or overnight at 4°C. The optimal reaction time may need to be determined empirically.

  • Quench the Reaction:

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM.

    • Incubate for 15-30 minutes at room temperature.

  • Purify the Conjugate:

    • Remove the excess, unreacted N-Succinimidyl 2-phenylacetate and byproducts by dialysis or gel filtration.

Protocol 2: Monitoring Hydrolysis of N-Succinimidyl 2-phenylacetate by UV-Vis Spectroscopy

The hydrolysis of N-Succinimidyl 2-phenylacetate results in the release of N-hydroxysuccinimide (NHS), which can be monitored by measuring the increase in absorbance at approximately 260 nm.[3][10]

  • Prepare a Buffer Solution: Prepare the aqueous buffer of interest (e.g., 0.1 M sodium phosphate) at the desired pH.

  • Prepare the N-Succinimidyl 2-phenylacetate Stock Solution: Dissolve a known concentration of N-Succinimidyl 2-phenylacetate in anhydrous DMSO.

  • Initiate the Hydrolysis Reaction:

    • Add a small volume of the N-Succinimidyl 2-phenylacetate stock solution to the buffer in a quartz cuvette to achieve the desired final concentration.

    • Quickly mix the solution.

  • Monitor the Reaction:

    • Immediately place the cuvette in a UV-Vis spectrophotometer.

    • Record the absorbance at 260 nm at regular time intervals.

  • Data Analysis:

    • Plot the absorbance at 260 nm versus time.

    • The rate of hydrolysis can be determined from the initial slope of this curve. The half-life can be calculated from the time it takes for the absorbance to reach half of its maximum value (after complete hydrolysis).

Visualizations

Hydrolysis_vs_Conjugation N-Succinimidyl_2-phenylacetate N-Succinimidyl 2-phenylacetate Conjugated_Product Stable Amide Bond (Conjugated Product) N-Succinimidyl_2-phenylacetate->Conjugated_Product Aminolysis (Desired Reaction) Hydrolyzed_Product 2-phenylacetic acid + N-hydroxysuccinimide N-Succinimidyl_2-phenylacetate->Hydrolyzed_Product Hydrolysis (Competing Reaction) Target_Amine Target Primary Amine (R-NH2) Water Water (H2O)

Caption: Competing reactions of N-Succinimidyl 2-phenylacetate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Prepare_Protein 1. Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) Mix 3. Mix Protein and NHS Ester Prepare_Protein->Mix Prepare_NHS_Ester 2. Prepare N-Succinimidyl 2-phenylacetate in DMSO/DMF Prepare_NHS_Ester->Mix Incubate 4. Incubate (RT or 4°C) Mix->Incubate Quench 5. Quench Reaction (e.g., Tris buffer) Incubate->Quench Purify 6. Purify Conjugate (Dialysis/Gel Filtration) Quench->Purify Analyze 7. Analyze Product Purify->Analyze

Caption: General workflow for protein conjugation.

References

side reactions of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate with nucleophiles

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting and answers to frequently asked questions regarding the use of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, an N-hydroxysuccinimide (NHS) ester, for conjugation to nucleophiles. NHS esters are primarily used to couple carboxylic acids with primary amines, but side reactions can occur, impacting the efficiency and outcome of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction of this compound?

The primary and intended reaction is the aminolysis of the NHS ester. It reacts with primary aliphatic amines, such as the ε-amino group of lysine residues or the N-terminus of a protein, to form a stable and irreversible amide bond.[][2] The N-hydroxysuccinimide (NHS) is released as a byproduct.[2] This reaction is most efficient in the pH range of 7.2 to 8.5.[][3]

Q2: What is the most common side reaction I should be aware of?

The most significant side reaction is the hydrolysis of the NHS ester.[][4] In aqueous solutions, water molecules can attack the ester, leading to the regeneration of the original phenylacetic acid and the release of NHS. This hydrolyzed ester is no longer reactive with amines, which reduces the conjugation efficiency. The rate of hydrolysis is highly dependent on pH, increasing significantly as the pH becomes more alkaline.[3][4]

Q3: How does pH affect the desired reaction versus side reactions?

The reaction pH is a critical parameter that requires careful optimization.

  • Below pH 7.0: The concentration of deprotonated, nucleophilic primary amines is low, leading to a very slow rate of the desired aminolysis reaction.[5][6]

  • Between pH 7.2 and 8.5: This is the optimal range. It provides a sufficient concentration of nucleophilic primary amines for efficient conjugation while keeping the competing hydrolysis reaction manageable.[][7]

  • Above pH 8.5: The rate of hydrolysis increases dramatically.[3] While the aminolysis reaction is also fast, the rapid degradation of the NHS ester can significantly lower the overall yield, especially in dilute protein solutions.[][3]

Q4: Can this compound react with nucleophiles other than primary amines?

Yes, other nucleophiles can react, though generally with lower efficiency or resulting in less stable products.[2][8]

  • Hydroxyl Groups (-OH): Residues like serine, threonine, and tyrosine can be acylated, but this reaction is less favorable than with primary amines, and the resulting ester bonds are less stable than amide bonds.[2][8]

  • Sulfhydryl Groups (-SH): Cysteine residues can react to form thioesters. However, these thioesters are not very stable and can be hydrolyzed or displaced by amines.[2]

  • Imidazole Group: The histidine side chain can react to form an acylimidazole adduct, which is a transient product that can be hydrolyzed or react with another nucleophile.[9]

  • Guanidinium Group: Some studies have observed reactivity with the arginine side chain.[8]

Q5: Which buffers and reagents should I avoid in my reaction mixture?

It is crucial to avoid any buffers or additives that contain competing nucleophiles. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, will react with the NHS ester and reduce the yield of the desired conjugate.[3][10] These buffers are, however, useful for quenching the reaction once the desired conjugation is complete.[3][6] Always use non-nucleophilic buffers like phosphate, borate, or HEPES for the conjugation step.[3]

Troubleshooting Guide

Problem: Low or no conjugation efficiency.

This is the most common issue and can be caused by several factors. Use the following workflow to diagnose the problem.

G start Low Conjugation Yield q1 Was the reagent fresh and handled correctly? start->q1 s1 NHS esters are moisture-sensitive. Store desiccated at -20°C. Use immediately after reconstituting. q1->s1 No q2 Was a non-amine buffer (e.g., PBS, Borate, HEPES) used? q1->q2 Yes s2 Buffers like Tris or glycine contain primary amines that compete with the target molecule. q2->s2 No q3 Was the reaction pH between 7.2 and 8.5? q2->q3 Yes s3 Low pH reduces amine reactivity. High pH accelerates hydrolysis of the NHS ester. q3->s3 No q4 Was the protein concentration high enough? q3->q4 Yes s4 At low concentrations, hydrolysis is kinetically favored over aminolysis. Concentrate the sample if possible. q4->s4 No

Caption: Troubleshooting workflow for low conjugation yield.

Quantitative Data Summary

The primary competing reaction, hydrolysis, is highly dependent on pH and temperature. The stability of the NHS ester is often measured by its half-life in aqueous solution.

pHTemperatureHalf-life of NHS Ester
7.00°C4 - 5 hours
8.64°C10 minutes
Data summarized from Thermo Fisher Scientific technical information.[3]

Visualizing Reaction Pathways

The diagram below illustrates the competition between the desired aminolysis reaction and the primary side reaction, hydrolysis.

G cluster_0 Desired Reaction (Aminolysis) cluster_1 Side Reaction (Hydrolysis) A (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate (NHS Ester) C Stable Amide Conjugate (R-NH-CO-CH2-Ph) A->C pH 7.2 - 8.5 F Phenylacetic Acid (Inactive) A->F Increases with pH B Primary Amine (R-NH2) B->C D N-Hydroxysuccinimide (NHS) C->D releases E Water (H2O) E->F F->D releases

Caption: Competing reaction pathways for an NHS ester.

Experimental Protocols

Protocol 1: General Conjugation of this compound to a Protein

This protocol provides a general guideline. Molar excess of the NHS ester and reaction times may need to be optimized for your specific application.

Materials:

  • Protein solution (2-5 mg/mL) in amine-free buffer (e.g., 0.1 M phosphate, 0.15 M NaCl, pH 7.2-8.0).

  • This compound.

  • Anhydrous organic solvent (DMSO or DMF).[7][10]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.4).

  • Desalting column for purification.

Procedure:

  • Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[10]

  • Immediately before use, prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF.[6] Discard any unused solution; do not store it.[10]

  • Add a 10- to 20-fold molar excess of the NHS ester solution to your protein solution while gently stirring. The volume of organic solvent should not exceed 10% of the total reaction volume.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[2]

  • Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15-30 minutes.[6] This step stops the reaction by consuming any unreacted NHS ester.

  • Purify the protein conjugate from excess reagent and byproducts using a desalting column or dialysis.

Protocol 2: Monitoring NHS Ester Hydrolysis via UV-Vis Spectrophotometry

This protocol can be used to determine the rate of hydrolysis under your specific buffer conditions. The release of the NHS byproduct can be monitored by the increase in absorbance at 260 nm.[3][11]

Materials:

  • Reaction buffer of interest (e.g., 50 mM Borate, pH 8.5).

  • This compound stock solution in anhydrous DMSO.

  • UV-Vis Spectrophotometer and quartz cuvettes.

Procedure:

  • Set the spectrophotometer to read absorbance at 260 nm.

  • Blank the instrument with the reaction buffer.

  • Initiate the reaction by adding a small volume of the NHS ester stock solution to the reaction buffer in the cuvette to achieve the desired final concentration (e.g., 0.1-0.5 mM). Mix quickly.

  • Immediately begin recording the absorbance at 260 nm at regular time intervals (e.g., every 30 seconds) for a period sufficient to observe a significant change (e.g., 30-60 minutes).

  • Plot absorbance vs. time. The rate of increase in absorbance is proportional to the rate of hydrolysis. This data can be used to calculate the half-life of the ester under your experimental conditions.

References

Technical Support Center: Purification of Proteins Labeled with N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of proteins after labeling with N-Succinimidyl 2-phenylacetate.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of labeling proteins with N-Succinimidyl 2-phenylacetate?

N-Succinimidyl 2-phenylacetate is used to covalently attach a phenylacetyl group to primary amines (the N-terminus and the side chain of lysine residues) on a protein. This modification can be used for a variety of purposes, including introducing a hydrophobic moiety or for subsequent specific recognition by other molecules.

Q2: What are the most common methods for purifying proteins after labeling with an NHS ester like N-Succinimidyl 2-phenylacetate?

The most common purification methods aim to remove unreacted N-Succinimidyl 2-phenylacetate, its hydrolysis byproducts (N-hydroxysuccinimide and 2-phenylacetic acid), and any protein aggregates. These methods include:

  • Dialysis: Effective for removing small molecule impurities from larger protein samples.[1]

  • Desalting Columns (Spin or Gravity Flow): A rapid method for buffer exchange and removing small molecules from proteins.[1]

  • Size-Exclusion Chromatography (SEC): Separates molecules based on size, effectively removing unreacted label and byproducts from the labeled protein.

  • Affinity Chromatography: If the protein has an affinity tag (e.g., His-tag, GST-tag), this can be used for purification both before and after labeling.[1][2]

Q3: How can I determine the efficiency of the labeling reaction?

The degree of labeling (DOL), or the number of phenylacetyl groups per protein molecule, can be determined using techniques such as mass spectrometry. By comparing the mass of the labeled protein to the unlabeled protein, the number of attached groups can be calculated.

Q4: What are the optimal buffer conditions for labeling with N-Succinimidyl 2-phenylacetate?

Labeling with NHS esters is pH-dependent. A pH between 8.0 and 8.5 is generally optimal for the reaction with primary amines.[3][4] Buffers should be free of primary amines, such as Tris, as they will compete with the protein for reaction with the NHS ester.[5] Bicarbonate or phosphate buffers are common choices.[4][5]

Q5: How should I store my labeled protein?

For long-term storage, it is recommended to store the purified, labeled protein at -20°C or -80°C. Adding a cryoprotectant like glycerol to a final concentration of 50% can prevent damage from freezing and thawing.[5] To prevent microbial growth, 0.01-0.03% sodium azide can be added.[5]

Troubleshooting Guides

Problem 1: Low Labeling Efficiency

Possible Cause Solution
Hydrolyzed N-Succinimidyl 2-phenylacetate N-Succinimidyl esters are moisture-sensitive. Prepare the stock solution in anhydrous DMSO or DMF immediately before use.[5][6] Do not store aqueous solutions of the labeling reagent.[5]
Incorrect Buffer pH Ensure the reaction buffer pH is between 8.0 and 8.5 for optimal labeling of primary amines.[3][4]
Presence of Competing Amines Avoid buffers containing primary amines, such as Tris.[5] Ensure the protein solution is free of amine-containing stabilizers like amino acids or gelatin.[5]
Low Protein Concentration Labeling efficiency can be lower at protein concentrations below 1 mg/mL.[5] If possible, concentrate the protein before labeling.
Insufficient Molar Excess of Labeling Reagent Increase the molar ratio of N-Succinimidyl 2-phenylacetate to protein. A molar excess of 8-15 fold is a common starting point.[4][5]

Problem 2: Protein Precipitation After Labeling

Possible Cause Solution
Over-labeling Excessive labeling can alter the protein's isoelectric point and solubility.[7] Reduce the molar excess of the labeling reagent or decrease the reaction time.
Change in Buffer Conditions Ensure the final buffer after purification is suitable for the protein's stability.
Protein Instability Some proteins are inherently unstable. Perform the labeling and purification steps at 4°C to minimize denaturation and aggregation.[1]
High Protein Concentration High concentrations of the labeled protein may lead to aggregation. Elute from chromatography columns in a larger volume or dilute the protein after purification.[8]

Problem 3: Presence of Unreacted Label After Purification

Possible Cause Solution
Inefficient Purification Method For small proteins, dialysis may not be effective if the molecular weight cutoff of the membrane is too large. Consider using a desalting column or size-exclusion chromatography for more efficient removal of small molecules.[1]
Insufficient Dialysis If using dialysis, perform at least two rounds of dialysis for 4-10 hours each in a large volume of buffer.[1]
Column Overloading Do not exceed the recommended capacity of desalting or size-exclusion columns.
Incomplete Quenching Before purification, quench the reaction by adding a primary amine like Tris or lysine to react with any remaining N-Succinimidyl 2-phenylacetate.

Experimental Protocols

Protocol 1: General Protein Labeling with N-Succinimidyl 2-phenylacetate
  • Buffer Exchange: Ensure the purified protein is in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).[5] The protein concentration should ideally be 2.5 mg/mL or higher for good labeling efficiency.[5]

  • Prepare Labeling Reagent: Immediately before use, dissolve N-Succinimidyl 2-phenylacetate in anhydrous DMSO or DMF to create a 10 mM stock solution.[5]

  • Labeling Reaction: While gently stirring or vortexing the protein solution, add the N-Succinimidyl 2-phenylacetate stock solution to achieve the desired molar excess (e.g., 10:1 label to protein).

  • Incubation: Incubate the reaction at room temperature for 1 hour, protected from light.[5] For unstable proteins, the reaction can be performed at 4°C for a longer duration (e.g., 4-8 hours).[1]

  • Quenching (Optional but Recommended): Add 1 M Tris-HCl (pH 8.0) to a final concentration of 50-100 mM to quench any unreacted N-Succinimidyl 2-phenylacetate. Incubate for 30 minutes at room temperature.

Protocol 2: Purification using a Desalting Column
  • Equilibrate the Column: Equilibrate a desalting column (e.g., Zeba™ Spin Desalting Column) with the desired final storage buffer according to the manufacturer's instructions.

  • Load Sample: Apply the quenched labeling reaction mixture to the equilibrated column.

  • Elute: Centrifuge the column (for spin columns) or allow the buffer to flow through (for gravity columns) to elute the labeled protein. The smaller, unreacted label and byproducts will be retained in the column matrix.

  • Collect Labeled Protein: The purified, labeled protein is collected in the elution buffer.

Quantitative Data Summary

The following table provides a general comparison of common purification methods. Actual results will vary depending on the protein and specific experimental conditions.

Purification Method Typical Protein Recovery Purity (Removal of Free Label) Speed Scale
Dialysis > 90%Good to ExcellentSlow (8-24 hours)Small to Large
Desalting Column > 85%ExcellentFast (< 15 minutes)Small to Medium
Size-Exclusion Chromatography > 80%ExcellentModerate (30-60 minutes)Small to Large
Affinity Chromatography > 70%ExcellentModerate to SlowSmall to Large

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_analysis Analysis & Storage protein_prep Prepare Protein in Amine-Free Buffer (pH 8.0-8.5) reaction Incubate Protein and Labeling Reagent (1 hr, RT) protein_prep->reaction reagent_prep Prepare Fresh N-Succinimidyl 2-phenylacetate Solution reagent_prep->reaction quench Quench Reaction with Tris or Lysine reaction->quench purification Remove Unreacted Label (e.g., Desalting Column) quench->purification analysis Analyze Degree of Labeling (e.g., Mass Spectrometry) purification->analysis storage Store Purified Labeled Protein at -20°C or -80°C analysis->storage troubleshooting_logic cluster_issue cluster_solution start Problem with Labeled Protein low_labeling Low Labeling Efficiency? start->low_labeling precipitation Protein Precipitation? start->precipitation impurity Unreacted Label Present? start->impurity check_reagents Check Reagent Quality & Buffer pH low_labeling->check_reagents Yes optimize_ratio Optimize Label:Protein Ratio low_labeling->optimize_ratio Yes reduce_labeling Reduce Labeling Ratio or Time precipitation->reduce_labeling Yes change_buffer Check Buffer Compatibility precipitation->change_buffer Yes improve_purification Use More Efficient Purification (e.g., SEC) impurity->improve_purification Yes optimize_quenching Ensure Complete Quenching impurity->optimize_quenching Yes

References

improving the efficiency of N-Succinimidyl 2-phenylacetate labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals to improve the efficiency of N-Succinimidyl 2-phenylacetate (NSP) and other N-hydroxysuccinimide (NHS) ester labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of N-Succinimidyl 2-phenylacetate (NSP) labeling?

A1: N-Succinimidyl 2-phenylacetate (NSP) is an amine-reactive labeling reagent. The N-hydroxysuccinimide (NHS) ester group of NSP reacts with primary amino groups (-NH2) present on proteins (e.g., the N-terminus or the side chain of lysine residues) and other biomolecules. This reaction forms a stable amide bond, covalently attaching the 2-phenylacetate label to the target molecule. The optimal pH for this reaction is typically between 7.0 and 8.5.[1][2]

Q2: What are the critical factors influencing the efficiency of NSP labeling?

A2: Several factors significantly impact the efficiency of NSP labeling:

  • pH: The reaction is highly pH-dependent. The optimal pH range is typically 8.3-8.5 to ensure the primary amino groups are deprotonated and thus nucleophilic, while minimizing the hydrolysis of the NHS ester.[1][2]

  • Concentration of Reactants: The molar ratio of the NSP reagent to the target molecule is crucial. A molar excess of the NHS ester is generally used to drive the reaction to completion.[2] However, an excessively high ratio can lead to non-specific labeling and protein aggregation. The concentration of the protein or biomolecule itself is also important; higher concentrations (e.g., >5 mg/mL) can lead to higher labeling efficiency.[3]

  • Solvent: NSP is often dissolved in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) before being added to the aqueous reaction buffer.[1] The final concentration of the organic solvent should be optimized, as high concentrations can denature proteins. For some applications, a DMSO concentration of 45-55% (vol/vol) has been shown to be optimal.[4]

  • Temperature and Incubation Time: The reaction is typically carried out at room temperature for 1-4 hours or on ice overnight.[1][2] The optimal time and temperature may need to be determined empirically for each specific application.

  • Buffer Composition: Buffers should be free of primary amines, such as Tris, as they will compete with the target molecule for reaction with the NSP.[1] Buffers like phosphate-buffered saline (PBS) or sodium bicarbonate are good choices.[1][3][4]

Q3: How can I remove unreacted NSP and byproducts after the labeling reaction?

A3: Unreacted NSP and the N-hydroxysuccinimide byproduct can be removed using several methods depending on the size and properties of your labeled molecule. Common techniques include:

  • Gel Filtration (Desalting Columns): This is a widely used method for separating the labeled protein from smaller, unreacted molecules.[1]

  • Dialysis: Effective for removing small molecules from macromolecular samples.[3]

  • Ultrafiltration: This method uses membranes with specific molecular weight cut-offs to separate the labeled product.[3]

  • Precipitation: Methods like ethanol or acetone precipitation can be used for proteins and nucleic acids.[1]

Troubleshooting Guide

ProblemPossible CauseSuggested Solution
Low Labeling Efficiency Suboptimal pH: If the pH is too low (<7), the amino groups on the target molecule will be protonated and less reactive.[1][2] If the pH is too high (>8.5), the NSP will rapidly hydrolyze.[1]Optimize the reaction pH using a suitable buffer, such as 0.1 M sodium bicarbonate, to maintain a pH of 8.3-8.5.[1]
Presence of competing primary amines: Buffers like Tris or the presence of stabilizers like BSA or amino acids will compete for the NSP reagent.[3]Ensure your reaction buffer is free of primary amines. If necessary, purify your sample by dialysis or using a desalting column before labeling.[3]
Low concentration of target molecule: Labeling efficiency can be lower at protein concentrations below 2.5 mg/mL.[3]If possible, increase the concentration of your target molecule to >2.5 mg/mL to improve labeling efficiency.[3]
Degraded NSP reagent: N-hydroxysuccinimide esters are moisture-sensitive and can hydrolyze over time.Use a fresh stock of the NSP reagent. If dissolving in an organic solvent like DMSO, prepare the solution immediately before use.[1]
Precipitation of Labeled Molecule High concentration of organic solvent: The addition of NSP dissolved in a high concentration of an organic solvent like DMSO can denature and cause the precipitation of some proteins.Minimize the volume of the organic solvent used to dissolve the NSP. Test a range of final organic solvent concentrations to find the optimal balance between NSP solubility and protein stability.
Over-labeling: A very high degree of labeling can alter the physicochemical properties of a protein, leading to aggregation.Reduce the molar excess of the NSP reagent in the reaction. Optimize the stoichiometry to achieve the desired degree of labeling without causing precipitation.
Non-specific Labeling High molar excess of NSP: Using a large excess of the labeling reagent can lead to modification of other nucleophilic residues, such as thiols or tyrosines, although this is less common than amine reactivity.Decrease the molar ratio of NSP to your target molecule. Perform a titration to find the lowest effective concentration of NSP.
Prolonged reaction time: Long incubation times can sometimes lead to side reactions.Optimize the reaction time. For many applications, 1-2 hours at room temperature is sufficient.[1]

Experimental Protocols

General Protocol for Labeling a Protein with N-Succinimidyl 2-phenylacetate (NSP)

This protocol is a general guideline and may require optimization for your specific protein and application.

1. Preparation of the Protein Solution:

  • Dissolve the protein to be labeled in a suitable amine-free buffer, such as 0.1 M sodium bicarbonate, pH 8.3.[1][3]

  • The recommended protein concentration is 2.5 mg/mL or higher to achieve good labeling efficiency.[3]

  • If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an appropriate labeling buffer using dialysis or a desalting column.[3]

2. Preparation of the NSP Stock Solution:

  • Immediately before use, dissolve the N-Succinimidyl 2-phenylacetate in anhydrous DMSO or DMF to a stock concentration of, for example, 10 mg/mL.[1][4]

3. Labeling Reaction:

  • Calculate the required amount of NSP. A molar excess of 5- to 20-fold of NSP over the protein is a common starting point.

  • Add the calculated volume of the NSP stock solution to the protein solution while gently vortexing.

  • Incubate the reaction at room temperature for 1-4 hours or on ice overnight.[1][2] Protect from light if the label is light-sensitive.

4. Purification of the Labeled Protein:

  • After the incubation, remove the unreacted NSP and byproducts. The most common method is to use a desalting column (gel filtration) equilibrated with a suitable storage buffer (e.g., PBS).[1]

  • Collect the fractions containing the labeled protein. The labeled protein will typically elute first.

5. Determination of the Degree of Labeling (DOL):

  • The degree of labeling (the average number of label molecules per protein molecule) can be determined spectrophotometrically if the label has a distinct absorbance spectrum. However, for a non-chromophoric label like 2-phenylacetate, other methods such as mass spectrometry would be required.

6. Storage of the Labeled Protein:

  • Store the purified, labeled protein under appropriate conditions. For long-term storage, it is recommended to add a stabilizer like BSA (5-10 mg/mL) and a bacteriostatic agent like sodium azide (0.01-0.03%).[3] Store at 4°C or, with the addition of 50% glycerol, at -20°C.[3]

Visualizations

NSP_Labeling_Workflow Protein_Prep Protein Preparation (Amine-free buffer, pH 8.3) Reaction Labeling Reaction (Mix Protein and NSP) Protein_Prep->Reaction NSP_Prep NSP Stock Solution (Dissolve in DMSO/DMF) NSP_Prep->Reaction Incubation Incubation (Room Temp, 1-4h) Reaction->Incubation Purification Purification (Desalting Column) Incubation->Purification Analysis Analysis & Storage (DOL, Store at 4°C or -20°C) Purification->Analysis

Caption: Workflow for NSP labeling of proteins.

Troubleshooting_NSP_Labeling Start Low Labeling Efficiency? Check_pH Check Reaction pH (Optimal: 8.3-8.5) Start->Check_pH Yes Precipitation Precipitation Occurring? Start->Precipitation No Check_Buffer Amine-free Buffer? Check_pH->Check_Buffer Exchange_Buffer Exchange to Amine-free Buffer (e.g., Bicarbonate) Check_Buffer->Exchange_Buffer No Check_Concentration Increase Protein Concentration (>2.5 mg/mL) Check_Buffer->Check_Concentration Yes Exchange_Buffer->Check_Concentration Check_NSP Use Fresh NSP Stock Check_Concentration->Check_NSP Reduce_Solvent Reduce Organic Solvent Volume Precipitation->Reduce_Solvent Yes Success Labeling Successful Precipitation->Success No Reduce_NSP_Ratio Decrease NSP:Protein Molar Ratio Reduce_Solvent->Reduce_NSP_Ratio

Caption: Troubleshooting decision tree for NSP labeling.

References

common pitfalls in using NHS esters for bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for NHS ester conjugation reactions?

The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[] Within this range, the primary amine groups on proteins (like the ε-amino group of lysine) are sufficiently deprotonated to be nucleophilic and react with the NHS ester. At a lower pH, the amine groups are protonated, rendering them unreactive. Conversely, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[2][3]

Q2: Which buffers are compatible with NHS ester reactions, and which should be avoided?

Compatible Buffers:

  • Phosphate-buffered saline (PBS)

  • Carbonate-bicarbonate buffers[4]

  • HEPES buffers[4]

  • Borate buffers[4]

Incompatible Buffers: Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, must be avoided as they will compete with the target molecule for reaction with the NHS ester, thereby reducing conjugation efficiency.[4][5][6] If your protein is in an incompatible buffer, a buffer exchange step using dialysis or gel filtration is necessary before starting the conjugation.[6]

Q3: How should I store and handle NHS ester reagents?

NHS esters are highly sensitive to moisture and should be stored in a desiccated environment at -20°C to -80°C.[][7][8] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[5][9] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) immediately before use.[2][5] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[][5]

Q4: What is the primary side reaction that competes with NHS ester conjugation?

The primary competing reaction is the hydrolysis of the NHS ester, where it reacts with water to form an unreactive carboxylic acid and releases N-hydroxysuccinimide.[4][] This reaction is highly dependent on the pH of the solution, with the rate of hydrolysis increasing as the pH becomes more alkaline.[4][3]

Troubleshooting Guide

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
NHS ester has hydrolyzed. Ensure proper storage and handling of the NHS ester to prevent moisture contamination.[][5][10] Prepare fresh solutions in anhydrous DMSO or DMF immediately before use.[2][5] You can test the reactivity of your NHS ester by measuring the release of NHS at 260 nm after intentional hydrolysis with a strong base.
Incorrect buffer pH. Verify that the reaction buffer pH is within the optimal range of 7.2-8.5.[] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate hydrolysis.
Presence of primary amine-containing substances. Ensure your protein solution is free from buffers like Tris or glycine, or other amine-containing additives.[4][6] If necessary, perform a buffer exchange prior to conjugation.[6]
Low protein concentration. The rate of hydrolysis is a more significant competitor in dilute protein solutions.[][3] If possible, increase the concentration of your protein to favor the bimolecular conjugation reaction over the unimolecular hydrolysis.
Insufficient molar excess of NHS ester. The optimal molar ratio of NHS ester to protein can vary. It is recommended to perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific protein and desired degree of labeling.[5][11]
Problem 2: Protein Precipitation During or After Conjugation
Possible Cause Recommended Solution
High concentration of organic solvent. Many NHS esters are first dissolved in an organic solvent like DMSO or DMF. Adding too large a volume of this to your aqueous protein solution can cause precipitation. Keep the final concentration of the organic solvent to a minimum, typically between 0.5% and 10%.[4]
Over-labeling of the protein. Excessive modification of lysine residues can alter the protein's surface charge and solubility, leading to aggregation and precipitation. Reduce the molar excess of the NHS ester in the reaction or shorten the reaction time.[12]
Use of a hydrophobic NHS ester. Conjugating a very hydrophobic molecule to your protein can decrease the overall solubility of the conjugate. Consider using a PEGylated (polyethylene glycol) version of the NHS ester to increase the hydrophilicity of the final conjugate.
Problem 3: Lack of Reproducibility Between Experiments
Possible Cause Recommended Solution
Inconsistent NHS ester activity. Due to their moisture sensitivity, the reactivity of an NHS ester stock can decrease over time, especially if not handled properly. Aliquoting the solid reagent upon receipt and using a fresh aliquot for each experiment can improve reproducibility.[10]
Variations in reaction time or temperature. Standardize the reaction time and temperature for all experiments. While reactions can proceed at 4°C or room temperature, be aware that temperature affects the rates of both conjugation and hydrolysis.[]
Quality of organic solvent. Use high-quality, anhydrous, and amine-free DMF. Old or low-quality DMF can contain dimethylamine, which will react with the NHS ester. DMSO is hygroscopic and can absorb water from the atmosphere, so ensure it is properly stored.[10]

Quantitative Data

Table 1: Effect of pH on the Half-life of NHS Esters

This table summarizes the stability of NHS esters in aqueous solutions at different pH values. The half-life is the time it takes for half of the reactive NHS ester to hydrolyze.

pHTemperature (°C)Half-life
7.004-5 hours[4][3]
7.0Ambient~7 hours[9]
8.0Ambient~1 hour[13]
8.6410 minutes[4][3]
9.0AmbientMinutes[9]

Key Experimental Protocols

General Protocol for Protein Labeling with an NHS Ester
  • Buffer Exchange: Ensure the protein is in an amine-free buffer (e.g., PBS, 0.1 M sodium bicarbonate, or 0.1 M phosphate buffer) at a pH of 8.3-8.5.[2] The recommended protein concentration is 1-10 mg/mL.[2]

  • Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in a high-quality, anhydrous organic solvent such as DMSO or DMF.[2]

  • Calculate Molar Excess: Determine the desired molar excess of the NHS ester over the protein. A common starting point for mono-labeling is an 8-fold molar excess, but this should be optimized.[2]

  • Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing.[2]

  • Incubation: Incubate the reaction mixture. Typical conditions are 1 to 4 hours at room temperature or overnight on ice.[2]

  • Quenching (Optional): To stop the reaction, add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[4][13]

  • Purification: Remove excess, unreacted NHS ester and the NHS byproduct from the labeled protein using a desalting column, gel filtration, or dialysis.[2]

Visualizations

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_products Products NHS_Ester R-CO-O-NHS (NHS Ester) Amide_Bond Protein-NH-CO-R (Stable Amide Bond) NHS_Ester->Amide_Bond Aminolysis (Desired Reaction) + Protein-NH₂ Hydrolyzed_Ester R-COOH (Inactive Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester Hydrolysis (Competing Reaction) + H₂O Protein_Amine Protein-NH₂ (Primary Amine)

Caption: Competing reaction pathways for NHS esters.

Bioconjugation_Workflow Start Start Buffer_Exchange 1. Prepare Protein (Buffer exchange to amine-free, pH 7.2-8.5) Start->Buffer_Exchange Prepare_NHS 2. Prepare NHS Ester (Dissolve in anhydrous DMSO/DMF) Buffer_Exchange->Prepare_NHS React 3. Reaction (Add NHS ester to protein) Prepare_NHS->React Incubate 4. Incubate (Room temp or 4°C) React->Incubate Quench 5. Quench (Optional) (Add Tris or Glycine) Incubate->Quench Purify 6. Purify Conjugate (Desalting / Dialysis) Quench->Purify End End Product (Purified Conjugate) Purify->End

Caption: General experimental workflow for NHS ester bioconjugation.

Troubleshooting_Logic node_sol node_sol Low_Yield Low Conjugation Yield? Check_Buffer Buffer amine-free and pH 7.2-8.5? Low_Yield->Check_Buffer Yes Check_Reagent NHS ester handled and stored correctly? Check_Buffer->Check_Reagent Yes node_sol_1 Perform buffer exchange and adjust pH. Check_Buffer->node_sol_1 No Check_Ratio Molar ratio optimized? Check_Reagent->Check_Ratio Yes node_sol_2 Use fresh, properly stored NHS ester. Check_Reagent->node_sol_2 No Success Successful Conjugation Check_Ratio->Success Yes node_sol_3 Titrate molar excess of NHS ester to protein. Check_Ratio->node_sol_3 No

Caption: Troubleshooting decision tree for low conjugation yield.

References

stability of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in different pH solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate in various pH solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary factor affecting the stability of this compound in aqueous solutions?

A1: The primary factor is the pH of the solution. As an N-hydroxysuccinimide (NHS) ester, this compound is susceptible to hydrolysis, and the rate of this hydrolysis is highly dependent on the pH.

Q2: What is the optimal pH range for using this compound in conjugation reactions?

A2: The optimal pH range for reacting NHS esters with primary amines is typically between 7.2 and 8.5.[1] Within this range, the primary amine is sufficiently deprotonated to be nucleophilic, while the rate of hydrolysis of the NHS ester is manageable.

Q3: How does the rate of hydrolysis change with pH?

A3: The rate of hydrolysis increases significantly as the pH becomes more alkaline (higher pH).[2][3] At acidic pH, the ester is relatively stable.

Q4: Can I use buffers containing primary amines, such as Tris or glycine, for my experiments?

A4: No, it is highly recommended to avoid buffers containing primary amines.[4] These buffers will compete with your target molecule for reaction with the NHS ester, leading to lower conjugation efficiency and the formation of unwanted byproducts.

Q5: How should I store this compound?

A5: It should be stored in a dry environment, protected from moisture, and at a low temperature (e.g., -20°C) to minimize degradation.[4]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conjugation with my target molecule. 1. Hydrolysis of the NHS ester: The compound may have degraded due to improper storage or prolonged exposure to high pH. 2. Presence of competing nucleophiles: Buffers like Tris or glycine, or other primary amine contaminants, can react with the NHS ester. 3. Suboptimal pH: The reaction pH may be too low, resulting in the protonation of the primary amine on your target molecule.1. Use fresh or properly stored this compound. Prepare solutions immediately before use. 2. Perform buffer exchange to a non-amine-containing buffer such as phosphate-buffered saline (PBS) or borate buffer at the desired pH. 3. Adjust the reaction pH to the optimal range of 7.2-8.5.
Inconsistent results between experiments. 1. Variability in pH: Small variations in buffer preparation can lead to significant differences in the rate of hydrolysis. 2. Moisture contamination: The solid NHS ester may have been exposed to moisture during handling.1. Carefully prepare and verify the pH of all buffers before each experiment. 2. Allow the vial of the NHS ester to warm to room temperature before opening to prevent condensation.
Precipitation of the compound in the reaction mixture. Low aqueous solubility: this compound may have limited solubility in purely aqueous buffers.Dissolve the NHS ester in a small amount of a dry, water-miscible organic solvent like DMSO or DMF before adding it to the aqueous reaction buffer. Ensure the final concentration of the organic solvent is low enough not to affect your target molecule.

Stability of this compound in Aqueous Solutions

The stability of N-hydroxysuccinimide (NHS) esters like this compound is critically dependent on the pH of the aqueous solution. The primary degradation pathway is hydrolysis, which cleaves the ester bond, rendering the compound inactive for conjugation. The rate of hydrolysis increases with increasing pH.

Disclaimer: The following table provides representative half-life data for NHS esters in general. The actual half-life of this compound may vary depending on the specific experimental conditions such as buffer composition and temperature.

pHApproximate Half-life
7.04-5 hours[2][5]
8.01 hour[2][5]
8.5~30 minutes
8.610 minutes[2][5]
9.0Minutes[3]

Experimental Protocols

Protocol for Assessing the Stability of this compound

This protocol outlines a general method to determine the hydrolytic stability of this compound at a specific pH.

Materials:

  • This compound

  • Dry, water-miscible organic solvent (e.g., DMSO or DMF)

  • Aqueous buffers of desired pH values (e.g., phosphate buffer, borate buffer)

  • Spectrophotometer

  • HPLC (optional, for more precise quantification)

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of this compound in a dry organic solvent (e.g., 10 mg/mL in DMSO).

  • Initiation of Hydrolysis:

    • Equilibrate the desired aqueous buffer to the target temperature (e.g., 25°C).

    • Add a small volume of the stock solution to the buffer to achieve the desired final concentration (e.g., 1 mM). Ensure the final concentration of the organic solvent is low (e.g., <5%).

    • Mix thoroughly and immediately start the timer.

  • Monitoring Hydrolysis:

    • Spectrophotometric Method: At regular time intervals, measure the absorbance of the solution at 260 nm. The release of N-hydroxysuccinimide upon hydrolysis results in an increase in absorbance at this wavelength.

    • HPLC Method: At regular time intervals, inject an aliquot of the reaction mixture into an HPLC system. Monitor the decrease in the peak area of the parent compound and the increase in the peak area of the hydrolysis product (phenylacetic acid).

  • Data Analysis:

    • Plot the concentration of this compound (or a proxy like the change in absorbance) against time.

    • Determine the half-life (t½), which is the time it takes for the concentration of the compound to decrease by 50%.

Visualizations

Hydrolysis_Pathway reagent (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate products Phenylacetic acid + N-hydroxysuccinimide reagent->products Hydrolysis h2o H₂O oh OH⁻ (High pH)

Caption: pH-dependent hydrolysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_stock Prepare Stock Solution in Dry Solvent initiate Initiate Hydrolysis: Add Stock to Buffer prep_stock->initiate prep_buffer Prepare Aqueous Buffer at Desired pH prep_buffer->initiate incubate Incubate at Constant Temperature initiate->incubate monitor Monitor Reaction (Spectrophotometry/HPLC) incubate->monitor analyze Analyze Data: Determine Half-life monitor->analyze

References

Technical Support Center: Purification of N-Succinimidyl 2-phenylacetate Reaction Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the removal of excess N-Succinimidyl 2-phenylacetate from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a reaction mixture containing N-Succinimidyl 2-phenylacetate?

Common impurities include unreacted starting materials (2-phenylacetic acid and N-hydroxysuccinimide), the coupling reagent (e.g., dicyclohexylcarbodiimide - DCC, or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide - EDC), byproducts such as dicyclohexylurea (DCU) if DCC is used, and hydrolyzed N-Succinimidyl 2-phenylacetate (which reverts to 2-phenylacetic acid and N-hydroxysuccinimide).

Q2: Why is it crucial to remove excess N-Succinimidyl 2-phenylacetate?

Excess N-Succinimidyl 2-phenylacetate is reactive and can lead to side reactions with nucleophiles in subsequent steps of a synthesis. This can result in the formation of unwanted byproducts, reducing the overall yield and purity of the desired product. Complete removal is essential for accurate characterization and to ensure the integrity of downstream applications.

Q3: What are the primary methods for removing excess N-Succinimidyl 2-phenylacetate?

The main strategies for purification include:

  • Silica Gel Chromatography: A highly effective method for separating the desired product from excess reagent and byproducts based on polarity.[1][2]

  • Liquid-Liquid Extraction: A workup procedure to partition the impurities between an organic solvent and an aqueous phase.

  • Quenching: The addition of a nucleophilic reagent to consume the excess N-Succinimidyl 2-phenylacetate, converting it into a more easily removable derivative.[3]

  • Precipitation/Crystallization: A method that can be employed if the product and the excess reagent have significantly different solubilities in a particular solvent system.[4]

Troubleshooting Guides

Issue 1: Difficulty separating the product from N-hydroxysuccinimide (NHS) byproduct.

Possible Cause: N-hydroxysuccinimide is polar and water-soluble. If your product is also polar, separation by chromatography can be challenging.

Troubleshooting Steps:

  • Aqueous Wash: Before chromatographic purification, perform a liquid-liquid extraction. Wash the organic layer containing your reaction mixture with a mild aqueous base, such as a saturated sodium bicarbonate solution. This will deprotonate the acidic N-hydroxysuccinimide (pKa ~6.0), making it highly water-soluble and facilitating its removal into the aqueous layer.[5]

  • Water Wash: Follow the base wash with a water wash to remove any remaining water-soluble impurities.

  • Brine Wash: A final wash with brine (saturated aqueous NaCl solution) will help to remove residual water from the organic layer before drying and concentration.

Issue 2: The desired product is degrading on the silica gel column.

Possible Cause: N-Succinimidyl esters can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis.[1]

Troubleshooting Steps:

  • Deactivate the Silica Gel: Neutralize the silica gel by preparing the column slurry in the chosen eluent containing a small amount of a tertiary amine base, such as 1-3% triethylamine.[2][6] Flush the column with this solvent mixture before loading your sample.

  • Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, for the chromatography.

  • Minimize Residence Time: Perform flash column chromatography to minimize the time the compound spends on the column.

Issue 3: The quenching reaction is incomplete or leads to further complications.

Possible Cause: The quenching reagent may not be sufficiently reactive, or the quenched product may interfere with purification.

Troubleshooting Steps:

  • Choice of Quenching Agent: Use a small, highly reactive amine like methylamine or ethanolamine.[3] These will rapidly react with the excess N-Succinimidyl 2-phenylacetate.

  • Optimize Quenching Conditions: Ensure a sufficient excess of the quenching agent is used and allow adequate reaction time. Monitor the disappearance of the active ester by Thin Layer Chromatography (TLC).

  • Post-Quenching Workup: After quenching, the resulting amide byproduct will have different properties. An acidic wash (e.g., with dilute HCl) can protonate the excess quenching amine, rendering it water-soluble for easy removal via extraction.

Data Presentation

The following table summarizes the expected efficiency of different purification methods for removing excess N-Succinimidyl 2-phenylacetate. These are typical values for small molecule purification and may vary depending on the specific properties of the desired product.

Purification MethodTypical Recovery Yield of Desired ProductEstimated Purity of Final ProductKey AdvantagesKey Disadvantages
Silica Gel Chromatography 85-95%>98%High resolution and purity.Can be time-consuming; potential for product degradation on acidic silica.[1]
Liquid-Liquid Extraction >90%80-95%Fast and simple for initial cleanup.May not provide baseline separation; emulsions can form.
Quenching followed by Extraction >90%90-98%Effectively removes reactive species.[3]Introduces additional reagents and byproducts that need to be removed.
Precipitation/Crystallization 70-90%>99%Can yield very pure material.Highly dependent on the solubility properties of the compounds; may not be universally applicable.[4]

Experimental Protocols

Protocol 1: Purification by Silica Gel Chromatography
  • TLC Analysis: Determine a suitable eluent system for column chromatography using TLC. A common starting point for N-succinimidyl esters is a mixture of ethyl acetate and hexanes. The desired product should have an Rf value of approximately 0.3.

  • Column Preparation:

    • Prepare a slurry of silica gel in the chosen eluent.

    • If the product is acid-sensitive, add 1% triethylamine to the eluent.[2]

    • Pack a glass column with the slurry.

  • Sample Loading:

    • Dissolve the crude reaction mixture in a minimal amount of the eluent or a stronger solvent like dichloromethane.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the solid to the top of the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Analysis: Monitor the fractions by TLC to identify those containing the purified product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Protocol 2: Purification by Liquid-Liquid Extraction
  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent such as ethyl acetate or dichloromethane.

  • Aqueous Wash (Base): Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 100 mL organic solution). This will remove unreacted 2-phenylacetic acid and N-hydroxysuccinimide.

  • Aqueous Wash (Water): Wash the organic layer with deionized water (1 x 50 mL).

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) (1 x 50 mL) to facilitate drying.

  • Drying and Concentration: Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.

Protocol 3: Quenching of Excess N-Succinimidyl 2-phenylacetate
  • Quenching Reaction:

    • Cool the reaction mixture in an ice bath.

    • Add a 5-10 fold molar excess of a primary amine (e.g., ethanolamine or a solution of methylamine in THF) dropwise.

    • Stir the reaction mixture at room temperature for 1-2 hours.

  • Reaction Monitoring: Monitor the disappearance of the starting N-Succinimidyl 2-phenylacetate by TLC.

  • Workup:

    • Dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic solution with a dilute acid (e.g., 0.1 M HCl) to remove the excess quenching amine and its amide product if it is basic.

    • Proceed with the aqueous and brine washes as described in Protocol 2.

    • Dry and concentrate the organic layer to obtain the product.

Mandatory Visualization

The following diagram illustrates a logical workflow for troubleshooting the removal of excess N-Succinimidyl 2-phenylacetate.

Removal_Workflow start Reaction Mixture (Product + Excess SPA-NHS) check_solubility Is the product soluble in a water-immiscible organic solvent? start->check_solubility extraction Perform Liquid-Liquid Extraction (Aqueous Washes) check_solubility->extraction Yes quenching Consider Quenching Excess Reagent (e.g., with ethanolamine) check_solubility->quenching No check_purity_1 Check Purity by TLC/LC-MS extraction->check_purity_1 product_pure_1 Product is Pure check_purity_1->product_pure_1 Yes chromatography Perform Silica Gel Chromatography check_purity_1->chromatography No check_acid_sensitivity Is the product acid-sensitive? chromatography->check_acid_sensitivity neutral_chrom Use Neutralized Silica (add 1% Et3N to eluent) check_acid_sensitivity->neutral_chrom Yes standard_chrom Use Standard Silica Gel check_acid_sensitivity->standard_chrom No check_purity_2 Check Purity by TLC/LC-MS neutral_chrom->check_purity_2 standard_chrom->check_purity_2 product_pure_2 Product is Pure check_purity_2->product_pure_2 Yes consider_alt Consider Alternative Purification (e.g., Precipitation) check_purity_2->consider_alt No extraction_after_quench Perform Liquid-Liquid Extraction to remove quenched product quenching->extraction_after_quench check_purity_3 Check Purity by TLC/LC-MS extraction_after_quench->check_purity_3 check_purity_3->chromatography No product_pure_3 Product is Pure check_purity_3->product_pure_3 Yes

Caption: Troubleshooting workflow for purification of N-Succinimidyl 2-phenylacetate.

References

Validation & Comparative

A Comparative Guide to (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate and Other N-Hydroxysuccinimide Esters in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

N-hydroxysuccinimide (NHS) esters are a cornerstone of bioconjugation chemistry, enabling the covalent attachment of molecules to primary amines on proteins, peptides, and other biomolecules.[][2][3] The choice of a specific NHS ester can significantly impact the efficiency, specificity, and overall success of a conjugation reaction. This guide provides a detailed comparison of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate (NHS-phenylacetate) with other commonly used NHS esters, focusing on their performance characteristics and providing supporting experimental context.

Introduction to NHS Ester Chemistry

NHS esters react with primary amines (e.g., the ε-amino group of lysine residues and the N-terminus of proteins) through nucleophilic acyl substitution to form stable amide bonds.[][3] This reaction is typically carried out in aqueous buffers at a slightly alkaline pH (7.2-8.5).[] A critical competing reaction is the hydrolysis of the NHS ester, which also increases with pH and can reduce conjugation efficiency.[][4][5] The general reaction scheme is depicted below.

NHS_Ester_Reaction cluster_reactants Reactants cluster_products Products cluster_side_reaction Side Reaction NHS_Ester R-CO-O-NHS (NHS Ester) Amide_Conjugate R-CO-NH-R' (Stable Amide Conjugate) NHS_Ester->Amide_Conjugate + R'-NH₂ (Aminolysis) Hydrolyzed_Ester R-COOH (Carboxylic Acid) NHS_Ester->Hydrolyzed_Ester + H₂O (Hydrolysis) Primary_Amine R'-NH₂ (Primary Amine) NHS_leaving_group NHS-OH (N-Hydroxysuccinimide) NHS_leaving_group2 NHS-OH (N-Hydroxysuccinimide) Protein_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein_Solution Prepare Protein Solution (e.g., BSA in Bicarbonate Buffer) Incubation Incubate Protein with NHS Ester (Defined Molar Excess, Time, and Temperature) Protein_Solution->Incubation NHS_Ester_Solutions Prepare NHS Ester Stock Solutions (e.g., NHS-Phenylacetate, NHS-Acetate in DMSO) NHS_Ester_Solutions->Incubation Quenching Quench Reaction (e.g., with Tris Buffer) Incubation->Quenching Purification Purify Conjugate (Size-Exclusion Chromatography) Quenching->Purification Analysis Analyze Degree of Labeling (Spectrophotometry or Mass Spectrometry) Purification->Analysis NHS_Ester_Selection cluster_properties NHS Ester Properties cluster_application Application Requirements cluster_outcome Desired Outcome Reactivity Reactivity Successful_Conjugation Successful Conjugation Reactivity->Successful_Conjugation Stability Stability (vs. Hydrolysis) Stability->Successful_Conjugation Solubility Solubility Solubility->Successful_Conjugation Steric_Hindrance Steric Hindrance Steric_Hindrance->Successful_Conjugation influences Target_Molecule Target Molecule (e.g., Protein, Peptide) Target_Molecule->Successful_Conjugation Desired_DOL Desired Degree of Labeling Desired_DOL->Successful_Conjugation Reaction_Conditions Reaction Conditions (pH, Buffer, Temperature) Reaction_Conditions->Successful_Conjugation

References

A Researcher's Guide to Amine Coupling: Evaluating Alternatives to N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and life sciences, the covalent linkage of molecules to primary amines is a cornerstone of bioconjugation. N-Succinimidyl esters, such as N-Succinimidyl 2-phenylacetate, have long been the go-to reagents for this purpose. However, the demand for greater efficiency, stability, and specificity in conjugation reactions has spurred the development of a diverse array of alternative coupling agents. This guide provides an objective comparison of these alternatives, supported by experimental data and detailed protocols to aid in the selection of the optimal reagent for your specific application.

Performance Comparison of Amine Coupling Reagents

The choice of an amine coupling reagent significantly impacts the yield, stability, and reproducibility of the resulting conjugate. While N-Succinimidyl esters are widely used, alternatives offer advantages in terms of resistance to hydrolysis, reaction speed, and ease of by-product removal. The following tables summarize key performance metrics for various classes of amine coupling reagents.

Table 1: Comparison of Coupling Efficiency and Reaction Conditions

Reagent ClassExample Reagent(s)Typical Coupling YieldOptimal pHKey AdvantagesKey Disadvantages
N-Succinimidyl Esters N-Succinimidyl 2-phenylacetate, NHSGood to High7.2 - 8.5[1]Well-established chemistry, readily available.Prone to hydrolysis in aqueous solutions[1][2].
Fluorinated Phenyl Esters TFP Esters, PFP EstersHigh>7.5[3]Increased stability against hydrolysis compared to NHS esters[2][3].Can be more hydrophobic, potentially affecting solubility[2].
Carbodiimides (in situ activation) EDC (+ NHS/sulfo-NHS)Good to High4.5-5.0 (activation), 7.2-8.0 (coupling)"Zero-length" crosslinker, versatile for various carboxyl-containing molecules.Two-step process can be more complex, potential for side reactions.
Uronium/Guanidinium Salts HBTU, HATU, COMUVery High7.0 - 8.0Fast reaction rates, high efficiency, especially for sterically hindered amines[4][5].Can be more expensive, potential for side reactions if used in excess[5].
Triazine-based Reagents DMT-MMModerate to High6.0 - 8.0Effective in aqueous media[6].Performance is substrate-dependent[6].

Table 2: Hydrolytic Stability of Activated Esters

The stability of the activated ester is crucial, especially in aqueous buffers where hydrolysis competes with the desired amine coupling reaction. Increased stability allows for more consistent and efficient conjugations.

Activated EsterHalf-life at pH 8.5Half-life at pH 10.0Reference
NHS Ester-39 minutes[7]
TFP Ester-358 minutes[7]

Data from a study on self-assembled monolayers on gold surfaces.

Experimental Protocols

Detailed and reproducible protocols are essential for successful bioconjugation. Below are representative protocols for several common amine coupling methods.

Protocol 1: Amine Coupling using a Pre-activated N-Succinimidyl Ester (e.g., N-Succinimidyl 2-phenylacetate)

This protocol is a general guideline for labeling proteins with a pre-activated succinimidyl ester.

Materials:

  • Protein to be labeled (in an amine-free buffer, e.g., PBS)

  • N-Succinimidyl 2-phenylacetate (or other NHS ester)

  • Anhydrous DMSO or DMF

  • 1 M Sodium Bicarbonate (NaHCO₃), pH 8.3

  • Purification column (e.g., Sephadex G-25)

  • PBS buffer, pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in 0.1 M sodium bicarbonate buffer (pH ~8.3) to a concentration of 2.5 mg/mL. If the protein is in a different buffer, adjust the pH by adding 1/10th volume of 1 M sodium bicarbonate. Ensure the buffer is free of amine-containing substances like Tris or glycine[8].

  • Prepare the NHS Ester Stock Solution: Immediately before use, dissolve the N-Succinimidyl ester in anhydrous DMSO or DMF to a concentration of 10 mM[8].

  • Perform the Labeling Reaction: While gently vortexing the protein solution, add the NHS ester stock solution dropwise. A typical molar ratio of dye to protein is between 9:1 and 15:1 for antibodies[8]. Incubate the reaction for 1 hour at room temperature, protected from light.

  • Purify the Conjugate: Separate the labeled protein from unreacted NHS ester and by-products using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with PBS buffer[8].

  • Characterize the Conjugate: Determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated molecule.

Protocol 2: Two-Step Amine Coupling using EDC and Sulfo-NHS

This method is used to conjugate a molecule with a carboxyl group to a primary amine on a target molecule.

Materials:

  • Molecule with carboxyl group (Molecule 1)

  • Molecule with primary amine (Molecule 2)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: PBS, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5

  • Desalting column

Procedure:

  • Activate Carboxyl Groups: Dissolve Molecule 1 in Activation Buffer. Add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagents (Optional but Recommended): Remove excess EDC and Sulfo-NHS using a desalting column equilibrated with Coupling Buffer. This prevents unwanted cross-reactions with Molecule 2 if it also contains carboxyl groups.

  • Couple to Amine: Immediately add the activated Molecule 1 to Molecule 2 (dissolved in Coupling Buffer) at an equimolar ratio. Incubate for 2 hours at room temperature.

  • Quench the Reaction: Add the Quenching Solution to a final concentration of 10-50 mM and incubate for 15 minutes at room temperature to deactivate any remaining active esters.

  • Purify the Conjugate: Purify the conjugate from excess reagents and by-products using a desalting column or dialysis.

Protocol 3: Amine Coupling using a TFP Ester

Tetrafluorophenyl (TFP) esters offer greater stability in aqueous solutions compared to NHS esters.

Materials:

  • Protein to be labeled

  • TFP ester reagent

  • Anhydrous DMSO or DMF

  • Reaction Buffer: 0.1-0.2 M sodium bicarbonate buffer, pH 9.0[9]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a concentration of at least 2 mg/mL[9].

  • Prepare the TFP Ester Stock Solution: Immediately before use, dissolve the TFP ester in anhydrous DMSO or DMF to a concentration of 10 mM[10].

  • Perform the Labeling Reaction: Add the TFP ester stock solution to the protein solution. For protein concentrations ≥ 5 mg/mL, use a 10-fold molar excess of the reagent. For concentrations < 5 mg/mL, use a 20- to 50-fold molar excess[10]. Incubate for 30 minutes at room temperature or 2 hours on ice[10].

  • Quench the Reaction: Add Quenching Buffer to a final concentration of 50-100 mM and incubate for 5 minutes at room temperature or 15 minutes on ice[10].

  • Purify the Conjugate: Remove unreacted reagent and by-products by dialysis or using a desalting column[10].

Protocol 4: Peptide Coupling using COMU

COMU is a third-generation uronium-type coupling reagent known for its high efficiency and safety profile.

Materials:

  • N-protected amino acid

  • Amino-resin (for solid-phase synthesis)

  • COMU

  • Base (e.g., DIEA)

  • DMF (Dimethylformamide)

Procedure (for solid-phase synthesis):

  • Pre-activation: Mix the N-protected amino acid (3 equivalents), COMU (3 equivalents), and DIEA (6 equivalents) in DMF[11]. Allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the pre-activated mixture to the deprotected amino-resin. Stir the reaction mixture for 1 minute and then allow it to couple for 30 minutes[11]. For difficult couplings, a second coupling may be necessary.

  • Washing: Wash the resin with DMF to remove excess reagents and by-products.

  • Deprotection and Subsequent Couplings: Proceed with the deprotection of the N-terminal protecting group and subsequent coupling cycles as required for the peptide sequence.

Visualizing the Chemistry: Workflows and Mechanisms

To better understand the processes involved, the following diagrams illustrate the chemical pathways and experimental workflows.

AmineCouplingMechanism cluster_activation Activation Step cluster_coupling Coupling Step CarboxylicAcid Carboxylic Acid (R-COOH) ActiveEster Reactive Ester (e.g., NHS Ester) CarboxylicAcid->ActiveEster Activation Activator Activating Agent (e.g., EDC/NHS, NHS Ester) Activator->ActiveEster AmideBond Stable Amide Bond (R-CO-NH-R') ActiveEster->AmideBond Nucleophilic Attack PrimaryAmine Primary Amine (R'-NH2) PrimaryAmine->AmideBond

Caption: General mechanism of amine coupling.

EDC_NHS_Workflow start Start activate Activate Carboxyl Groups with EDC/Sulfo-NHS (pH 4.5-6.0, 15 min) start->activate remove_excess Optional: Remove Excess Reagents (Desalting Column) activate->remove_excess couple Add Amine-containing Molecule (pH 7.2-7.5, 2 hours) activate->couple (if no removal) remove_excess->couple quench Quench Reaction (Tris or Hydroxylamine) couple->quench purify Purify Conjugate (Desalting/Dialysis) quench->purify end End purify->end

Caption: Experimental workflow for two-step EDC/NHS coupling.

Reagent_Comparison cluster_props Reagent Amine Coupling Reagent NHS NHS Esters Reagent->NHS TFP_PFP TFP/PFP Esters Reagent->TFP_PFP Carbodiimides Carbodiimides (EDC/DCC) Reagent->Carbodiimides Uronium Uronium/Phosphonium Salts (HBTU, HATU, COMU) Reagent->Uronium Stability Stability (Hydrolysis Resistance) NHS->Stability Lower TFP_PFP->Stability Higher Byproducts By-products & Ease of Removal Carbodiimides->Byproducts Urea (can be problematic) Reactivity Reactivity (Reaction Speed) Uronium->Reactivity Very High

Caption: Key considerations for selecting an amine coupling reagent.

Conclusion

The landscape of amine coupling chemistry offers a rich selection of reagents beyond the traditional N-Succinimidyl esters. While N-Succinimidyl 2-phenylacetate and its analogs remain effective tools, alternatives such as TFP/PFP esters, carbodiimides like EDC, and uronium salts like COMU provide significant advantages in terms of stability, efficiency, and reaction kinetics. The choice of the optimal reagent will depend on the specific requirements of the application, including the nature of the molecules to be conjugated, the desired reaction conditions, and the required purity of the final product. By carefully considering the comparative data and protocols presented in this guide, researchers can make informed decisions to enhance the success and reproducibility of their bioconjugation strategies.

References

validation of protein modification by (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate using mass spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of protein modification using (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate and its validation by mass spectrometry against alternative methods. Detailed experimental protocols and supporting data are presented to facilitate informed decisions in your research.

The modification of proteins with small molecules is a cornerstone of chemical biology and drug development, enabling the study of protein function, the development of antibody-drug conjugates, and the creation of novel biomaterials. The choice of chemical modifier and the method of validation are critical for achieving desired outcomes and ensuring the reliability of experimental results. This guide focuses on the use of this compound, an N-hydroxysuccinimide (NHS) ester of phenylacetic acid, for protein modification and its subsequent validation using mass spectrometry.

Comparing Protein Modification Strategies: Phenylacetylation vs. Alternatives

This compound is a reagent designed to introduce a phenylacetyl group onto proteins, primarily targeting the primary amines of lysine residues and the N-terminus. This modification can be used to alter the biochemical properties of a protein or to introduce a unique chemical handle for further functionalization. The performance of this NHS ester can be compared with other common protein modification reagents.

Reagent ClassTarget ResiduesBond FormedKey AdvantagesKey Disadvantages
NHS Esters (e.g., this compound) Primary amines (Lysine, N-terminus)AmideHigh reactivity, commercially available, well-established protocols.Susceptible to hydrolysis, potential for side reactions with hydroxyl-containing residues (Ser, Thr, Tyr)[1].
Carbodiimides (e.g., EDC) Carboxyl groups (Asp, Glu, C-terminus) to an amineAmideEnables conjugation of molecules with primary amines to protein carboxyl groups.Can lead to self-conjugation of the protein, requires careful control of reaction conditions.
Isothiocyanates (e.g., FITC) Primary amines (Lysine, N-terminus)ThioureaStable linkage, often used for fluorescent labeling.Can be less reactive than NHS esters, reaction conditions need optimization.
Maleimides Sulfhydryl groups (Cysteine)ThioetherHighly specific for cysteine residues, stable bond.Requires a free cysteine, which may not be available or may be involved in disulfide bonds.
Enzymatic Methods (e.g., Sortase A, Butelase 1) Specific recognition sequencesAmide/PeptideHighly site-specific, occurs under mild physiological conditions.[2]Requires engineering of the target protein to include the recognition sequence, enzyme production can be complex.[2]

Experimental Protocols: A Step-by-Step Guide

Here, we provide a detailed protocol for the modification of a protein with this compound and its subsequent validation by mass spectrometry.

Protocol 1: Protein Modification with this compound

Materials:

  • Protein of interest

  • This compound (MW: 233.22 g/mol )[3]

  • Reaction Buffer: 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette

  • Anhydrous dimethylsulfoxide (DMSO)

Procedure:

  • Protein Preparation: Dissolve the protein of interest in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10-50 mM.

  • Modification Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS ester to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

Protocol 2: Validation of Protein Modification by Mass Spectrometry

This protocol outlines a general bottom-up proteomics workflow for identifying the sites of modification.

Materials:

  • Modified protein from Protocol 1

  • Denaturation/Reduction Buffer: 8 M urea, 10 mM dithiothreitol (DTT) in 100 mM Tris-HCl, pH 8.5

  • Alkylation Solution: 55 mM iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.5

  • Trypsin solution (mass spectrometry grade)

  • Digestion Buffer: 50 mM ammonium bicarbonate, pH 8.0

  • Formic acid (mass spectrometry grade)

  • Acetonitrile (mass spectrometry grade)

  • C18 desalting spin tips

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Denaturation and Reduction: Denature the modified protein (approximately 20-50 µg) in Denaturation/Reduction Buffer and incubate for 30 minutes at 37°C.

  • Alkylation: Alkylate the reduced cysteines by adding Alkylation Solution and incubating for 20 minutes in the dark at room temperature.

  • Buffer Exchange/Dilution: Dilute the sample with Digestion Buffer to reduce the urea concentration to less than 1 M.

  • Proteolytic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the digest with formic acid to a final concentration of 0.1-1%. Desalt the peptides using C18 spin tips according to the manufacturer's protocol.

  • LC-MS/MS Analysis: Reconstitute the dried peptides in 0.1% formic acid and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Search the acquired MS/MS spectra against a protein database containing the sequence of the target protein. Specify a variable modification corresponding to the mass of the phenylacetyl group (+118.0419 Da) on lysine residues and the protein N-terminus.

Visualizing the Workflow and Logic

To better understand the experimental process and the underlying logic, the following diagrams have been generated using the DOT language.

experimental_workflow cluster_modification Protein Modification cluster_ms_prep Mass Spectrometry Sample Preparation cluster_ms_analysis Mass Spectrometry Analysis p Protein Solution mix Reaction Mixture p->mix r (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Solution r->mix q Quenching mix->q pur Purification q->pur den Denaturation & Reduction pur->den alk Alkylation den->alk dig Tryptic Digestion alk->dig des Desalting dig->des lcms LC-MS/MS des->lcms data Data Analysis lcms->data mass_spec_logic unmod Unmodified Protein (Expected Mass) mod Modified Protein (Mass + n * 118.04 Da) unmod->mod mod_pep Modified Peptide (Mass + 118.04 Da) mod->mod_pep unmod_pep Unmodified Peptide b_ion b-ion series unmod_pep->b_ion y_ion y-ion series unmod_pep->y_ion mod_pep->b_ion if modification is C-terminal to cleavage site mod_pep->y_ion if modification is N-terminal to cleavage site mod_frag Modified Fragment Ion (Mass + 118.04 Da) mod_pep->mod_frag

References

A Comparative Guide to the Characterization of N-Succinimidyl 2-phenylacetate (NSP) Labeled Peptides by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Succinimidyl 2-phenylacetate (NSP) as a labeling reagent for peptides with other common alternatives, focusing on their characterization by High-Performance Liquid Chromatography (HPLC). The information presented is supported by experimental data and detailed protocols to assist researchers in selecting the most appropriate labeling strategy for their specific applications.

Introduction to Peptide Labeling for HPLC Analysis

Chemical labeling of peptides is a crucial technique in proteomics and drug development. It facilitates the detection, quantification, and characterization of peptides by introducing a tag with specific properties. N-hydroxysuccinimide (NHS) esters are a widely used class of reagents that react efficiently with primary amines (the N-terminus and the ε-amino group of lysine residues) on peptides to form stable amide bonds. The choice of labeling reagent can significantly impact the chromatographic behavior of the labeled peptide, influencing its retention time, resolution, and detection sensitivity in reversed-phase HPLC (RP-HPLC). This guide focuses on the characterization of peptides labeled with N-Succinimidyl 2-phenylacetate (NSP) and compares its performance with two other common labeling reagents: Tandem Mass Tags (TMT) and Fluorescein-5-isothiocyanate (FITC).

Comparison of Peptide Labeling Reagents

The selection of a labeling reagent depends on the specific requirements of the experiment, such as the desired detection method, the need for multiplexing, and the physicochemical properties of the peptide of interest. The following table summarizes the key characteristics of NSP, TMT, and FITC for peptide labeling and subsequent HPLC analysis.

FeatureN-Succinimidyl 2-phenylacetate (NSP)Tandem Mass Tags (TMT)Fluorescein-5-isothiocyanate (FITC)
Reactive Group N-Hydroxysuccinimide (NHS) esterN-Hydroxysuccinimide (NHS) esterIsothiocyanate
Target Functional Group Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)Primary amines (N-terminus, Lysine)
Mass Shift (Da) ~118.13 (phenylacetyl group)e.g., ~229.16 (TMTsixplex)~389.4[1]
Hydrophobicity Increased due to the phenyl group[2][3]Significantly increased[4]Significantly increased[5]
Effect on RP-HPLC Retention Time IncreasedIncreasedIncreased
Detection Method UV (due to the phenyl group)Mass Spectrometry (MS)Fluorescence, UV
Multiplexing Capability NoYes (isobaric tags)[4][6]No
Primary Application Introducing a hydrophobic handle for improved chromatographic separation and UV detection.Relative and absolute quantification of proteins and peptides in multiple samples.Fluorescence-based detection and imaging.[7][8]

Experimental Protocols

Detailed and optimized protocols are essential for successful peptide labeling and HPLC analysis. Below are representative protocols for labeling peptides with NSP, TMT, and FITC.

N-Succinimidyl 2-phenylacetate (NSP) Labeling Protocol
  • Peptide Preparation: Dissolve the peptide in a suitable buffer, such as 0.1 M sodium phosphate buffer, pH 7.5. The peptide concentration should typically be in the range of 1-10 mg/mL.

  • NSP Reagent Preparation: Immediately before use, dissolve N-Succinimidyl 2-phenylacetate in a dry, water-miscible organic solvent like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) to a concentration of 10-20 mg/mL.

  • Labeling Reaction: Add a 5- to 10-fold molar excess of the NSP solution to the peptide solution. Vortex gently to mix.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching: Quench the reaction by adding a final concentration of 50 mM Tris-HCl or glycine to consume any unreacted NSP. Incubate for an additional 15-30 minutes.

  • Purification: Purify the NSP-labeled peptide from excess reagent and by-products using reversed-phase HPLC.

Tandem Mass Tag (TMT) Labeling Protocol
  • Peptide Digestion and Desalting: Proteins are digested into peptides, and the resulting peptide mixture is desalted using a C18 desalting column.

  • Peptide Quantification: Accurately quantify the peptide concentration to ensure equal loading for labeling.

  • TMT Reagent Reconstitution: Reconstitute the TMT reagent in anhydrous acetonitrile.

  • Labeling Reaction: Add the TMT reagent to the peptide sample at a specific ratio (e.g., 8:1 TMT reagent to peptide by weight). The reaction is typically carried out in a buffer such as triethylammonium bicarbonate (TEAB) at pH 8.5 for 1 hour at room temperature.[9]

  • Quenching: Quench the reaction with hydroxylamine.[9]

  • Sample Pooling and Desalting: Combine the labeled samples, and then desalt the pooled sample.

  • Fractionation and LC-MS/MS Analysis: Fractionate the labeled peptide mixture using high-pH reversed-phase chromatography and analyze by LC-MS/MS.

Fluorescein-5-isothiocyanate (FITC) Labeling Protocol
  • Peptide Preparation: Dissolve the peptide in a carbonate-bicarbonate buffer (pH 9.0-9.5) at a concentration of 1-5 mg/mL.[10]

  • FITC Solution Preparation: Prepare a fresh solution of FITC in anhydrous DMSO or DMF at a concentration of 1 mg/mL.[5][11]

  • Labeling Reaction: Slowly add the FITC solution to the peptide solution while gently stirring. A 10- to 15-fold molar excess of FITC is typically used.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature in the dark.[10]

  • Purification: Separate the FITC-labeled peptide from unreacted FITC and by-products using gel filtration or reversed-phase HPLC.[5][10]

Experimental Workflows and Signaling Pathways

Visualizing the experimental workflow can aid in understanding the sequence of steps involved in peptide labeling and analysis.

experimental_workflow cluster_preparation Sample Preparation cluster_labeling Labeling Reaction cluster_purification Purification & Analysis Peptide Peptide Sample Buffer Dissolve in Buffer Peptide->Buffer Reagent Labeling Reagent (NSP/TMT/FITC) Reaction Incubate Reagent->Reaction Quench Quench Reaction Reaction->Quench HPLC RP-HPLC Purification Quench->HPLC Analysis Characterization (UV/MS/Fluorescence) HPLC->Analysis

Caption: Experimental workflow for peptide labeling and HPLC analysis.

Conclusion

The choice of labeling reagent for peptide characterization by HPLC is a critical decision that influences the outcome of the experiment. N-Succinimidyl 2-phenylacetate (NSP) offers a straightforward method for introducing a hydrophobic phenylacetyl group, which can enhance the separation of hydrophilic peptides and provide a chromophore for UV detection. In contrast, TMT reagents are the standard for multiplexed quantitative proteomics, enabling the simultaneous analysis of multiple samples. FITC remains a popular choice for applications requiring fluorescent detection. By understanding the properties of each labeling reagent and following optimized protocols, researchers can effectively characterize their peptides of interest and achieve their analytical goals.

References

A Comparative Guide: Succinimidyl Esters vs. Isothiocyanates for Amine Modification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient and specific modification of proteins and other biomolecules is a cornerstone of innovation. Among the arsenal of amine-reactive chemical groups, succinimidyl esters (SE) and isothiocyanates (ITC) are two of the most common choices for labeling primary amines, such as the side chain of lysine residues or the N-terminus of a protein. This guide provides an objective comparison of their reactivity, supported by experimental data and detailed protocols, to aid in the selection of the optimal reagent for your specific application.

At a Glance: Key Differences in Reactivity

FeatureSuccinimidyl Esters (e.g., NHS Esters)Isothiocyanates
Reaction Product Stable amide bondStable thiourea bond
Optimal Reaction pH 7.2 - 8.5[]9.0 - 10.0[2]
Reaction Rate Very fast (minutes to a few hours)[]Slower than succinimidyl esters
Primary Competing Reaction Hydrolysis of the ester group[]Slower reaction rate
Selectivity Highly selective for primary amines[]Can show some reactivity towards sulfhydryl groups
Stability of Resulting Bond Highly stable, comparable to a peptide bond[2]Very stable for in vivo and cell-based applications[3]

Delving Deeper: A Quantitative Look at Reactivity

Succinimidyl esters, particularly N-hydroxysuccinimide (NHS) esters, are well-regarded for their rapid reaction rates with primary amines.[] The reaction proceeds efficiently at a physiological to slightly alkaline pH, typically between 7.2 and 8.5.[] This is advantageous for proteins that may be sensitive to more basic conditions. However, a significant competing reaction is the hydrolysis of the NHS ester, which also increases with pH.[] In fact, the rate of hydrolysis can be orders of magnitude faster than aminolysis, especially at low protein concentrations.[]

Isothiocyanates react with primary amines to form a highly stable thiourea linkage.[3] Generally, this reaction requires a more alkaline environment, with an optimal pH range of 9.0 to 10.0, to ensure the deprotonation of the target amine groups.[2] The reaction of isothiocyanates is generally slower than that of NHS esters. While direct side-by-side kinetic data is sparse in the literature, it is widely accepted that NHS esters offer a significant advantage in terms of reaction speed.

Visualizing the Chemistry: Reaction Pathways

The distinct chemistries of succinimidyl esters and isothiocyanates with primary amines are illustrated below.

G cluster_0 Preparation cluster_1 Reaction cluster_2 Quenching & Purification cluster_3 Analysis prep_protein Prepare protein solution (2-10 mg/mL in PBS) reaction_se Incubate Protein + SE (pH 8.3, 1 hour, RT) prep_protein->reaction_se reaction_itc Incubate Protein + ITC (pH 9.0, 2 hours, RT) prep_protein->reaction_itc prep_se Dissolve Succinimidyl Ester in DMF/DMSO prep_se->reaction_se prep_itc Dissolve Isothiocyanate in DMF/DMSO prep_itc->reaction_itc quench Quench reaction (1 M Tris-HCl) reaction_se->quench reaction_itc->quench purify Purify conjugate (Size-Exclusion Chromatography) quench->purify analyze Determine Degree of Labeling (Spectrophotometry) purify->analyze

References

Preserving Protein Function: A Comparative Guide to Conjugation with N-Succinimidyl 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers in drug development and proteomics, the covalent modification of proteins is a cornerstone technique for creating targeted therapeutics, diagnostic reagents, and tools for basic research. The choice of conjugation reagent is critical, as it can significantly impact the biological activity of the modified protein. This guide provides a comparative analysis of N-Succinimidyl 2-phenylacetate, a reagent for introducing a phenylacetyl group, against other common amine-reactive alternatives, with a focus on preserving protein function.

Impact of Phenylacetylation on Protein Bioactivity

N-Succinimidyl 2-phenylacetate is an N-hydroxysuccinimide (NHS) ester that reacts with primary amines, primarily the ε-amino group of lysine residues and the N-terminal α-amino group, to form a stable amide bond. This modification introduces a phenylacetyl moiety onto the protein surface.

The introduction of the phenylacetyl group can have several effects on a protein's biological activity:

  • Steric Hindrance: The bulky and relatively hydrophobic phenyl group can sterically hinder the protein's active site or binding interfaces, potentially reducing or ablating its biological function.

  • Alteration of Charge: The reaction neutralizes the positive charge of the lysine's amino group. This change in the protein's surface charge distribution can disrupt ionic interactions crucial for substrate binding, protein-protein interactions, or proper folding.

  • Conformational Changes: The introduction of multiple phenylacetyl groups can induce conformational changes in the protein, leading to a loss of its native structure and, consequently, its activity.

Due to these factors, conjugation with N-Succinimidyl 2-phenylacetate carries a significant risk of diminishing a protein's biological activity. The extent of this impact is dependent on the number and location of the modified lysine residues.

Comparison with Alternative Amine-Reactive Reagents

A comparative overview of N-Succinimidyl 2-phenylacetate and other common amine-reactive reagents is presented below. The choice of reagent should be guided by the specific application and the sensitivity of the protein to modification.

ReagentReactive GroupModifying GroupKey Characteristics & Impact on Activity
N-Succinimidyl 2-phenylacetate N-hydroxysuccinimide (NHS) esterPhenylacetyl- Introduces a bulky, hydrophobic aromatic group.- Neutralizes the positive charge of lysine.- High potential for steric hindrance and disruption of protein structure, which may lead to significant loss of activity.
N-Succinimidyl acetate (NHS-acetate) N-hydroxysuccinimide (NHS) esterAcetyl- Introduces a small, simple acetyl group.- Neutralizes the positive charge of lysine.- Lower potential for steric hindrance compared to phenylacetylation, but charge neutralization can still impact activity.
Isothiocyanates (e.g., FITC) IsothiocyanateFluorescein (or other labels)- Forms a stable thiourea linkage.- Often used for fluorescent labeling.- The resulting thiourea bond is less stable than the amide bond formed by NHS esters. The large fluorescent tag can significantly impact activity.
Reductive Amination Reagents (e.g., Sodium cyanoborohydride) Aldehyde/Ketone + Reducing AgentAlkyl group- Forms a secondary amine, preserving the positive charge of the lysine residue.- Less likely to alter the overall charge of the protein, which can be advantageous for maintaining activity.- The reaction is a two-step process and can be less efficient than NHS ester reactions.
PEGylation Reagents (e.g., NHS-PEG) N-hydroxysuccinimide (NHS) esterPolyethylene glycol (PEG)- Attaches a large, hydrophilic polymer chain.- Can increase solubility, stability, and in vivo half-life.- The large size of PEG can mask the protein's active site or binding surfaces, potentially reducing activity.

Experimental Protocols

Below are detailed methodologies for protein conjugation with an NHS ester like N-Succinimidyl 2-phenylacetate and a subsequent general biological activity assay.

Protocol 1: Protein Conjugation with N-Succinimidyl 2-phenylacetate

Materials:

  • Protein of interest

  • N-Succinimidyl 2-phenylacetate

  • Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium phosphate buffer, pH 7.2-8.0 (amine-free)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting column or dialysis cassette for purification

Procedure:

  • Prepare the Protein Solution: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

  • Prepare the N-Succinimidyl 2-phenylacetate Solution: Immediately before use, dissolve the N-Succinimidyl 2-phenylacetate in anhydrous DMSO or DMF to a concentration of 10 mg/mL.

  • Conjugation Reaction:

    • Calculate the desired molar excess of the NHS ester to the protein. A starting point is a 10- to 20-fold molar excess.

    • Slowly add the calculated volume of the N-Succinimidyl 2-phenylacetate solution to the protein solution while gently stirring.

    • Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the Reaction: Add the Quenching Buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 15-30 minutes at room temperature to quench any unreacted NHS ester.

  • Purification: Remove the excess reagent and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization: Determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy if the modifying group has a chromophore.

Protocol 2: General Biological Activity Assay (Example: Enzyme Activity)

Materials:

  • Unmodified (native) protein

  • Phenylacetylated protein conjugate

  • Substrate for the enzyme

  • Assay Buffer specific to the enzyme

  • Plate reader or spectrophotometer

Procedure:

  • Prepare a Standard Curve: If applicable for the assay, prepare a standard curve using a known concentration of the product of the enzymatic reaction.

  • Prepare Protein Dilutions: Prepare a series of dilutions for both the native and the modified protein in the Assay Buffer.

  • Enzyme Reaction:

    • Add a fixed volume of each protein dilution to the wells of a microplate.

    • Initiate the reaction by adding a fixed volume of the substrate solution to each well.

    • Incubate the plate at the optimal temperature for the enzyme for a set period.

  • Measure Activity:

    • Stop the reaction (if necessary) and measure the absorbance or fluorescence of the product using a plate reader.

  • Data Analysis:

    • Calculate the reaction rate for each protein concentration.

    • Compare the specific activity (e.g., units of activity per mg of protein) of the phenylacetylated protein to that of the native protein.

    • The percentage of retained activity can be calculated as: (Specific Activity of Modified Protein / Specific Activity of Native Protein) * 100.

Visualizing the Process

To better understand the experimental workflow and the underlying chemical principles, the following diagrams are provided.

G cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction Prot_Sol Protein Solution (Amine-free buffer, pH 7.2-8.0) Mix Mix Protein and NHS Ester (10-20x molar excess) Prot_Sol->Mix NHS_Ester_Sol N-Succinimidyl 2-phenylacetate (in anhydrous DMSO/DMF) NHS_Ester_Sol->Mix Incubate Incubate (1-2h at RT or 2-4h at 4°C) Mix->Incubate Quench Quench Reaction (Tris buffer) Incubate->Quench Purify Purify Conjugate (Desalting/Dialysis) Quench->Purify Analyze Analyze (Degree of Labeling) Purify->Analyze

Caption: Workflow for protein conjugation with N-Succinimidyl 2-phenylacetate.

Caption: Chemical reaction of an NHS ester with a primary amine on a protein.

A Researcher's Guide to Quantitative Protein Modification: N-Succinimidyl 2-phenylacetate in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise quantitative analysis of protein modifications is paramount to understanding cellular signaling, disease progression, and drug efficacy. This guide provides a comprehensive comparison of N-Succinimidyl 2-phenylacetate, an amine-reactive reagent for introducing a phenylacetyl group, with other common protein modification reagents. We delve into experimental protocols and leverage mass spectrometry-based proteomics for robust quantification.

Performance Comparison of Protein Modification Reagents

The choice of reagent for protein modification is critical and depends on the specific research question, be it identifying modified proteins, quantifying changes in modification levels, or elucidating the function of the modification. N-Succinimidyl 2-phenylacetate belongs to the family of N-hydroxysuccinimide (NHS) esters, which are widely used to label primary amines on proteins, primarily the ε-amine of lysine residues and the N-terminal α-amine.

Here, we compare N-Succinimidyl 2-phenylacetate with other classes of reagents used for quantitative protein modification studies.

Reagent ClassSpecific Example(s)PrincipleAdvantagesDisadvantages
NHS Esters N-Succinimidyl 2-phenylacetate, TMT reagents, iTRAQ reagentsReact with primary amines to form stable amide bonds.Well-established chemistry, commercially available with various modifications (e.g., isotopic labels for quantification).Can suffer from side reactions with tyrosine, serine, and threonine residues. Reaction efficiency can be influenced by pH and protein conformation.
Metabolic Labeling Azido- or alkyne-tagged fatty acids, SILAC (Stable Isotope Labeling by Amino acids in Cell culture)Cellular incorporation of labeled precursors into proteins.In vivo labeling reflects cellular metabolism. High labeling specificity for certain modifications.Limited to cell culture systems. Can be costly and time-consuming. May alter cellular physiology.
Bioorthogonal Chemical Reporters Alkyne or azide analogs of acyl groupsIntroduction of a bioorthogonal handle (alkyne or azide) that can be selectively reacted with a reporter tag.High specificity of the "click chemistry" reaction. Enables enrichment and visualization of modified proteins.Requires metabolic incorporation of the analog, which might not perfectly mimic the endogenous process.
Enzymatic Labeling Biotin ligase (BirA)Site-specific labeling of a recognition sequence (e.g., AviTag) by a specific enzyme.High specificity for the target sequence.Requires genetic engineering of the target protein. Limited to proteins that can be tagged.

Quantitative Analysis Workflow

A typical quantitative proteomics workflow to analyze protein modification with a reagent like N-Succinimidyl 2-phenylacetate involves several key steps.

Quantitative_Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Protein_Extraction Protein Extraction from Cells/Tissues Protein_Labeling Protein Labeling (e.g., N-Succinimidyl 2-phenylacetate) Protein_Extraction->Protein_Labeling Protein_Digestion Protein Digestion (e.g., Trypsin) Protein_Labeling->Protein_Digestion Peptide_Enrichment Peptide Enrichment (Optional) Protein_Digestion->Peptide_Enrichment LC_MS LC-MS/MS Analysis Peptide_Enrichment->LC_MS Data_Analysis Data Analysis (Identification & Quantification) LC_MS->Data_Analysis

Caption: A generalized workflow for quantitative analysis of protein modification.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are key experimental protocols.

Protocol 1: Protein Labeling with N-Succinimidyl 2-phenylacetate

Objective: To covalently label proteins with a phenylacetyl group.

Materials:

  • Protein extract in a suitable buffer (e.g., 100 mM HEPES, pH 7.5)

  • N-Succinimidyl 2-phenylacetate (SPAc)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Prepare SPAc Stock Solution: Dissolve N-Succinimidyl 2-phenylacetate in anhydrous DMSO to a final concentration of 100 mM. Prepare this solution fresh before each use.

  • Protein Sample Preparation: Ensure the protein sample is in an amine-free buffer at a concentration of 1-5 mg/mL. The pH of the buffer should be between 7.2 and 8.0 for optimal labeling of primary amines.

  • Labeling Reaction: Add the SPAc stock solution to the protein sample to achieve the desired final concentration (a 10-20 fold molar excess of reagent to protein is a good starting point). Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quench Reaction: Stop the labeling reaction by adding the quenching solution to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

  • Remove Excess Reagent: Remove unreacted SPAc and byproducts by dialysis, size-exclusion chromatography, or buffer exchange columns.

Protocol 2: Sample Preparation for Mass Spectrometry

Objective: To prepare labeled proteins for analysis by LC-MS/MS.

Materials:

  • Labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Ammonium bicarbonate buffer (50 mM, pH 8.0)

  • Formic acid

Procedure:

  • Reduction and Alkylation:

    • Add DTT to the protein sample to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool the sample to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

  • Digestion:

    • Dilute the sample with ammonium bicarbonate buffer to reduce the concentration of any denaturants.

    • Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Desalting:

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using a C18 solid-phase extraction (SPE) cartridge.

    • Elute the peptides with a solution containing acetonitrile and 0.1% formic acid.

    • Dry the eluted peptides in a vacuum centrifuge.

Protocol 3: Quantitative LC-MS/MS Analysis

Objective: To identify and quantify phenylacetylated peptides.

Procedure:

  • Peptide Resuspension: Reconstitute the dried peptides in a solution suitable for LC-MS/MS analysis (e.g., 2% acetonitrile, 0.1% formic acid).

  • LC Separation: Inject the peptide sample onto a reverse-phase liquid chromatography column and separate the peptides using a gradient of increasing acetonitrile concentration.

  • Mass Spectrometry Analysis:

    • Analyze the eluting peptides using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).

    • Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode. In DDA, the most abundant precursor ions are selected for fragmentation (MS/MS). In DIA, all precursor ions within a specified mass range are fragmented.

  • Data Analysis:

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra.

    • Include the mass of the phenylacetyl group (+118.0419 Da) as a variable modification on lysine residues and the protein N-terminus.

    • For quantitative analysis, use label-free quantification (LFQ) intensity or reporter ion intensity (if using isobaric tags in a comparative experiment).

Case Study: Phenylacetylation and the EGFR Signaling Pathway

Protein acylation is a crucial post-translational modification that can regulate protein localization, stability, and protein-protein interactions. The Epidermal Growth Factor Receptor (EGFR) signaling pathway, a key regulator of cell proliferation and survival, is known to be modulated by various post-translational modifications, including acylation. While direct, extensive studies on protein phenylacetylation via reagents like N-Succinimidyl 2-phenylacetate on the EGFR pathway are limited, the general principles of how acylation can impact this pathway provide a valuable framework for investigation.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits & Activates Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Akt Akt PI3K->Akt Activates Akt->Transcription Regulates EGF EGF EGF->EGFR Binds Ac1 Phenylacetylation (Ac) Ac1->EGFR Ac2 Phenylacetylation (Ac) Ac2->Ras

Caption: EGFR signaling pathway with potential phenylacetylation sites.

Phenylacetylation of key signaling proteins within the EGFR pathway could have several consequences:

  • Altered Protein-Protein Interactions: The addition of a bulky phenylacetyl group to lysine residues on EGFR or adaptor proteins like Grb2 could disrupt or enhance their interaction, thereby modulating downstream signaling.

  • Changes in Protein Localization: Acylation can increase the hydrophobicity of a protein, potentially influencing its localization to cellular membranes. For instance, increased acylation of Ras proteins is known to be critical for their membrane association and signaling activity.

  • Modified Enzyme Activity: If phenylacetylation occurs within or near the active site of kinases like Raf or MEK, it could directly impact their catalytic activity.

By using N-Succinimidyl 2-phenylacetate in combination with quantitative proteomics, researchers can systematically identify proteins within the EGFR pathway and other signaling networks that are subject to this modification and quantify how their acylation status changes in response to various stimuli or in different disease states. This powerful approach opens new avenues for understanding the intricate regulation of cellular signaling and for the development of novel therapeutic strategies.

Spectroscopic Confirmation of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Conjugation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic methods used to confirm the successful conjugation of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, a common N-hydroxysuccinimide (NHS) ester, to primary amines in target molecules such as proteins or peptides. Successful conjugation is critical for the efficacy and safety of bioconjugates, including antibody-drug conjugates (ADCs). We present objective comparisons of key analytical techniques, supported by experimental protocols and data interpretation guidelines.

The Conjugation Reaction

This compound, also known as Succinimidyl Phenylacetate (SPAc), reacts with primary aliphatic amines (e.g., the epsilon-amino group of a lysine residue on a protein) to form a stable amide bond. This reaction releases N-hydroxysuccinimide (NHS) as a byproduct. Spectroscopic analysis is essential to verify the formation of this new covalent bond and to characterize the final conjugate.

SPAc Succinimidyl Phenylacetate (NHS Ester) Conjugate Amide-linked Conjugate SPAc->Conjugate + Amine Primary Amine (e.g., Protein-Lysine) Amine->Conjugate Reaction NHS N-hydroxysuccinimide (Byproduct)

Caption: General reaction scheme for NHS ester conjugation.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for confirming conjugation by providing precise mass measurements of the intact conjugate and its subunits.[1][2][3] It directly measures the mass increase resulting from the addition of the phenylacetyl group.

Experimental Protocols

A. Intact Mass Analysis

  • Sample Preparation: Desalt the protein or peptide sample using a C4 ZipTip or dialysis to remove non-volatile salts. Reconstitute the sample in a solution compatible with electrospray ionization (ESI), such as 0.1% formic acid in water/acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as an Orbitrap or Time-of-Flight (TOF) instrument, equipped with an ESI source.[1]

  • Data Acquisition: Acquire spectra in the positive ion mode over an appropriate m/z range for the expected charge states of the protein.

  • Data Analysis: Deconvolute the resulting multi-charged spectrum to determine the zero-charge mass of the protein before and after conjugation.

B. Peptide Mapping

  • Digestion: Reduce and alkylate the cysteine residues of the conjugated protein. Digest the protein into smaller peptides using an enzyme like trypsin.[1]

  • LC-MS/MS: Separate the resulting peptides using reverse-phase liquid chromatography (LC) coupled to the mass spectrometer.

  • Data Analysis: Identify peptides that show a mass shift corresponding to the phenylacetyl group. Use MS/MS fragmentation to confirm the modification and pinpoint the exact site of conjugation (i.e., which lysine residue was modified).

Data Presentation
ParameterUnconjugated Protein (Example)Phenylacetyl-Conjugated ProteinExpected Change
Intact Mass (Da) 150,000.0150,119.1+119.05 Da per conjugation
Peptide Mass (Da) 1,500.5 (Original Peptide)1,619.55 (Modified Peptide)+119.05 Da

Note: The mass of the added phenylacetyl group (C₈H₇O) is approximately 119.05 Da.

start Conjugated Protein Sample intact Intact Mass Analysis (e.g., ESI-TOF) start->intact peptide Peptide Mapping (LC-MS/MS) start->peptide deconvolution Deconvolution intact->deconvolution digestion Enzymatic Digestion (e.g., Trypsin) peptide->digestion result1 Confirm Mass Increase (+119 Da per drug) deconvolution->result1 separation Peptide Separation (LC) digestion->separation msms MS/MS Analysis separation->msms result2 Identify Conjugation Site msms->result2

Caption: Mass spectrometry workflow for conjugate analysis.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a widely accessible technique used to monitor the conjugation reaction and determine the drug-to-antibody ratio (DAR) or degree of labeling.[4][5] It relies on the distinct absorbance spectra of the protein and the conjugated phenylacetyl group.

Experimental Protocol
  • Acquire Spectra: Measure the UV-Vis absorbance spectrum of the purified conjugate from approximately 220 nm to 400 nm.

  • Measure Absorbance: Record the absorbance at 280 nm (for the protein) and at the maximum absorbance wavelength of the phenylacetyl group (around 260 nm).

  • Calculation: Use the Beer-Lambert law to calculate the concentration of the protein and the conjugated molecule. The ratio of these concentrations gives the degree of conjugation. A correction factor is needed to account for the drug's absorbance at 280 nm.

Data Presentation
AnalyteMax Wavelength (λmax)Molar Extinction Coefficient (ε)
Typical Protein ~280 nmVaries by amino acid composition
Phenylacetate ~257-260 nm~200 M⁻¹cm⁻¹

Note: These values are approximate and should be determined empirically for the specific protein and buffer system.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying functional groups and can confirm conjugation by detecting the disappearance of the NHS ester carbonyl peaks and the appearance of a new amide carbonyl peak.[6][7]

Experimental Protocol
  • Sample Preparation: Prepare samples of the starting NHS ester, the unconjugated protein, and the purified conjugate. Samples can be analyzed as dried films on an ATR crystal or as KBr pellets.

  • Data Acquisition: Collect FTIR spectra for all samples, typically in the range of 4000 to 600 cm⁻¹.

  • Spectral Analysis: Compare the spectra. Look for the disappearance of the characteristic NHS ester peaks and the emergence of the amide I and amide II bands in the conjugate's spectrum.

Data Presentation
Functional GroupVibrationTypical Wavenumber (cm⁻¹)Status Post-Conjugation
NHS Ester C=O Stretch (asymmetric)~1815 cm⁻¹Disappears
NHS Ester C=O Stretch (symmetric)~1785 cm⁻¹Disappears
Ester Linkage (SPAc) C=O Stretch~1740 cm⁻¹Disappears
Amide (Conjugate) C=O Stretch (Amide I)~1650 cm⁻¹Appears
Amide (Conjugate) N-H Bend (Amide II)~1550 cm⁻¹Appears

Nuclear Magnetic Resonance (NMR) Spectroscopy

While less common for large protein conjugates due to spectral complexity and sensitivity issues, NMR is highly effective for characterizing the initial NHS ester and smaller peptide conjugates. It provides detailed structural information about the covalent bond formation.

Experimental Protocol
  • Sample Preparation: Dissolve the starting material (this compound) and a small conjugated peptide in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire ¹H NMR spectra.

  • Spectral Analysis: Compare the spectra. The key indicator of a successful reaction is the disappearance of the singlet peak corresponding to the four equivalent protons of the succinimide ring.

Data Presentation
CompoundProtonsExpected ¹H Chemical Shift (ppm)Status Post-Conjugation
This compound Succinimide (-CH₂CH₂-)~2.8-2.9 (singlet)Disappears
This compound Phenyl (-C₆H₅)~7.2-7.4 (multiplet)Shifts slightly
This compound Methylene (-CH₂-)~3.9 (singlet)Shifts slightly
Conjugated Peptide Phenylacetyl protonsPresent in final spectrumAppears

Note: The N-hydroxysuccinimide byproduct will show a singlet around 2.7 ppm in the reaction mixture but should be removed during purification.

Comparison of Spectroscopic Techniques

TechniqueInformation ProvidedSensitivityAdvantagesLimitations
HRMS Precise molecular weight, confirmation of covalent bond, site of conjugation (with peptide mapping).[1][8]High (pmol-fmol)Unambiguous confirmation of mass addition; provides heterogeneity information (e.g., DAR distribution).[9]Requires specialized equipment; can be destructive.
UV-Vis Degree of conjugation (e.g., DAR).[4][5]Moderate (nmol-µmol)Rapid, simple, non-destructive, widely available; suitable for reaction monitoring.[4][5]Indirect; relies on accurate extinction coefficients; susceptible to interference from other absorbing species.
FTIR Presence/absence of specific functional groups (ester vs. amide).Low (µmol-mmol)Direct evidence of chemical bond transformation; relatively simple instrumentation.Low sensitivity; difficult for large biomolecules due to overlapping peaks (e.g., protein amide backbone).
NMR Detailed atomic-level structure, confirmation of covalent linkage.LowProvides definitive structural proof for small molecules and peptides.Not feasible for large proteins (>30 kDa) due to peak broadening and complexity; requires large sample amounts.

References

Safety Operating Guide

Proper Disposal of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides detailed procedural guidance for the safe and compliant disposal of (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate, a chemical intermediate commonly used in bioconjugation and labeling. Adherence to these protocols is essential to ensure the safety of laboratory personnel and to minimize environmental impact.

This compound , also known as N-Succinimidyl phenylacetate, is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation[1]. Therefore, proper handling and disposal are critical.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).

  • Body Protection: A lab coat or chemical-resistant apron.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. In case of accidental contact, follow these first-aid measures:

  • After inhalation: Move the individual to fresh air.

  • In case of skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.

  • After eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor for treatment advice.

Step-by-Step Disposal Procedure

The primary disposal method for this compound is to treat it as hazardous chemical waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

  • Waste Collection:

    • Collect all waste material, including any unused product, contaminated consumables (e.g., weigh boats, pipette tips), and spill cleanup materials, in a designated and clearly labeled hazardous waste container.

    • The container must be made of a material compatible with the chemical and should have a secure, tight-fitting lid.

    • Label the container with the full chemical name: "this compound" and the appropriate hazard symbols (e.g., irritant, harmful).

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.

    • Ensure the storage area is away from incompatible materials.

  • Spill Management:

    • In the event of a spill, avoid generating dust.

    • For small spills, carefully sweep up the solid material using a brush and dustpan and place it in the designated hazardous waste container.

    • For larger spills, it may be necessary to use an inert absorbent material.

    • Clean the spill area thoroughly with a suitable solvent (e.g., acetone, ethanol) and collect the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste container through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.

    • All waste must be disposed of in accordance with local, state, and federal regulations. The recommended disposal method is incineration at an approved waste disposal plant[2].

Summary of Hazard Information

Hazard ClassificationGHS CategoryPrecautionary Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed[1]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[1]
Specific Target Organ Toxicity, Single ExposureCategory 3 (Respiratory tract irritation)H335: May cause respiratory irritation[1]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_start cluster_assessment cluster_collection cluster_spill cluster_storage cluster_disposal start Start: (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate Waste is_contaminated Is the material contaminated? start->is_contaminated collect_waste Collect in a labeled hazardous waste container is_contaminated->collect_waste Yes is_spill Is it a spill? is_contaminated->is_spill No store_waste Store in designated secure area collect_waste->store_waste is_spill->collect_waste No clean_spill Clean spill with appropriate materials is_spill->clean_spill Yes clean_spill->collect_waste contact_ehs Contact EHS for professional disposal store_waste->contact_ehs end End: Compliant Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

By following these procedures, researchers, scientists, and drug development professionals can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and disposal guidelines.

References

Personal protective equipment for handling (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for (2,5-dioxopyrrolidin-1-yl) 2-phenylacetate

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of this compound, ensuring laboratory safety and procedural accuracy.

This compound , an N-succinimidyl ester, is a valuable reagent in bioconjugation and chemical synthesis. However, its safe handling requires strict adherence to established safety protocols due to its potential hazards. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as harmful if swallowed, a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) for Handling this compound

PPE CategoryItemSpecification
Hand Protection GlovesDisposable nitrile gloves (double-gloving is recommended for extended handling).[3][4]
Eye Protection Safety GogglesChemical splash goggles that meet ANSI Z87.1 standards.[3]
Face Protection Face ShieldTo be worn over safety goggles, especially when there is a risk of splashes or generating dust.[3][4][5]
Body Protection Laboratory CoatA long-sleeved, fire-resistant lab coat.[5]
Respiratory Engineering ControlsUse in a well-ventilated area, preferably within a chemical fume hood.[6]
Respirator (if needed)An N95 respirator may be required if dust or aerosols are generated outside of a fume hood.[4]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes that cover the entire foot.[5]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural, step-by-step guidance for the safe handling of this compound from preparation to post-experiment cleanup.

Experimental Workflow

Experimental Workflow for Handling this compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe 1. Don PPE prep_area 2. Prepare work area in fume hood prep_ppe->prep_area prep_weigh 3. Weigh solid reagent prep_area->prep_weigh reaction_dissolve 4. Dissolve reagent prep_weigh->reaction_dissolve reaction_run 5. Perform reaction reaction_dissolve->reaction_run cleanup_quench 6. Quench reaction reaction_run->cleanup_quench cleanup_waste 7. Segregate and label waste cleanup_quench->cleanup_waste cleanup_decontaminate 8. Decontaminate work area cleanup_waste->cleanup_decontaminate cleanup_doff 9. Doff PPE cleanup_decontaminate->cleanup_doff

Caption: A step-by-step workflow for the safe handling of the chemical.

Methodologies
  • Donning PPE: Before entering the designated work area, put on all required PPE as specified in Table 1.

  • Work Area Preparation: Ensure the chemical fume hood is functioning correctly. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the solid this compound in the fume hood to avoid generating dust.

  • Dissolving: If the protocol requires dissolving the reagent, add the solvent slowly to the solid to prevent splashing.

  • Reaction: Carry out the experiment within the fume hood, keeping the sash at the lowest practical height.

  • Quenching: If applicable, quench the reaction carefully according to your specific protocol.

  • Waste Segregation: Separate waste into solid and liquid chemical waste containers.

  • Decontamination: Wipe down the work surface and any equipment used with an appropriate decontaminating solution.

  • Doffing PPE: Remove PPE in the correct order to avoid cross-contamination: gloves first, followed by face shield, goggles, and then the lab coat.

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure laboratory safety.

Waste Disposal Workflow

Waste Disposal Workflow cluster_waste Waste Segregation & Collection cluster_disposal Final Disposal waste_solid Solid Waste (e.g., contaminated gloves, paper towels) waste_container_solid Sealable, labeled solid waste container waste_solid->waste_container_solid waste_liquid Liquid Waste (e.g., reaction mixture) waste_container_liquid Sealable, labeled liquid waste container waste_liquid->waste_container_liquid disposal_pickup Arrange for hazardous waste pickup waste_container_solid->disposal_pickup waste_container_liquid->disposal_pickup

Caption: A logical flow for the proper disposal of chemical waste.

Disposal Protocol
  • Solid Waste: All solid waste contaminated with this compound, including gloves, weighing paper, and bench paper, must be placed in a designated, sturdy, and sealable container labeled as "Hazardous Solid Chemical Waste".[1][7]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a compatible, sealed, and clearly labeled container for liquid chemical waste. Do not pour this chemical down the drain.[8]

  • Labeling: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[1]

  • Storage: Store waste containers in a designated, secondary containment area away from incompatible materials until they can be collected by your institution's environmental health and safety department.[7]

  • Disposal: Follow your institution's specific procedures for the disposal of hazardous chemical waste.[1]

By adhering to these safety and logistical guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment for all.

References

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